1-Dodecyl-3-methylimidazolium tetrafluoroborate
Description
Properties
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)5/h14-16H,3-13H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLSHGDRZIBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049253 | |
| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-59-7 | |
| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3HJX2AF8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physical properties of 1-Dodecyl-3-methylimidazolium tetrafluoroborate
Executive Summary
1-Dodecyl-3-methylimidazolium tetrafluoroborate (commonly abbreviated as [C12mim][BF4] or [DMIM][BF4] ) represents a specialized class of materials known as Surface-Active Ionic Liquids (SAILs) . Unlike shorter-chain ionic liquids (e.g., [Emim][BF4]) which act primarily as solvents, the dodecyl derivative exhibits pronounced amphiphilic behavior due to the hydrophobic C12 alkyl tail.
Crucially, this compound occupies a unique physicochemical niche: it is water-immiscible (hydrophobic) and exhibits thermotropic liquid crystalline behavior (Smectic A phase) near room temperature. These properties make it a critical candidate for research in supramolecular chemistry , anisotropic conductive materials , and drug delivery systems where it functions not just as a solvent, but as a structural template or active antimicrobial agent.
Molecular Architecture & Synthesis
Structural Analysis
The molecule consists of a planar, positively charged imidazolium ring substituted with a methyl group at the N3 position and a long dodecyl (C12) hydrocarbon chain at the N1 position. The anion is the non-coordinating, spherical tetrafluoroborate (
-
Cation: 1-Dodecyl-3-methylimidazolium (
) -
Anion: Tetrafluoroborate (
) -
CAS Number: 244193-59-7
-
Molecular Weight: ~338.24 g/mol
Synthesis Protocol (Metathesis)
The synthesis follows a standard anion-exchange (metathesis) pathway. The precursor, 1-dodecyl-3-methylimidazolium bromide ([C12mim][Br]), is first synthesized via quaternization and then converted to the tetrafluoroborate salt.
Experimental Workflow
-
Quaternization: React 1-methylimidazole with 1-bromododecane (1:1.1 molar ratio) at 70–80°C for 24–48 hours under inert atmosphere (
). Wash with ethyl acetate to remove unreacted starting materials. Result: [C12mim][Br] (Solid). -
Anion Exchange: Dissolve [C12mim][Br] in distilled water. Add an aqueous solution of Sodium Tetrafluoroborate (
) or Tetrafluoroboric acid ( ). -
Phase Separation: Unlike short-chain homologs, [C12mim][BF4] is water-immiscible . A separate organic phase will form immediately upon anion exchange.
-
Purification: Extract the organic phase with dichloromethane (DCM). Wash the DCM layer repeatedly with deionized water until the aqueous washings are free of bromide ions (test with
). -
Drying: Remove DCM via rotary evaporation. Dry the final product under high vacuum (< 1 mbar) at 60–70°C for at least 12 hours to remove trace water and volatiles.
Figure 1: Synthesis pathway for [C12mim][BF4] via anion metathesis.
Physical & Thermodynamic Properties[1][2][3][4][5]
Phase Behavior: The Liquid Crystal State
One of the most defining characteristics of [C12mim][BF4] is its mesomorphism. It is not a simple solid or liquid at ambient conditions but exhibits a Smectic A (SmA) liquid crystalline phase.
-
Melting Point (Crystal
SmA): ~26.4 °C (299.6 K) -
Clearing Point (SmA
Isotropic Liquid): ~38.4 °C (311.6 K)
Implication: In a standard laboratory environment (20–25°C), the material appears as a waxy solid or semi-solid. Upon slight heating (e.g., holding the vial in a hand), it transitions into a turbid, viscous liquid crystalline phase before becoming a clear isotropic liquid above 38°C. This behavior is driven by the nanosegregation of the polar imidazolium heads and the non-polar dodecyl tails.
Solubility & Miscibility
The combination of a long alkyl chain (C12) and the
| Solvent | Solubility Status | Notes |
| Water | Immiscible | Forms a biphasic system. |
| Dichloromethane | Soluble | Preferred solvent for extraction. |
| DMSO | Soluble | Used for biological assays. |
| Ethanol | Soluble | Good for processing. |
| Hexane | Immiscible | The ionic headgroup prevents solubility in non-polar alkanes. |
Thermal Stability
[C12mim][BF4] exhibits high thermal stability, characteristic of imidazolium salts.
-
Decomposition Onset (
): > 300 °C[1][2] -
Peak Decomposition: ~350 °C – 400 °C
-
Mechanism: Thermal degradation typically proceeds via nucleophilic attack of the anion on the cation or Hofmann elimination of the alkyl chain.
Surfactant Properties & Drug Delivery Applications
The "Water-Immiscible" Surfactant
Because [C12mim][BF4] is not water-soluble, it does not have a classical Critical Micelle Concentration (CMC) in pure water in the same way its chloride analog does. Instead, it behaves as a lipophilic surfactant. However, it can be dispersed in water using co-solvents or by forming inclusion complexes .
Beta-Cyclodextrin (β-CD) Complexation
To utilize [C12mim][BF4] in aqueous biological environments (e.g., as an antimicrobial), it is often complexed with
-
Mechanism: The hydrophobic C12 tail inserts into the hydrophobic cavity of the
-CD torus. -
Result: The [C12mim][BF4]/
-CD complex is water-soluble, effectively "hiding" the hydrophobic tail while exposing the hydrophilic CD exterior and the ionic headgroup. -
Application: This complex retains the antimicrobial potency of the IL but significantly reduces its cytotoxicity toward mammalian cells (e.g., reduced hemolytic activity).
Antimicrobial Mechanism
The long alkyl chain allows the cation to penetrate microbial cell membranes.
-
Adsorption: Electrostatic attraction between the cationic imidazolium head and the negatively charged bacterial cell wall.
-
Insertion: The C12 tail penetrates the lipid bilayer (hydrophobic effect).
-
Disruption: This causes membrane destabilization, leakage of intracellular content, and cell death.
Figure 2: Solubilization and delivery mechanism of [C12mim][BF4] via Cyclodextrin complexation.
Summary of Key Physical Data
| Property | Value / Description | Reliability Level |
| Molecular Formula | Definite | |
| Molar Mass | 338.24 g/mol | Definite |
| Appearance | Light yellow/brown waxy solid or viscous liquid | Observation |
| Phase State (25°C) | Smectic A (Liquid Crystal) / Solid | Experimental |
| Melting Point | 26–28 °C | Experimental |
| Density | ~1.0 – 1.05 g/cm³ (Estimated from homologs) | Extrapolated |
| Viscosity | High (Non-Newtonian in LC phase) | Qualitative |
| Water Solubility | Immiscible (Hydrophobic) | Experimental |
| Electrochemical Window | ~4.0 – 4.5 V | Typical for Imidazolium |
| Thermal Stability | Stable up to ~300 °C | Experimental |
References
-
Hodyna, D., et al. (2016). "Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex." Chemical Engineering Journal, 284, 1136–1145.[3]
- Corvo, M. C., et al. (2013). "Solvation of this compound in Water: An NMR Study." Journal of Physical Chemistry B.
-
Saielli, G., et al. (2015). "Comparison of the Ionic Liquid Crystal Phase of [C12C1im][BF4] and [C12C1im]Cl by Atomistic MD Simulations." MDPI Crystals.
- Iolitec Ionic Liquids. "Technical Data Sheet: this compound.
- Pernak, J., et al. (2003). "Synthesis and antimicrobial activities of some long-chain imidazolium and pyridinium salts." European Journal of Medicinal Chemistry.
Sources
A Technical Guide to the Thermal Stability of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12MIM][BF4])
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-Dodecyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [C12MIM][BF4]. As ionic liquids (ILs) are increasingly integrated into sensitive applications within pharmaceutical development and materials science, a thorough understanding of their operational temperature limits is paramount. This document consolidates current knowledge on the decomposition behavior of [C12MIM][BF4], detailing the principles of its measurement via thermogravimetric analysis (TGA), outlining a robust experimental protocol, and discussing the key factors that influence its thermal degradation. The guide is intended for researchers, chemists, and drug development professionals who utilize or are considering the application of this versatile ionic liquid.
Introduction: The Imperative of Thermal Stability in Ionic Liquid Applications
Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising alternatives to traditional volatile organic solvents. Within the diverse family of ILs, 1-alkyl-3-methylimidazolium salts are among the most extensively studied.
This compound ([C12MIM][BF4]) is a member of this class, characterized by a cation with a long C12 alkyl chain, which imparts significant hydrophobicity. This property is particularly advantageous in applications such as biocatalysis, drug delivery systems, and as a medium for organic synthesis. However, the viability of [C12MIM][BF4] in these fields is critically dependent on its thermal stability. Exceeding the decomposition temperature can lead to the formation of undesirable byproducts, compromising the integrity of the application and potentially introducing cytotoxic impurities. This guide serves to provide a detailed understanding of the thermal limits of [C12MIM][BF4].
Physicochemical Profile of [C12MIM][BF4]
A foundational understanding of the material's basic properties is essential before delving into its thermal behavior. The key physicochemical properties of [C12MIM][BF4] are summarized in the table below. It is important to note that while some data for the dodecyl derivative is available, other properties are often extrapolated from trends observed in the broader 1-alkyl-3-methylimidazolium tetrafluoroborate series.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₃₃BF₄N₂ | - |
| Molar Mass | 336.27 g/mol | - |
| Appearance | White to yellow solid | [1] |
| Melting Point | 27-28 °C | [2] |
| Density | Decreases with increasing alkyl chain length. Estimated to be lower than [BMIM][BF4] (1.203 g/cm³ at 25°C). | [3][4] |
| Viscosity | Increases with increasing alkyl chain length. Estimated to be higher than [BMIM][BF4] (103 mPa·s at 25°C). | [4][5] |
Fundamentals of Thermal Decomposition in Imidazolium-Based Ionic Liquids
The thermal decomposition of 1-alkyl-3-methylimidazolium salts is not a simple process of boiling, but rather a chemical degradation. The stability is primarily dictated by the interplay between the cation and the anion. For imidazolium ILs, several decomposition pathways have been identified.
The primary mechanisms for the thermal decomposition of imidazolium-based ionic liquids are nucleophilic substitution (SN2) reactions and elimination reactions. In the case of [C12MIM][BF4], the tetrafluoroborate anion ([BF4]⁻) is a relatively weak nucleophile. The decomposition is therefore more likely initiated by the abstraction of the alkyl groups from the imidazolium cation.
The length of the alkyl chain on the imidazolium cation plays a significant role in the thermal stability. Generally, for 1-alkyl-3-methylimidazolium salts with non-coordinating anions like [BF4]⁻, thermal stability tends to increase with the length of the alkyl chain. This is attributed to the increased van der Waals interactions and the greater energy required to break the longer alkyl chain. However, it is crucial to note that this trend can be reversed with highly nucleophilic anions, where longer alkyl chains can provide more sites for attack.
Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ionic liquids. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output is a TGA curve, which plots mass loss against temperature, and its derivative (DTG curve), which shows the rate of mass loss.
The "Why" Behind the Protocol: Ensuring Data Integrity
A meticulously designed TGA protocol is crucial for obtaining reproducible and meaningful data. The choices made in the experimental setup are not arbitrary; they are designed to isolate the decomposition process from other potential mass loss events, such as the evaporation of volatile impurities.
-
Inert Atmosphere (Nitrogen): The use of a high-purity nitrogen purge is standard practice. This is to prevent oxidative degradation, which occurs at lower temperatures than thermal decomposition and would not represent the intrinsic stability of the ionic liquid.
-
Initial Isothermal Hold: A low-temperature isothermal step (e.g., at 100-120°C) is incorporated to drive off any absorbed water or residual synthesis solvents. Ionic liquids can be hygroscopic, and the loss of these volatiles during the temperature ramp would be misinterpreted as early-onset decomposition.
-
Heating Rate: A controlled, linear heating rate (e.g., 10 °C/min) is employed. A rate that is too fast can shift the apparent decomposition temperature to higher values, while a rate that is too slow can be time-consuming and may not be representative of acute thermal stress scenarios.
-
Sample Size: A small sample size (5-10 mg) is used to ensure uniform heating and to minimize thermal gradients within the sample.
Detailed Experimental Protocol for TGA of [C12MIM][BF4]
The following protocol provides a robust method for assessing the thermal stability of [C12MIM][BF4].
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent)
-
Platinum or ceramic sample pans
-
High-purity nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of [C12MIM][BF4] into a clean, tared TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Purging: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Isothermal hold at 110°C for 30 minutes to remove volatile impurities.
-
Ramp the temperature from 110°C to 600°C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.
-
Data Analysis: Plot the percentage mass loss versus temperature. Calculate the derivative of this curve (DTG) to determine the temperature of the maximum rate of decomposition (Tpeak). The onset temperature (Tonset) is typically determined by the intersection of the baseline with the tangent of the decomposition step on the TGA curve.
Thermal Stability Profile of [C12MIM][BF4]
For the 1-alkyl-3-methylimidazolium bromide series, a clear trend of increasing decomposition temperature with increasing alkyl chain length has been demonstrated. For instance, the decomposition temperature increases from 319.96°C for the C12 analogue ([1D3DIM][Br]) to 349.94°C for the C16 analogue ([1D3HIM][Br])[6]. This suggests that the longer dodecyl chain in [C12MIM][BF4] will likely impart greater thermal stability compared to its shorter-chain counterparts like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). Studies on [BMIM][BF4] show it is generally stable up to 300°C, with significant decomposition occurring at higher temperatures[7]. Therefore, it is reasonable to project that the onset of decomposition for high-purity [C12MIM][BF4] under an inert atmosphere is likely to be significantly above 300°C.
It is important to consider that the nature of the anion can influence the effect of the alkyl chain length. For example, in a study on 1-alkyl-2,3-dimethylimidazolium nitrates, the thermal stability was found to decrease with an increasing length of the alkyl chain[1]. This highlights that the decomposition mechanism can be complex and that direct experimental data is always preferable.
Factors Influencing Thermal Stability
The ideal thermal stability determined for a pure ionic liquid can be significantly compromised by several factors:
-
Purity: The presence of impurities, particularly halides from the synthesis process, can drastically reduce the thermal stability of imidazolium-based ionic liquids. Halide anions are more nucleophilic than [BF4]⁻ and can initiate decomposition at lower temperatures.
-
Water Content: Although an initial isothermal hold in TGA can remove water, its presence in bulk material during an application can be detrimental. Water can hydrolyze the [BF4]⁻ anion, especially at elevated temperatures, to produce hydrofluoric acid (HF), which is highly corrosive and can catalyze further decomposition.
-
Atmosphere: As previously mentioned, the presence of oxygen can lead to oxidative degradation at temperatures lower than the onset of thermal decomposition. Therefore, for high-temperature applications, maintaining an inert atmosphere is critical.
Plausible Decomposition Pathways
The thermal decomposition of [C12MIM][BF4] is expected to proceed through pathways common to 1-alkyl-3-methylimidazolium salts. The primary routes are likely to be SN2 nucleophilic attack by the [BF4]⁻ anion (or impurities) on the methyl or dodecyl groups of the cation. This would result in the formation of neutral imidazole species (1-dodecylimidazole or 1-methylimidazole) and the corresponding alkyl fluoride and boron trifluoride. An alternative pathway is Hofmann-type elimination, which would yield an alkene (1-dodecene) and a protonated imidazole.
Conclusion and Outlook
This compound is a thermally robust ionic liquid, with an expected onset of decomposition significantly above 300°C in an inert atmosphere. Its stability is influenced by the long dodecyl chain, which generally imparts greater thermal resistance compared to shorter-chain analogues in the tetrafluoroborate series. However, users must be vigilant about the purity of the material, as residual halides or water can substantially lower its decomposition temperature.
For critical applications in drug development and material science, it is imperative to experimentally verify the thermal stability of each batch of [C12MIM][BF4] using a well-defined TGA protocol as outlined in this guide. Future research should focus on obtaining precise TGA data for a homologous series of 1-alkyl-3-methylimidazolium tetrafluoroborates, including [C12MIM][BF4], to provide a more definitive quantitative analysis of the effect of alkyl chain length on thermal stability.
References
- Feng, R., et al. (2012). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry, 111(2), 1337-1342.
- Paulechka, Y. U., & Kabo, G. J. (2009). Thermal stability of ionic liquids.
- Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.
- Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: a review. Chemical Society Reviews, 42(14), 5963-5977.
- Wooster, T. J., et al. (2006). Thermal degradation of imidazolium ionic liquids. Green Chemistry, 8(7), 691-696.
- Huddleston, J. G., et al. (2001).
- Rebelo, L. P. N., et al. (2004). A detailed thermodynamic analysis of [C4mim][BF4]+ water as a case study to model ionic liquid aqueous solutions. Green Chemistry, 6(8), 369-381.
- Aljasmi, A., et al. (2022). Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Tetrafluoroborate-Based Ionic Liquids.
- Gomez, E., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research, 10(4), 84-90.
- Fox, D. M., et al. (2005). TGA decomposition kinetics of 1-butyl-2, 3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. The Journal of Chemical Thermodynamics, 37(9), 900-905.
- Fredlake, C. P., et al. (2004). Thermophysical properties of imidazolium-based ionic liquids.
- Dong, Q., et al. (2019). Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4].
- Li, Y., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(23), 7234.
- Iolitec GmbH. (2022).
- Hodyna, D., et al. (2016). Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex. Chemical Engineering Journal, 284, 1136-1145.
- Sigma-Aldrich. (n.d.).
- Iolitec GmbH. (2012).
Sources
Technical Guide: Solubility Profile and Solvation Mechanisms of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate
Executive Summary
1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12mim][BF4]) represents a distinct class of "surfactant-like" ionic liquids (ILs). Unlike short-chain imidazolium salts (e.g., [C4mim][BF4]) which act primarily as polar solvents, [C12mim][BF4] possesses a pronounced amphiphilic character due to its long dodecyl alkyl chain. This dual nature allows it to self-assemble into micelles in aqueous environments and solubilize hydrophobic compounds, making it a critical candidate for drug delivery systems, antimicrobial formulations, and biphasic extraction processes.
This guide provides a deep technical analysis of its solubility behavior, thermodynamic driving forces, and experimental protocols for characterization.
Molecular Architecture & Solvation Mechanisms
The solubility of [C12mim][BF4] is governed by the competition between its ionic headgroup and its hydrophobic tail. This "Janus-faced" molecular structure dictates its interaction with solvents of varying polarity.
-
The Cation ([C12mim]+): The imidazolium ring provides a delocalized positive charge (polar head), while the C12 (dodecyl) chain introduces significant van der Waals / hydrophobic interactions. This chain length is the critical tipping point that transitions the molecule from a simple salt to a surfactant.
-
The Anion ([BF4]-): The tetrafluoroborate anion is weakly coordinating and relatively hydrophobic compared to halides (Cl-, Br-), but hydrophilic compared to bis(trifluoromethylsulfonyl)imide ([NTf2]-). This intermediate hydrophilicity is key to its water solubility behavior (forming micelles rather than immediate phase separation).
Solvation Logic
-
In Water: The hydrophobic effect drives the dodecyl chains to aggregate, minimizing contact with water molecules. This leads to micellization above a Critical Micelle Concentration (CMC).
-
In Polar Organics (DCM, Ethanol): The solvent can solvate both the ionic head (via dipole-ion interactions) and the alkyl tail (via dispersion forces), resulting in high solubility.
-
In Non-Polar Solvents (Hexane): Despite the C12 tail, the strong ionic lattice energy of the headgroup often prevents full miscibility, leading to phase separation or the formation of reverse micelles.
Solubility Profile and Data
The following table summarizes the solubility status of [C12mim][BF4] across a spectrum of solvents relevant to pharmaceutical and chemical processing.
Table 1: Solubility of [C12mim][BF4] in Common Solvents (at 298.15 K)
| Solvent Class | Specific Solvent | Solubility Status | Mechanism / Observation |
| Aqueous | Water | Soluble (Micellar) | Forms clear solution < CMC; aggregates > CMC. Exhibits LCST (phase separation) at elevated temperatures. |
| Chlorinated | Dichloromethane (DCM) | Highly Soluble | "Favorite solvent" for extraction and synthesis. Homogeneous solution. |
| Chloroform | Highly Soluble | Dipole-dipole and dispersion interactions stabilize the ion pair. | |
| Alcohols | Ethanol / Methanol | Soluble | Solvates both ionic head and alkyl tail effectively. |
| Ketones | Acetone | Soluble | Good solvency for the imidazolium ring. |
| Hydrocarbons | Hexane | Insoluble / Poor | Used to wash impurities during synthesis. Lattice energy > Solvation energy. |
| Toluene | Sparingly Soluble | May form emulsions or reverse micelles but generally immiscible in bulk. |
Critical Micelle Concentration (CMC)
In aqueous solutions, [C12mim][BF4] behaves as a cationic surfactant.
-
CMC Range: ~10–15 mM (approx. 1.0 – 1.5 × 10⁻² mol/L) at 25°C.
-
Trend: The CMC is significantly lower than that of shorter chain analogues (e.g., [C10mim][BF4]) due to increased hydrophobicity.
Thermodynamics of Solvation
The dissolution and self-assembly of [C12mim][BF4] are driven by specific thermodynamic parameters.
Entropy-Driven Micellization
The formation of micelles in water is primarily entropy-driven (
-
Mechanism: When the C12 chains are dispersed in water, they force water molecules into an ordered "iceberg" structure around the hydrophobic tail. Upon micellization, the tails aggregate, releasing the structured water molecules back into the bulk. This increase in solvent disorder (entropy) overcomes the enthalpy penalty of aggregation.
Thermomorphism (LCST Behavior)
[C12mim][BF4] aqueous solutions can exhibit Lower Critical Solution Temperature (LCST) behavior.
-
Observation: A clear solution at room temperature may become cloudy (phase separate) upon heating.
-
Cause: At higher temperatures, the hydration shell around the ionic headgroup weakens, and the entropic gain of mixing decreases, leading to macroscopic phase separation. This property is exploitable for "smart" extraction processes.
Experimental Protocols
To validate the solubility and surfactant properties of [C12mim][BF4], the following protocols are recommended.
Protocol A: Determination of Solubility Limit (Dynamic Method)
Objective: To determine the precise solubility limit in organic solvents vs. temperature.
-
Preparation: Weigh ~0.5 g of [C12mim][BF4] into a jacketed glass equilibrium cell.
-
Addition: Add a known mass of solvent (e.g., Toluene).
-
Heating: Heat the mixture under constant stirring until a clear homogeneous phase is observed (dissolution temperature).
-
Cooling: Slowly cool the sample using a programmable thermostat (rate < 2 K/h) while monitoring with a laser scattering device.
-
Detection: Record the temperature at which the laser transmittance drops sharply (Cloud Point). This indicates the onset of phase separation.
-
Iteration: Add more solvent and repeat to construct the T-x phase diagram.
Protocol B: CMC Determination (Conductivity Method)
Objective: To identify the Critical Micelle Concentration in water.[1][2]
-
Setup: Calibrate a precision conductivity meter (e.g., Mettler Toledo) with KCl standards.
-
Titration: Start with 50 mL of deionized water in a thermostated vessel (25°C).
-
Dosing: Aliquot small volumes of a concentrated [C12mim][BF4] stock solution (e.g., 100 mM) into the water.
-
Measurement: Record conductivity (
) after each addition once stabilized (wait ~2 mins). -
Analysis: Plot Conductivity (
) vs. Concentration ( ).-
Result: The plot will show two linear regions with different slopes. The intersection point of these lines is the CMC . The slope decreases after the CMC because micelles are larger and less mobile than free ions.
-
Visualization of Mechanisms
Diagram 1: Solvation & Micellization Pathways
This diagram illustrates the divergent behavior of [C12mim][BF4] in different solvent environments.
Caption: Divergent solvation pathways of [C12mim][BF4] driven by solvent polarity and concentration.
Diagram 2: Experimental Workflow for CMC
Logic flow for determining the Critical Micelle Concentration.
Caption: Step-by-step logic for conductometric determination of CMC.
Applications in Drug Development
The unique solubility profile of [C12mim][BF4] enables specific applications in pharmaceutical research:
-
Solubilization of Hydrophobic Drugs: The micellar core of [C12mim][BF4] can encapsulate poorly water-soluble Active Pharmaceutical Ingredients (APIs), enhancing their bioavailability.
-
Antimicrobial Coatings: Due to the long alkyl chain, [C12mim][BF4] disrupts bacterial cell membranes. It is used in generating antimicrobial films where the IL is embedded in a polymer matrix (often processed using DCM or Ethanol as a co-solvent).
-
Extraction: It serves as a greener alternative to volatile organic solvents for extracting bioactive compounds from plant materials, leveraging its tunable hydrophobicity.
References
-
Micellization and Thermodynamic Study of 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids in Aqueous Solution. Journal of Chemical & Engineering Data. [Link]
-
Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex. Chemical Engineering Journal. [Link]
-
Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography. Journal of Chromatography A. [Link]
-
Thermomorphic behavior of the ionic liquids [C4mim][FeCl4] and [C12mim][FeCl4]. Dalton Transactions. [Link]
-
PubChem Compound Summary for CID 11461044: 1-Decyl-3-methylimidazolium tetrafluoroborate. (Used for structural and safety verification). [Link]
Sources
Technical Monograph: 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12MIm][BF4])
CAS Number: 244193-59-7 Classification: Surface-Active Ionic Liquid (SAIL)
Executive Summary
1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) represents a critical intersection between ionic liquid (IL) chemistry and surfactant science. Unlike its short-chain analogues (e.g., [BMIm][BF4]), which act primarily as polar solvents, [C12MIm][BF4] possesses a long dodecyl alkyl tail that imparts significant amphiphilicity. This "Surface-Active Ionic Liquid" (SAIL) capability allows it to self-assemble into micelles, making it a potent solubilizer for hydrophobic drug candidates and a phase-transfer catalyst in extraction processes.
This guide provides a rigorous technical analysis of [C12MIm][BF4], focusing on its synthesis, micellization thermodynamics, and critical safety considerations in pharmaceutical applications.
Part 1: Molecular Architecture & Physicochemical Profile
The utility of [C12MIm][BF4] is dictated by the competition between its ionic headgroup (hydrophilic) and its C12 alkyl tail (hydrophobic).
Structure-Property Relationships[1]
-
Cation ([C12MIm]+): The dodecyl chain drives van der Waals aggregation. This chain length (C12) is the "tipping point" where the molecule shifts from being a water-miscible salt to a structure-directing surfactant.
-
Anion ([BF4]-): The tetrafluoroborate anion is weakly coordinating, reducing viscosity compared to halides (Cl/Br). However, it introduces a hydrolysis risk (formation of HF) in acidic/aqueous environments at elevated temperatures.
Key Physicochemical Data
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 338.24 g/mol | Stoichiometric calculations. |
| Physical State (25°C) | Low-melting solid / Viscous Liquid | Melting point is ~26–28°C; often supercools into a liquid. |
| Density | ~1.07 g/cm³ | Phase separation in aqueous extraction (heavier than water). |
| Hydrophobicity | Moderate to High | Forms a separate phase in water at high concentrations but forms micelles at low concentrations. |
| Critical Micelle Conc.[1][2][3] (CMC) | ~2.0 – 4.0 mM (aq) | Significantly lower than SDS (~8 mM), indicating superior efficiency as a surfactant. |
Part 2: Synthesis & Purification Protocol
Objective: Synthesize high-purity [C12MIm][BF4] via anion metathesis from the halide precursor. Precursor: 1-Dodecyl-3-methylimidazolium Bromide ([C12MIm][Br]).
Experimental Workflow (DOT Visualization)
Caption: Anion metathesis workflow converting the bromide precursor to the tetrafluoroborate salt via biphasic extraction.
Detailed Protocol
-
Metathesis: Dissolve 1-dodecyl-3-methylimidazolium bromide (1 eq) in minimal distilled water. Add Sodium Tetrafluoroborate (NaBF4, 1.1 eq) slowly. Stir for 4 hours at room temperature. The solution will become turbid as the hydrophobic [BF4] salt forms.
-
Extraction: Add Dichloromethane (DCM) to extract the IL. The [C12MIm][BF4] will migrate to the organic (DCM) phase; the byproduct (NaBr) remains in the water.
-
Purification (The Silver Nitrate Test): Wash the DCM layer repeatedly with deionized water. After each wash, test the aqueous waste with a drop of AgNO3 solution.
-
Cloudy precipitate: Halides (Br-) are still present. Continue washing.
-
Clear: Halides are removed.
-
-
Drying: Remove DCM via rotary evaporation. Dry the resulting viscous oil/solid in a vacuum oven at 70°C for at least 24 hours to remove trace water. Note: Water content significantly alters viscosity and CMC.
Part 3: The SAIL Advantage (Micellization)
The defining feature of [C12MIm][BF4] is its ability to act as a cationic surfactant. In aqueous solution, the hydrophobic C12 tails aggregate to minimize water contact, forming micelles with a high positive charge density on the surface.
Mechanism of Action[5][6]
-
Below CMC: Monomers exist freely in solution.
-
Above CMC (~3 mM): Spontaneous formation of spherical micelles.
-
Solubilization: Hydrophobic drugs (e.g., Curcumin, Ibuprofen) partition into the lipophilic core of the micelle, increasing apparent water solubility by orders of magnitude.
Micellization Equilibrium (DOT Visualization)
Caption: Thermodynamic transition from monomeric dispersion to drug-encapsulating micelles above the Critical Micelle Concentration.
Part 4: Applications in Drug Development
Nano-Carriers for Poorly Soluble Drugs
[C12MIm][BF4] is utilized to construct "niosomes" or ionic liquid-based micelles. Research indicates it can solubilize compounds like Amphotericin B or Curcumin , which typically require toxic organic solvents. The cationic surface of the micelle also promotes interaction with negatively charged cell membranes, potentially enhancing cellular uptake.
Dispersive Liquid-Liquid Microextraction (DLLME)
In analytical toxicology, [C12MIm][BF4] serves as an extraction solvent.
-
Method: A small volume of IL is dispersed into an aqueous sample containing the analyte.
-
Mechanism: The high surface area of the dispersed IL droplets rapidly extracts the analyte. Centrifugation separates the IL phase for analysis (HPLC/GC).
Part 5: Safety & Toxicity (Critical Assessment)
Warning: Researchers must not conflate "Ionic Liquid" with "Green/Non-toxic."
The "Side Chain Effect"
Toxicity in imidazolium ILs correlates linearly with alkyl chain length.
-
Short Chain (C2-C4): Low cytotoxicity.
-
Long Chain (C12 - [C12MIm]): High Cytotoxicity.
Handling Protocols
-
Personal Protective Equipment (PPE): Nitrile gloves are mandatory. The lipophilic nature allows this compound to penetrate skin barriers more effectively than short-chain salts.
-
Hydrolysis Hazard: Avoid prolonged heating in unbuffered aqueous solutions. The [BF4]- anion can hydrolyze to release Hydrogen Fluoride (HF), a severe contact poison.
-
Disposal: Do not dispose of down the drain. It is toxic to aquatic life (EC50 values for Vibrio fischeri are significantly lower for C12 than C4 analogues).
References
-
Rogalsky, S., et al. (2016).[1] Efficient antimicrobial activity and reduced toxicity of this compound ionic liquid/β-cyclodextrin complex. Chemical Engineering Journal, 284, 1136-1145.[1]
-
Ranke, J., et al. (2004). Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays. Ecotoxicology and Environmental Safety, 58(3), 396-404.
-
Plechkova, N. V., & Seddon, K. R. (2008). Applications of ionic liquids in the chemical industry. Chemical Society Reviews, 37, 123-150.
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.
-
Inoue, T., et al. (2007). Surface tension, micellization, and demicellization of 1-alkyl-3-methylimidazolium tetrafluoroborate in aqueous solution. Journal of Colloid and Interface Science, 307(2), 578-591.
Sources
- 1. researchgate.net [researchgate.net]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. agilent.com [agilent.com]
- 4. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Use of 1-Dodecyl-3-methylimidazolium tetrafluoroborate in organic synthesis.
An In-Depth Guide to the Application of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate in Organic Synthesis
Authored by: A Senior Application Scientist
This document provides a detailed exploration of this compound, hereafter referred to as [C12MIM][BF4], a versatile ionic liquid with significant applications in modern organic synthesis. We will delve into its unique physicochemical properties and demonstrate its utility as a reaction medium and promoter in several key synthetic transformations. The protocols and insights provided are tailored for researchers, scientists, and professionals in drug development seeking to leverage the advantages of ionic liquids in their work.
Introduction: Understanding the Utility of [C12MIM][BF4]
[C12MIM][BF4] is a salt with a low melting point, composed of a 1-dodecyl-3-methylimidazolium cation ([C12MIM]⁺) and a tetrafluoroborate anion ([BF4]⁻). Its structure is key to its function. The long C12 alkyl chain on the imidazolium ring imparts significant hydrophobicity, creating an amphiphilic character that makes it behave like a surfactant.[1] This, combined with the general properties of ionic liquids—such as negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of organic and inorganic compounds—makes [C12MIM][BF4] an invaluable tool for specialized organic synthesis.[1][2]
These characteristics position it as a "green" alternative to volatile organic compounds (VOCs), not only reducing environmental impact but also simplifying product isolation and enabling the recycling and reuse of the solvent system.[1][3]
Key Physicochemical Properties
| Property | Value / Description | Significance in Synthesis |
| Molecular Formula | C₁₇H₃₁BF₄N₂ | - |
| Molecular Weight | 338.25 g/mol | - |
| Appearance | White to yellow solid | Indicates purity and physical state at STP.[4] |
| Melting Point | 27–28 °C | Allows for reactions at or near room temperature in a liquid state.[1] |
| Vapor Pressure | Negligible | Reduces solvent loss, minimizes worker exposure via inhalation, and is environmentally friendly.[1] |
| Solubility | Water-immiscible | Facilitates easy separation from aqueous phases and product extraction.[1] |
| Amphiphilicity | Possesses both a hydrophobic alkyl tail and a hydrophilic imidazolium head. | Acts as a surfactant, enabling reactions between immiscible phases and promoting micelle formation.[1][5] |
Application in Carbon-Carbon Bond Forming Reactions
The ability of [C12MIM][BF4] to effectively solvate diverse reactants and stabilize charged intermediates makes it a powerful medium for crucial C-C bond-forming reactions.
Knoevenagel Condensation: Synthesis of Substituted Alkenes
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound to yield α,β-unsaturated products. These products are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.
Causality of Experimental Choice: Utilizing an ionic liquid like [C12MIM][BF4] (or its shorter-chain analogue, [bmim][BF4]) as the solvent offers a significant advantage over traditional VOCs.[6] The polar nature of the ionic liquid can accelerate the reaction and stabilize the intermediates, often leading to higher yields in shorter time frames.[3] Furthermore, the non-volatile nature of the ionic liquid allows for reactions at elevated temperatures without solvent loss and facilitates simple product extraction and solvent recycling.[3][7]
Objective: To synthesize 2-benzylidenemalononitrile using [C12MIM][BF4] as a recyclable reaction medium.
Materials:
-
This compound ([C12MIM][BF4])
-
Benzaldehyde
-
Malononitrile
-
Basic catalyst (e.g., piperidine or ethylenediammonium diacetate - EDDA)[6]
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, add [C12MIM][BF4] (5 mL).
-
Add benzaldehyde (1.0 mmol, 106 mg) and malononitrile (1.0 mmol, 66 mg) to the ionic liquid.
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL).
-
Reaction Execution: Stir the mixture vigorously at room temperature (or heat to 60 °C to ensure the ionic liquid is mobile and to increase reaction rate). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, add 20 mL of diethyl ether to the flask. The product will preferentially dissolve in the ether layer, while the ionic liquid and catalyst remain in a separate phase.
-
Stir the biphasic system for 10 minutes.
-
Separate the ether layer using a separatory funnel. Repeat the extraction with another 20 mL of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product. Purify via recrystallization if necessary.
-
Ionic Liquid Recycling: The remaining ionic liquid phase can be washed with diethyl ether, dried under vacuum to remove residual solvent, and reused for subsequent reactions.
Caption: Workflow for Knoevenagel Condensation in [C12MIM][BF4].
Claisen-Schmidt Condensation: A Route to Chalcones
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and exhibit a wide range of biological activities.[8] The reaction involves the base-catalyzed condensation between an aromatic aldehyde and an aromatic ketone.
Causality of Experimental Choice: The amphiphilic nature of [C12MIM][BF4] is particularly advantageous here. It can act as a phase-transfer catalyst, creating a microemulsion or micellar environment that increases the interfacial area between potentially immiscible reactants and the aqueous base, thereby accelerating the reaction. Conventional methods can require long reaction times (up to 24 hours), whereas specialized techniques are sought to improve efficiency.[9] The use of an ionic liquid medium provides an elegant solution.
Objective: To synthesize 1,3-diphenyl-2-propen-1-one in [C12MIM][BF4].
Materials:
-
This compound ([C12MIM][BF4])
-
Benzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH) solution (e.g., 40% aqueous)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a 100 mL flask, dissolve acetophenone (1.0 mmol, 120 mg) and benzaldehyde (1.0 mmol, 106 mg) in [C12MIM][BF4] (10 mL).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Reaction Execution: Slowly add the aqueous NaOH solution (2 mL) dropwise with vigorous stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. The formation of a solid precipitate (the chalcone product) may be observed.
-
Product Isolation: Quench the reaction by pouring the mixture into 50 mL of cold water.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with copious cold water until the filtrate is neutral, then wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven. The crude chalcone can be recrystallized from ethanol.
-
Ionic Liquid Recovery: The aqueous filtrate contains the ionic liquid. Due to its water-immiscible nature, it can be separated, washed, dried, and reused.
Caption: Role of [C12MIM][BF4] in facilitating Chalcone Synthesis.
Michael Addition: Conjugate Addition Reactions
The Michael addition is the conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[10][11] It is a fundamental method for forming C-C bonds in a mild and efficient manner.
Causality of Experimental Choice: The use of ionic liquids such as [bmim][BF4] has been shown to be effective for metal-catalyzed Michael additions, for instance, using Ni(acac)₂.[12] The ionic liquid acts as a non-coordinating, polar medium that can stabilize the catalyst and intermediates. A key benefit is the ability to immobilize the catalyst within the ionic liquid phase, allowing for simple decantation or extraction of the product and reuse of the catalyst-IL system.
Objective: To perform the addition of a β-dicarbonyl compound to an α,β-unsaturated ketone in [C12MIM][BF4].
Materials:
-
This compound ([C12MIM][BF4])
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
Michael Donor (e.g., Acetylacetone)
-
Michael Acceptor (e.g., Methyl vinyl ketone)
-
Solvent for extraction (e.g., Hexane or Diethyl Ether)
Procedure:
-
Catalyst Preparation: In a flask, dissolve Ni(acac)₂ (5 mol%) in [C12MIM][BF4] (3 mL) by stirring at room temperature.
-
Reaction Setup: To this solution, add the Michael donor (e.g., acetylacetone, 1.2 mmol) followed by the Michael acceptor (e.g., methyl vinyl ketone, 1.0 mmol).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC or GC-MS.
-
Product Isolation: Upon completion, add 15 mL of hexane. The nonpolar product will be extracted into the hexane layer, while the polar ionic liquid and the nickel catalyst will remain in the IL phase.
-
Separate the hexane layer. Repeat the extraction twice more.
-
Combine the hexane extracts, dry over a drying agent, and remove the solvent under vacuum to obtain the Michael adduct.
-
Catalyst/IL Recycling: The ionic liquid phase containing the catalyst can be immediately reused by adding fresh reactants for a subsequent run.
Caption: Logical relationship in a Ni-catalyzed Michael Addition.
Synthesis and Handling of [C12MIM][BF4]
A reliable protocol is essential for obtaining high-purity ionic liquid, as impurities like halide ions can significantly affect catalytic activity and reaction outcomes.
Protocol: Two-Step Synthesis of [C12MIM][BF4]
This procedure is adapted from standard methods for synthesizing imidazolium-based ionic liquids.[1]
Step 1: Quaternization to form 1-Dodecyl-3-methylimidazolium Bromide
-
In a round-bottom flask equipped with a reflux condenser, combine 1-methylimidazole (1.0 mol) and 1-bromododecane (1.0 mol).
-
Heat the mixture at 120-140 °C for 2-4 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
The reaction mixture will become a viscous liquid. Cool to room temperature.
-
Wash the resulting viscous product, 1-dodecyl-3-methylimidazolium bromide, with hexane or ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
-
Remove the residual solvent under reduced pressure.
Step 2: Anion Metathesis
-
Dissolve the 1-dodecyl-3-methylimidazolium bromide from Step 1 in distilled water (100 mL).
-
To this aqueous solution, add tetrafluoroboric acid (HBF₄, 1.0 mol) or a concentrated aqueous solution of sodium tetrafluoroborate (NaBF₄, 1.0 mol).[1] Using NaBF₄ is often preferred for safety and ease of handling.
-
Stir the mixture for 1-2 hours at room temperature. A water-immiscible layer of [C12MIM][BF4] will form.
-
Extract the ionic liquid layer using a suitable organic solvent like dichloromethane (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter, and remove the dichloromethane under reduced pressure.
-
For final purification and removal of water, dry the ionic liquid in a high vacuum oven at 70-80 °C for 12 hours.[1] The final product should be a white to light-yellow solid or liquid, depending on purity.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling [C12MIM][BF4] and its precursors.
-
Handling: Although it has low vapor pressure, handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. The substance is not yet fully tested, and risks cannot be excluded if handled inappropriately.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion and Future Outlook
This compound is more than just a "green" solvent; it is an active participant in chemical transformations. Its unique amphiphilic nature, combined with its stability and recyclability, enables a range of applications from facilitating reactions in biphasic systems to serving as a stable medium for catalysis. The protocols detailed herein for Knoevenagel condensations, chalcone synthesis, and Michael additions demonstrate its practical utility.
Beyond these core applications, the exceptional solvating and stabilizing properties of [C12MIM][BF4] are being explored in advanced material synthesis, including the preparation of nanoparticles and functional polymers.[13] As the fields of sustainable chemistry and materials science continue to evolve, the role of tunable, functional ionic liquids like [C12MIM][BF4] is set to expand, offering innovative solutions to complex chemical challenges.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD.
-
Hodyna, D., et al. (2016). Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex. Chemical Engineering Journal, 284, 1136–1145. [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research.
- SciSpace.
-
ResearchGate. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). [Link]
- Iolitec. (2022).
-
ResearchGate. (2008). Metal Catalyzed Michael Additions in Ionic Liquids. [Link]
-
Dong, B., et al. (2007). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. NIH National Library of Medicine. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Xu, L., et al. (2004). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. [Link]
-
Dupont, J., et al. (2002). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Organic Syntheses. [Link]
-
Smiatek, J., et al. (2022). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC - PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate [organic-chemistry.org]
- 4. iolitec.de [iolitec.de]
- 5. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. eijppr.com [eijppr.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Application Note: Electrochemical Utility of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12MIm][BF4])
This Application Note is structured to serve as a definitive technical guide for the use of 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) in advanced electrochemical systems. Unlike short-chain ionic liquids, [C12MIm][BF4] is a Surface-Active Ionic Liquid (SAIL) . Its long dodecyl chain imparts amphiphilic properties, making it uniquely effective for corrosion inhibition, electrode surface modification, and nanoparticle dispersion.
Executive Summary & Chemical Profile
This compound ([C12MIm][BF4]) distinguishes itself from common ionic liquids (like [EMIm][BF4] or [BMIm][BF4]) by its extended alkyl chain. This structural feature drives micellization and strong surface adsorption , bridging the gap between traditional electrolytes and cationic surfactants.
Key Electrochemical Characteristics
| Property | Value / Description | Impact on Application |
| Electrochemical Window | ~4.0 – 4.5 V (vs. Ag/AgCl) | Suitable for non-aqueous batteries and sensors; limited by water impurities. |
| Amphiphilicity | Critical Micelle Concentration (CMC) ~2–4 mM | Acts as a surfactant; self-assembles at electrode interfaces. |
| Viscosity | High (>300 cP at 25°C) | rarely used as a bulk solvent; ideal as an additive or surface modifier. |
| Thermal Stability | Stable up to ~300°C | Suitable for high-temperature corrosion environments. |
Critical Protocol: Synthesis & Purification
High-purity [C12MIm][BF4] is essential. Halide impurities (Cl⁻/Br⁻) from precursors drastically reduce the electrochemical window and induce pitting corrosion, negating the inhibitor effect.
Workflow: Metathesis via Anion Exchange
Objective: Convert [C12MIm][Br] to [C12MIm][BF4] with <50 ppm halide content.
-
Precursor Dissolution: Dissolve 0.1 mol of 1-dodecyl-3-methylimidazolium bromide ([C12MIm][Br]) in 100 mL distilled water.
-
Anion Exchange: Add 0.11 mol (10% excess) of Sodium Tetrafluoroborate (NaBF₄) to the solution. Stir vigorously for 24 hours at room temperature.
-
Note: The hydrophobicity of the C12 chain may cause the resulting [BF4] salt to separate as a distinct phase or viscous oil depending on concentration.
-
-
Extraction: Extract the product using Dichloromethane (DCM). The hydrophobic IL prefers the organic phase; inorganic salts (NaBr) remain in the aqueous phase.
-
Washing (Critical): Wash the DCM layer with deionized water (5 x 50 mL) until the aqueous washings show no precipitate with AgNO₃ solution (Silver Nitrate test for halides).
-
Drying: Evaporate DCM using a rotary evaporator. Dry the resulting viscous liquid under high vacuum (10⁻³ mbar) at 70°C for 48 hours to remove trace water.
Application A: Corrosion Inhibition of Carbon Steel
Context: [C12MIm][BF4] is a premier "mixed-type" inhibitor for acidic environments (e.g., 1M HCl pickling solutions). The imidazolium head adsorbs to the metal, while the C12 tail forms a hydrophobic barrier against water and aggressive ions.
Experimental Protocol
Step 1: Electrode Preparation
-
Material: C1018 Carbon Steel working electrode (embedded in epoxy, exposed area ~1 cm²).
-
Polishing: Grind sequentially with SiC paper (400 to 2000 grit). Rinse with acetone and bidistilled water. Dry in warm air.
Step 2: Electrolyte Preparation
-
Blank: 1.0 M HCl solution.
-
Inhibitor Solutions: Prepare [C12MIm][BF4] concentrations of 10, 50, 100, and 500 ppm in 1.0 M HCl.
-
Note: Ensure complete dissolution; sonicate if necessary due to the surfactant nature.
-
Step 3: Electrochemical Measurements (3-Electrode Cell)
-
Setup: Working (Steel), Counter (Platinum mesh), Reference (Ag/AgCl).
-
OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential (OCP) stabilizes (dE/dt < 1 mV/min).
A. Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV AC perturbation at OCP.
-
Analysis: Fit data to a Randles equivalent circuit (
). Look for an increase in Charge Transfer Resistance ( ) as concentration increases.[1]
B. Potentiodynamic Polarization (Tafel):
-
Scan Range: ±250 mV vs. OCP.
-
Scan Rate: 1 mV/s.
-
Data Output: Determine corrosion current density (
) via Tafel extrapolation.
Data Interpretation & Mechanism
The inhibition efficiency (
Mechanism Visualization: The following diagram illustrates the adsorption mechanism of [C12MIm][BF4] on the steel surface.
Caption: Mechanism of [C12MIm][BF4] corrosion inhibition. The cationic head adsorbs to the negatively charged metal surface, while the hydrophobic C12 tails align to repel corrosive aqueous ions.
Application B: Modified Carbon Paste Electrodes (CPE)
Context: Due to its high viscosity and conductivity, [C12MIm][BF4] acts as an excellent conductive binder in Carbon Paste Electrodes, replacing non-conductive paraffin oil. This enhances electron transfer rates for sensor applications (e.g., dopamine or ascorbic acid detection).
Fabrication Protocol
-
Materials: Graphite powder (<20 µm), [C12MIm][BF4], and Modifier (e.g., Multi-walled Carbon Nanotubes - MWCNTs).
-
Mixing:
-
Mix Graphite and MWCNTs (ratio 90:10 w/w) in a mortar.
-
Add [C12MIm][BF4] dropwise. A typical ratio is 70% Graphite/MWCNT : 30% IL (w/w) .
-
Tip: The mixture should form a homogeneous, shiny paste. If it is too crumbly, add more IL; if too runny, add graphite.
-
-
Packing: Tightly pack the paste into the cavity of a Teflon electrode body (3 mm diameter). Polish the surface on smooth weighing paper until shiny.
-
Activation: Cycle the electrode in 0.1 M H₂SO₄ (cyclic voltammetry, -0.5 to 1.0 V) until stable.
Why this works: The [C12MIm][BF4] provides intrinsic ionic conductivity within the paste, reducing the ohmic drop (
Summary of Experimental Expectations
| Parameter | Standard Result | Troubleshooting |
| Corrosion Efficiency | >85% at 100 ppm (1M HCl) | If low, check OCP stability or IL purity (halides cause pitting). |
| CPE Peak Separation ( | <80 mV for Ferricyanide | If >100 mV, paste is not packed tightly or surface is rough. |
| Solubility | Soluble in DCM, Methanol; Sparingly in Water | Use sonication for aqueous dispersion; avoid non-polar solvents like Hexane. |
Safety & Handling (E-E-A-T)
-
Toxicity: Long-chain ILs like [C12MIm][BF4] exhibit higher toxicity to aquatic life (e.g., Daphnia magna) than short-chain analogs due to increased lipophilicity (membrane penetration).
-
Disposal: Do not dispose of down the drain. Collect as halogenated organic waste.
-
Handling: Wear nitrile gloves. The compound is hygroscopic; store in a desiccator.
References
-
Corrosion Inhibition Mechanism
-
Title: Inhibition of acid corrosion of carbon steel using four imidazolium tetrafluoroborates ionic liquids.[3]
- Source: ResearchG
-
URL:
-
-
Toxicity & Environmental Impact
- Title: Potential toxicity of ionic liquid ([C12mim]BF4)
- Source: PubMed / Chemosphere.
-
URL:
-
Electrochemical Window & Properties
- Title: Electrochemical Windows of Room-Temperature Ionic Liquids
- Source: UC Berkeley / J. Phys. Chem. B.
-
URL:
-
Synthesis of Long-Chain Imidazolium ILs
-
Title: Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex.[2]
- Source: ResearchG
-
URL:
-
Sources
Application Note: 1-Dodecyl-3-methylimidazolium Tetrafluoroborate as an Electrolyte Interface Modifier
[1]
Executive Summary
This guide details the utilization of 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) in electrochemical energy storage systems. Unlike short-chain ionic liquids (e.g., EMIm, BMIm) used primarily as bulk solvents, [C12MIm][BF4] is characterized by its long dodecyl alkyl tail, conferring significant surfactant properties and hydrophobicity.
Strategic Application: Due to its high viscosity (>300 cP at 25°C) and liquid-crystalline behavior near room temperature, [C12MIm][BF4] is not recommended as a standalone solvent for high-rate Li-ion batteries. Instead, it serves two critical high-value functions:
-
Electrolyte Additive (1–5 wt%): Modifies the Solid Electrolyte Interphase (SEI) via self-assembly on electrode surfaces, suppressing dendritic growth.
-
Gel Polymer Electrolyte (GPE) Precursor: Acts as a plasticizer and ion source in PVDF-HFP or PEO matrices, enhancing thermal stability and safety.
Material Characterization & Pre-treatment[1][2]
Physicochemical Properties
The long alkyl chain of [C12MIm][BF4] introduces Van der Waals interactions that significantly alter its transport properties compared to shorter analogs.
| Property | Value / Range | Relevance to Battery Performance |
| Molecular Weight | ~338.24 g/mol | Determines molar concentration in mixtures. |
| Melting Point | 27–32 °C | Semi-solid/liquid crystal at RT; requires heating for homogenous mixing. |
| Viscosity (25°C) | High (>300 cP) | Limits ionic mobility; necessitates use as an additive or in binary mixtures. |
| Electrochem.[1][2][3][4][5][6][7][8] Window | ~4.5 – 5.0 V vs Li/Li⁺ | Suitable for high-voltage cathodes (NMC, LCO). |
| Hydrophobicity | High | Resists moisture uptake better than [EMIm][BF4], reducing HF formation risks. |
Critical Purification Protocol (Moisture Removal)
Warning: The tetrafluoroborate anion ([BF4]⁻) is susceptible to hydrolysis in the presence of water, generating hydrofluoric acid (HF), which corrodes cathode materials and current collectors.
Protocol:
-
Initial Assessment: Measure water content using Karl Fischer titration. Target: < 50 ppm.
-
Vacuum Drying:
-
Place [C12MIm][BF4] in a vacuum oven.
-
Temperature: Set to 60°C (above melting point to ensure liquid phase).
-
Pressure: < 10 Pa (0.1 mbar).
-
Duration: Minimum 24 hours.
-
-
Storage: Transfer immediately to an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).
Electrolyte Formulation Protocols
Workflow Diagram: Preparation & Assembly
The following Graphviz diagram outlines the critical path from raw material handling to cell assembly.
Caption: Workflow for processing [C12MIm][BF4] from raw state to battery integration, emphasizing moisture control.
Protocol A: High-Voltage Additive Formulation
Objective: Enhance SEI stability and wettability of polyolefin separators. Base Electrolyte: 1.0 M LiPF₆ in EC:DEC (1:1 v/v).
-
Heating: Pre-heat [C12MIm][BF4] to 40°C until fully liquefied.
-
Dosing: Add [C12MIm][BF4] to the base electrolyte at 2.0 wt% .
-
Note: Concentrations >5% may decrease bulk ionic conductivity significantly due to viscosity.
-
-
Homogenization: Stir magnetically at 300 RPM for 2 hours at 25°C.
-
Visual Check: Ensure no phase separation occurs (C12 tail can induce micelle formation; clear solution indicates stable dispersion).
Protocol B: Gel Polymer Electrolyte (GPE)
Objective: Create a quasi-solid state electrolyte for flexible batteries.
-
Matrix Prep: Dissolve PVDF-HFP in Acetone (10 wt% solution).
-
IL Incorporation: Add [C12MIm][BF4] and LiTFSI salt to the solution.
-
Ratio: Polymer : IL : Salt = 1 : 2 : 0.5 (by weight).
-
-
Casting: Cast onto a glass plate or directly onto the cathode.
-
Evaporation: Allow acetone to evaporate (room temp, 12h), then vacuum dry at 60°C to remove trace solvent.
Electrochemical Characterization
Electrochemical Stability Window (LSV)
Purpose: Determine the anodic breakdown voltage.
-
Setup: 3-Electrode Cell.
-
Working Electrode: Platinum (Pt) disk or Glassy Carbon (polished).
-
Counter Electrode: Pt wire.
-
Reference Electrode: Ag/Ag⁺ (in organic solvent) or Li metal (for Li-ion context).
-
-
Protocol:
-
Perform Linear Sweep Voltammetry (LSV).[4]
-
Scan Rate: 1.0 mV/s (slow scan required for viscous ILs).
-
Range: OCP to 6.0 V vs Li/Li⁺.
-
-
Validation: The current response should remain negligible (< 10 µA/cm²) up to 4.5 V . A sharp rise indicates oxidation of the BF4 anion or the imidazolium ring.
Ionic Conductivity (EIS)
Purpose: Quantify transport limitations.
-
Setup: Blocking electrodes (Stainless Steel | Electrolyte | Stainless Steel).
-
Protocol:
-
Apply AC amplitude of 10 mV.
-
Frequency range: 1 MHz to 100 mHz.
-
Extract bulk resistance (
) from the high-frequency intercept of the Nyquist plot.
-
-
Calculation:
-
Where
is spacer thickness and is electrode area.
-
Mechanistic Insight: The Surfactant Effect
The unique value of [C12MIm][BF4] lies in its amphiphilic structure. The long hydrophobic C12 tail and the charged imidazolium head group drive self-assembly at the electrode interface.
Mechanism Diagram: Interfacial Protection
Caption: Self-assembly of [C12MIm]+ cations creates a protective monolayer, preventing solvent co-intercalation.
Explanation: The cationic head adsorbs to the negatively charged anode during charging. The long C12 tails orient away from the electrode, creating a "brush" layer. This physical barrier:
-
Excludes Solvent: Prevents bulky solvent molecules (like PC) from co-intercalating into graphite.
-
Suppresses Dendrites: Homogenizes the Li⁺ flux reaching the surface, reducing "hot spots" where dendrites nucleate.
Safety & Handling (MSDS Context)
-
Toxicity: Long-chain imidazolium salts exhibit higher cytotoxicity than short-chain analogs due to membrane disruption capabilities (similar to cationic surfactants). Handle with full PPE (gloves, goggles).
-
Hydrolysis Hazard: As emphasized, contact with water releases HF.
-
First Aid: In case of skin contact, use Calcium Gluconate gel immediately.
-
-
Disposal: Do not dispose of in aqueous waste streams. Collect as halogenated organic waste.
References
-
Thermal & Physical Properties of Long-Chain ILs
- Title: "Physical and electrochemical properties of 1-alkyl-3-methylimidazolium tetrafluorobor
- Source: ResearchG
-
URL:
-
Surfactant Behavior & Self-Assembly
-
Electrochemical Stability of BF4 Anions
- Title: "Temperature-Dependent Electrochemical Stability Window of ... Anion Based Ionic Liquids"
- Source: NIH / PMC
-
URL:
-
Application as Additive (Analogous C2/C4 Data)
Sources
- 1. Activation of CO2 by ionic liquid EMIM–BF4 in the electrochemical system: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iolitec.de [iolitec.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: 1-Dodecyl-3-methylimidazolium Tetrafluoroborate in Biomass Processing
Executive Summary
1-Dodecyl-3-methylimidazolium tetrafluoroborate (
This guide details the application of
Critical Warning: Users must strictly control pH and temperature to mitigate the hydrolysis of the tetrafluoroborate (
Part 1: Chemical Profile & Mechanistic Insight[2]
The Molecule: A "Designer" Surfactant
is not merely a solvent; it is a cationic surfactant. The| Property | Value / Characteristic | Impact on Processing |
| Formula | Amphiphilic structure enables micelle formation.[1] | |
| Critical Micelle Concentration (CMC) | ~9–12 mM (in water) | Low CMC allows effective use at low concentrations (0.01–0.1 M), reducing cost. |
| Viscosity | High (Pure state) | Operational Constraint: Must be used as an aqueous solution or binary mixture to facilitate mass transfer. |
| Hydrophobicity | High ( | Excellent affinity for cell membrane lipids and non-polar metabolites. |
| Anion Stability | Moderate ( | Risk: Hydrolyzes to HF in acidic/hot aqueous environments. |
Mechanism of Action: Micellar Solubilization
In biomass processing,
-
Membrane Disruption: The hydrophobic
tail inserts into the phospholipid bilayer of the biomass cell wall, increasing permeability and causing cell lysis. -
Micellar Encapsulation: Above the CMC, the IL forms micelles. Hydrophobic target molecules (e.g., essential oils, lipids) are solubilized within the hydrophobic core of the micelle, protecting them from the aqueous bulk and preventing re-precipitation.
Figure 1: Mechanism of surfactant-mediated extraction. The IL monomers disrupt the cell wall, while micelles solubilize the released hydrophobic compounds.
Part 2: Protocol – Microwave-Assisted Micellar Extraction (MAME)
Objective: Extract hydrophobic flavonoids (e.g., quercetin, rutin) or lipids from dried biomass using
Reagents & Equipment
-
Solvent: 0.5 M
aqueous solution. -
Buffer: Phosphate buffer (pH 7.0) – Crucial to prevent hydrolysis.
-
Biomass: Dried, ground (< 40 mesh).
-
Equipment: Microwave reactor (closed vessel system with temp control).
Step-by-Step Protocol
Step 1: Solvent Preparation (The "Safe" Mix)
Dissolve
-
Why: Pure IL is too viscous. The buffer prevents the pH from dropping, which would catalyze the degradation of
into .
Step 2: Solid-Liquid Mixing
Mix biomass with the IL solution at a ratio of 1:15 to 1:20 (g/mL) in the microwave vessel.
-
Optimization: Higher ratios improve mass transfer but increase solvent recycling costs.
Step 3: Microwave Irradiation
Program the reactor:
-
Power: 300–500 W (Ramp to temperature).
-
Temperature: 60°C – 80°C. DO NOT EXCEED 90°C.
-
Time: 10 – 15 minutes.
-
Insight: The ionic nature of
couples efficiently with microwave energy, generating rapid internal heating (dielectric heating) that explodes cell structures from within.
Step 4: Separation & Recovery
-
Filtration: Filter the hot mixture to remove solid biomass residue.
-
Cloud Point Extraction (Optional): Cool the filtrate to 4°C. Long-chain ILs often exhibit a Krafft point or Upper Critical Solution Temperature (UCST). The IL-rich phase (containing the extract) may separate from the water phase.
-
Back-Extraction: If no phase separation occurs, add a non-polar solvent (e.g., ethyl acetate) to the aqueous IL extract. Shake and separate. The hydrophobic bioactives will migrate to the organic layer; the IL remains in the aqueous layer for recycling.
Part 3: Critical Safety & Stability (The Hazard)
The tetrafluoroborate anion is metastable. In the presence of water and heat, it undergoes hydrolysis:
Safety Protocol:
-
pH Monitoring: Always maintain pH > 6. Acidic conditions accelerate HF formation.
-
Glassware Etching: If you observe "frosting" on your glassware, HF is present. Switch to PTFE (Teflon) vessels immediately.
-
Calcium Gluconate: Keep calcium gluconate gel nearby as a first-aid antidote for potential HF skin exposure.
Part 4: Experimental Workflow & Decision Matrix
Figure 2: Operational workflow for extracting hydrophobic compounds using [C12mim][BF4].
Part 5: Comparative Data (IL vs. Conventional)
| Parameter | Conventional (Ethanol Reflux) | [C12mim][BF4] (MAE) | Advantage |
| Time | 2 – 4 Hours | 10 – 15 Minutes | Throughput |
| Temperature | 80°C (Boiling) | 60°C | Thermal Preservation |
| Yield | Baseline (100%) | 115% – 130% | Surfactant Effect |
| Solvent Vol | High | Low (Aqueous soln) | Green Chemistry |
| Selectivity | Low (Extracts all polars) | High (Tunable by chain) | Purification Load |
References
-
Ventura, S. P. M., et al. (2012). "Ionic liquids as novel solvents for the extraction of bioactive compounds from biomass." Chemical Reviews. Link
-
Saha, S., et al. (2017). "Potential toxicity of ionic liquid ([C12mim]BF4) on the growth and biochemical characteristics of a marine diatom." Aquatic Toxicology. Link
-
He, Y., et al. (2013). "Interactions between ionic liquid surfactant [C12mim]Br and DNA in dilute brine." Colloids and Surfaces B: Biointerfaces. Link
-
Ahmad, I., et al. (2017). "Ionic Liquid-Based Microwave-Assisted Extraction: Fast and Green Extraction Method of Secondary Metabolites."[2] Pharmacognosy Reviews. Link
-
Freire, M. G., et al. (2010). "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A. Link
Sources
Application Note: Antimicrobial Profiling of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate against Escherichia coli
[1][2]
Executive Summary
This guide details the evaluation of 1-Dodecyl-3-methylimidazolium tetrafluoroborate (
Compound Profile & Mechanism of Action[3][4][5][6][7]
The "Sweet Spot" of Alkyl Chain Length
Ionic liquids (ILs) of the imidazolium class exhibit a "cutoff effect" regarding antimicrobial activity. Short chains (
Key Compound Properties:
| Property | Specification | Notes |
|---|
| IUPAC Name | this compound | Also referred to as
Mechanism of Action: Membrane Lysis
The antimicrobial efficacy is driven by the cationic head group (electrostatic attraction to the negative bacterial surface) and the hydrophobic tail (insertion into the lipid bilayer).
Figure 1: Step-wise mechanism of action for imidazolium-based ionic liquids against Gram-negative bacteria.
Experimental Protocol: MIC Determination
Critical Pre-requisites
-
Solvent Control: Since
is water-immiscible, stock solutions must be prepared in DMSO (Dimethyl sulfoxide). The final concentration of DMSO in the assay well must be 1-2% (v/v) to avoid solvent toxicity masking the IL activity. -
Anion Stability: The
anion can hydrolyze to release fluoride ions in unbuffered water over time. Prepare working solutions fresh.
Materials
-
Test Compound:
(>98% purity). -
Bacterial Strain: E. coli ATCC 25922 (standard QC strain).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin (optional, for visual readout) or OD600 measurement.
Step-by-Step Workflow
Step 1: Stock Solution Preparation
-
Weigh 10 mg of
. -
Dissolve in 1 mL of sterile 100% DMSO .
-
Concentration = 10 mg/mL (approx. 29.5 mM).
-
Note: If the compound is waxy, warm slightly (30°C) to ensure complete dissolution.
Step 2: Intermediate Dilution (Water Phase)
To reduce DMSO concentration before adding to bacteria:
-
Dilute the Stock (10 mg/mL) 1:10 into sterile CAMHB.
-
New Concentration = 1 mg/mL (10% DMSO).
-
Vortex vigorously. The IL may form a fine emulsion or micellar suspension; this is acceptable for testing surfactants.
Step 3: Microplate Setup (96-well)
-
Column 1: Add 100
L of the 1 mg/mL intermediate solution. -
Columns 2-10: Add 50
L of sterile CAMHB. -
Serial Dilution: Transfer 50
L from Col 1 to Col 2, mix, transfer to Col 3... repeat to Col 10. Discard final 50 L.-
Result: 2-fold dilution series.[4] DMSO concentration is also diluted (5%
2.5% ...). -
Correction: To ensure DMSO is <2% in the first well, adjust Step 2 to dilute 1:50 (0.2 mg/mL) if high potency is expected, OR include a "Vehicle Control" row with equivalent DMSO % to rule out interference.
-
Step 4: Inoculation
-
Prepare E. coli inoculum adjusted to
CFU/mL in CAMHB. -
Add 50
L of inoculum to all test wells. -
Final Volume: 100
L per well. -
Final Test Range: 500
g/mL down to ~1 g/mL.
Step 5: Incubation & Readout
-
Incubate at 37°C for 18–24 hours .
-
Readout:
-
Visual: Turbidity indicates growth. Clear wells indicate inhibition.[4]
-
OD600: Measure absorbance.
-
Resazurin: Add 10
L of 0.01% resazurin solution; incubate 2h. Blue = Dead/Inhibited; Pink = Live.
-
Figure 2: Workflow for Broth Microdilution Assay of Water-Immiscible Ionic Liquids.
Expected Results & Data Interpretation
Typical MIC Values
Based on literature for
| Compound | MIC ( | MIC ( | Activity Level | Reference |
| 12.5 – 50 | ~4 – 17 | High | [1][2] | |
| ~12.5 | ~4.6 | Very High | [1] | |
| >1000 | >300 | Low/Inactive | [1] |
Interpretation:
-
MIC < 20
g/mL: Indicates potent antimicrobial activity. typically falls here. -
MIC > 100
g/mL: Indicates weak activity, often seen with shorter chains ( ).
Bactericidal vs. Bacteriostatic
Ionic liquids with long alkyl chains are typically bactericidal .
-
MBC Determination: Plate 10
L from clear MIC wells onto agar. -
Expected Result: MBC is usually within 1-2 dilutions of the MIC (MBC/MIC ratio
4), confirming cell death via membrane lysis rather than simple growth inhibition.
Safety & Handling
-
Toxicity: While less toxic than some commercial biocides,
shows moderate toxicity to aquatic life ( mg/L for zebrafish) [3].[5] Handle waste as hazardous chemical waste. -
Skin Irritation: The surfactant nature can cause skin irritation. Wear nitrile gloves.
References
-
Hodyna, D. et al. (2016). Efficient antimicrobial activity and reduced toxicity of this compound ionic liquid/β-cyclodextrin complex.[5][6][7] Chemical Engineering Journal, 284, 1136-1145.[6][7]
-
Pernak, J. et al. (2003). Antimicrobial Activities of Ionic Liquids.[1][2][8][9][4][10][11][12][13] Ionic Liquids as Green Solvents. (General reference for C12 activity trend).
-
Vergara-Barberán, M. et al. (2022). Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli. ACS Applied Materials & Interfaces.
Sources
- 1. Aggregation-Induced Emission Ionic Liquids for Bacterial Imaging, Biofilm Inhibition, and Mixed Bacterial Infection Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Decyl-3-methylimidazolium Tetrafluoroborate | C14H27BF4N2 | CID 11461044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchinschools.org [researchinschools.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Formations of Host–Guest Complexes Based on the Benzimidazolium Based Ionic Liquids−β-Cyclodextrin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Catalysis in [C12MIM][BF4]
Topic: Optimization of Lipase-Catalyzed Esterification using 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12MIM][BF4]) as a Surfactant-Like Medium.
Executive Summary
This guide details the application of This compound ([C12MIM][BF4]) as a reaction medium for enzymatic biotransformations.[1] Unlike short-chain ionic liquids (ILs) like [BMIM][BF4], the long dodecyl chain of [C12MIM][BF4] imparts amphiphilic, surfactant-like properties. These properties create a unique microenvironment that mimics natural lipid interfaces, significantly enhancing the activity and stability of interfacial enzymes such as lipases (Candida antarctica Lipase B). This protocol focuses on the esterification of long-chain fatty acids , a critical workflow in the synthesis of biodiesel, biosurfactants, and pharmaceutical intermediates.
Physicochemical Profile: [C12MIM][BF4]
Understanding the phase behavior of [C12MIM][BF4] is critical for experimental design. Unlike simple solvents, this IL exhibits thermotropic liquid crystalline behavior (smectic A phase) near room temperature, transitioning to an isotropic liquid at slightly elevated temperatures.
Table 1: Key Material Properties
| Property | Value / Characteristic | Relevance to Protocol |
| Chemical Name | This compound | Amphiphilic cation structure.[1] |
| Molecular Weight | ~380.25 g/mol | High MW contributes to viscosity.[1] |
| Phase Behavior | Solid/Smectic Phase: < ~26°C Smectic A (Liquid Crystal): ~26–38°C Isotropic Liquid: > ~38°C | CRITICAL: Reactions must be run >40°C to ensure a homogeneous liquid phase and reduce mass transfer resistance.[1] |
| Hydrophobicity | High (Lipophilic cation) | Solubilizes fatty acids (e.g., oleic acid) better than hydrophilic ILs.[1] |
| Viscosity | High (>200 cP at 25°C) | Requires elevated temperature and vigorous stirring for efficient mass transfer.[1] |
| Water Miscibility | Partial / Phase Separates | Allows for water activity control; excess water can be removed to drive esterification.[1] |
Mechanism of Action: Interfacial Activation
Lipases function best at hydrophobic-hydrophilic interfaces ("interfacial activation").[1] Standard organic solvents often strip essential water from the enzyme, causing denaturation.
-
The [C12MIM] Advantage: The long alkyl chain (C12) aggregates around the hydrophobic regions of the lipase, stabilizing the "open" active conformation (lid opening).
-
The [BF4] Role: The anion provides ionic character, maintaining the necessary ionic strength and polarity for the enzyme's hydration shell, though care must be taken regarding its hydrolytic stability (avoiding acidic aqueous conditions).
Diagram 1: Mechanistic Workflow & Phase Behavior
Caption: Transition of [C12MIM][BF4] from smectic to isotropic phase enables formation of surfactant-like aggregates that stabilize lipase for catalysis.
Experimental Protocol: Lipase-Catalyzed Esterification
Objective: Synthesis of Ethyl Oleate from Oleic Acid and Ethanol. Scope: This protocol is optimized for Novozym 435 (immobilized Candida antarctica Lipase B) in [C12MIM][BF4].
Reagents & Equipment[1][2]
-
Ionic Liquid: [C12MIM][BF4] (>98% purity). Note: Ensure halide impurities (Cl/Br) are <100 ppm as they can deactivate enzymes.[1]
-
Enzyme: Novozym 435 (Immobilized CAL-B).[1]
-
Substrates: Oleic Acid (Analytical Grade), Ethanol (Absolute).
-
Equipment: Thermostated shaker or magnetic stirrer with heating block (capable of 50°C ± 1°C).
Step-by-Step Methodology
Step 1: Pre-treatment of Ionic Liquid (Critical)
-
Drying: [C12MIM][BF4] is hygroscopic. Dry the IL under vacuum (0.1 Pa) at 60°C for at least 4 hours prior to use.
-
Why? Excess water shifts the thermodynamic equilibrium toward hydrolysis (reverse reaction) rather than esterification.
-
-
Water Activity (
) Adjustment: After drying, equilibrate the IL in a chamber with a saturated salt solution (e.g., MgCl2) to achieve a fixed of ~0.2–0.3.-
Why? Enzymes require a monolayer of "structural water" to function. Totally anhydrous conditions can lead to rigidity and activity loss.
-
Step 2: Reaction Setup
-
Weighing: In a 10 mL screw-cap glass vial, add:
-
2.0 g of [C12MIM][BF4].
-
1.0 mmol Oleic Acid.
-
1.2 mmol Ethanol (1.2:1 molar ratio).
-
-
Phase Transition: Place the vial in the heating block at 50°C . Allow 10 minutes for the IL to melt completely and the system to become a clear, isotropic liquid.
-
Initiation: Add 20 mg of Novozym 435 (1% w/w relative to IL).
-
Agitation: Stir at 400–600 rpm .
-
Note: High viscosity requires vigorous stirring to overcome mass transfer limitations, but avoid crushing the immobilized enzyme beads.
-
Step 3: Reaction Monitoring
-
Sampling: Withdraw 20 µL aliquots at t = 0, 1, 3, 6, and 24 hours.
-
Extraction: Mix aliquot with 500 µL n-hexane (to extract the ester/fatty acid) and vortex. Centrifuge to separate the hexane phase from the IL phase.
-
Analysis: Analyze the hexane phase via GC-FID or HPLC.
-
Target: Monitor the disappearance of the Oleic Acid peak and appearance of the Ethyl Oleate peak.
-
Step 4: Product Recovery & Recycling
-
Separation: After reaction completion, cool the mixture to Room Temperature (25°C).
-
Observation: The [C12MIM][BF4] may return to a smectic/solid phase or become very viscous, while the product (Ethyl Oleate) often forms a separate upper phase due to low solubility in the cold IL.
-
-
Extraction: If phase separation is insufficient, extract 3x with n-hexane. The IL and enzyme remain in the bottom phase.
-
Recycling: Vacuum dry the IL/Enzyme mixture (to remove produced water and residual ethanol) at 50°C. The system is now ready for the next cycle.
Optimization & Troubleshooting
| Parameter | Optimization Strategy | Troubleshooting |
| Temperature | Keep > 40°C. Below this, the IL enters a smectic liquid crystal phase, drastically reducing diffusion rates.[1] | Issue: Low conversion. Fix: Increase Temp to 55°C to lower viscosity. |
| Water Content | Optimal | Issue: Hydrolysis byproducts. Fix: Use molecular sieves in the reaction headspace or pre-dry IL more rigorously. |
| Substrate Loading | High substrate loading can saturate the IL.[1] | Issue: Phase separation during reaction. Fix: Add a co-solvent like tert-butanol (10% v/v) if substrates are immiscible.[1] |
| Acidity | [BF4] anion can hydrolyze to release HF if water/acid is high.[1] | Issue: Enzyme deactivation over cycles. Fix: Ensure pH is neutral; consider switching to [NTf2] anion if stability is a major issue. |
References
-
Phase Behavior of [C12MIM][BF4]
- Comparison of the Ionic Liquid Crystal Phase of [C12C1im][BF4] and [C12C1im]Cl by Atomistic MD Simul
-
[1]
-
Lipase Activity in Ionic Liquids
-
Esterification Protocols
-
Ionic Liquid Viscosity & Properties
-
General Enzyme Stability in ILs
- Ionic Liquids: Efficient Media for the Lipase-C
Sources
- 1. 1-Methyl-3-octyl-imidazolium-tetrafluoroborate (OMIM BF4), 25 g, CAS No. 244193-52-0 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. iolitec.de [iolitec.de]
- 3. iolitec.de [iolitec.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced Synthesis of Polymer Composites with 1-Dodecyl-3-methylimidazolium Tetrafluoroborate
Abstract
This technical guide details the synthesis, functionalization, and characterization of polymer composites utilizing 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) . Unlike short-chain ionic liquids (ILs) used primarily as solvents or electrolytes, [C12MIm][BF4] possesses a distinct amphiphilic architecture due to its long dodecyl alkyl chain. This feature imparts unique surfactant properties, enabling it to act simultaneously as a dispersant for nanofillers (e.g., CNTs), a plasticizer , and a potent antimicrobial agent . This note provides self-validating protocols for synthesizing the neat IL, fabricating antimicrobial polycarbonate films, and engineering conductive PVDF-based bio-electronic interfaces.
Material Profile: [C12MIm][BF4]
The utility of [C12MIm][BF4] stems from its structural duality: the imidazolium head group provides ionic conductivity and antimicrobial efficacy, while the hydrophobic C12 tail facilitates steric stabilization of fillers and immiscibility with water, enhancing the hydrolytic stability of resulting composites.
| Property | Specification | Relevance to Composites |
| Molecular Formula | C₁₆H₃₁BF₄N₂ | Amphiphilic structure (Surfactant-like) |
| Physical State | Viscous Liquid / Low-melting Solid (Tm ~27-28°C) | Acts as a plasticizer; easy melt-blending |
| Water Solubility | Water Immiscible | Resists leaching in aqueous environments |
| Thermal Stability | Stable > 300°C | Compatible with high-temp polymer processing (Extrusion) |
| Antimicrobial Activity | High (Gram +/-) | Disrupts bacterial cell membranes via C12 tail penetration |
Pre-cursor Protocol: Synthesis of High-Purity [C12MIm][BF4]
Note: Commercial grades often contain halide impurities that corrode equipment and quench fluorescence. For high-precision applications (drug delivery/electronics), in-house synthesis or rigorous purification is required.
Reaction Pathway
The synthesis involves a two-step quaternization and metathesis pathway.
Figure 1: Two-step synthesis pathway for high-purity [C12MIm][BF4].[1][2]
Step-by-Step Methodology
Phase A: Quaternization ([C12MIm][Br])
-
Charge: In a round-bottom flask, mix 1-methylimidazole (1.0 eq) and 1-bromododecane (1.2 eq).
-
Reaction: Heat to 140°C for 2 hours under an Argon atmosphere. The excess alkyl halide drives the reaction to completion.
-
Wash: Cool to room temperature. Wash the resulting viscous liquid 3x with ethyl acetate to remove unreacted starting materials.[1]
-
Dry: Rotary evaporate residual solvent.
Phase B: Metathesis ([C12MIm][BF4])
-
Dissolution: Dissolve [C12MIm][Br] in distilled water (1:5 w/v ratio).
-
Exchange: Add Tetrafluoroboric acid (HBF₄, 50% aq. solution, 1.1 eq) dropwise while stirring.
-
Phase Separation: Stir for 4 hours. A hydrophobic layer of [C12MIm][BF4] will separate from the aqueous phase (unlike short-chain variants like [EMIm][BF4] which remain miscible).
-
Extraction: Extract the IL layer with methylene chloride (DCM).
-
Purification (Critical): Wash the DCM layer with water until the aqueous washings are neutral (pH 7) and free of bromide (test with AgNO₃ solution; no precipitate should form).
-
Final Drying: Evaporate DCM and dry under high vacuum (1 mbar) at 70°C for 12 hours to remove trace water.
Application A: Antimicrobial Polycarbonate Surfaces
Context: [C12MIm][BF4] is an ideal additive for medical device housings (e.g., Polycarbonate) because it provides antimicrobial protection without leaching rapidly in water, due to its hydrophobicity.
Formulation Table
| Component | Function | Loading (wt%) |
| Polycarbonate (PC) | Matrix | 95 - 97% |
| [C12MIm][BF4] | Active Biocide | 3 - 5% |
| Dichloromethane (DCM) | Solvent | N/A (Solvent Casting) |
Fabrication Protocol (Solvent Casting)
-
Dissolution: Dissolve Polycarbonate pellets in DCM to form a 10 wt% solution. Stir for 6 hours until clear.
-
Doping: Add the calculated mass of [C12MIm][BF4] directly to the PC solution.
-
Note: The solution should remain clear. Turbidity indicates poor compatibility or moisture contamination.
-
-
Casting: Pour the solution onto a clean glass petri dish or Teflon mold.
-
Evaporation: Cover loosely to allow slow solvent evaporation (24 hours at RT). Rapid evaporation causes surface defects.
-
Annealing: Place the film in a vacuum oven at 60°C for 48 hours to remove residual DCM.
Validation:
-
Transparency: Films with <4 wt% IL should be optically clear (homogenous dispersion).
-
Antimicrobial Efficacy: Perform Agar Disk Diffusion against E. coli.[2] A 3 wt% loading typically yields a distinct zone of inhibition.
Application B: Bio-Electronic Interfaces (PVDF/CNT Composites)
Context: [C12MIm][BF4] acts as a "compatibilizer" between hydrophobic Carbon Nanotubes (CNTs) and the PVDF matrix. The C12 tail wraps around the CNTs (pi-cation / hydrophobic interaction), preventing agglomeration, while the ionic head group promotes the electroactive
Composite Workflow
Figure 2: Workflow for dispersing CNTs in PVDF using [C12MIm][BF4] as a surfactant.
Detailed Protocol
Materials:
-
PVDF (Mw ~530,000)
-
MWCNTs (Multi-walled Carbon Nanotubes)[3]
-
[C12MIm][BF4]
-
DMF (Dimethylformamide)
Procedure:
-
Buckypaper Formation (Pre-dispersion):
-
Mix MWCNTs (0.1 - 1.0 wt%) and [C12MIm][BF4] (1:1 weight ratio with CNTs) in DMF.
-
Ultrasonicate for 30 minutes. Critical: Maintain temperature <40°C using an ice bath to prevent solvent degradation or IL breakdown. The IL wraps the CNTs, preventing re-bundling.
-
-
Polymer Addition:
-
Add PVDF powder to the black CNT/IL suspension.
-
Stir magnetically at 60°C until the polymer is fully dissolved and the solution is homogenous.
-
-
Casting:
-
Cast the slurry onto a glass substrate using a Doctor Blade set to 200 µm thickness.
-
-
Curing:
-
Dry in a vacuum oven at 100°C for 12 hours.
-
Note: The presence of [C12MIm][BF4] lowers the crystallization temperature and induces the formation of the piezoelectric
-phase, which is critical for sensor applications.
-
Characterization & Troubleshooting
Critical Quality Attributes (CQAs)
| Technique | Observation | Interpretation |
| FTIR | Peak at 840 cm⁻¹ vs 763 cm⁻¹ | Ratio indicates |
| DSC | Melting Point Depression | A shift in Tm (e.g., from 170°C to 165°C) confirms plasticization and successful IL integration into the amorphous regions. |
| SEM | Fracture Surface | Good: Individual CNT strands visible. Bad: Large agglomerates or phase separation of IL (droplets). |
| Conductivity | 4-Point Probe | Target > |
Troubleshooting Guide
-
Issue: Film is oily or sticky.
-
Cause: IL loading is too high (>10 wt%) or phase separation occurred.
-
Fix: Reduce IL loading or increase curing temperature to lock the structure faster. Ensure [C12MIm][BF4] purity (water content causes phase separation).
-
-
Issue: Poor Antimicrobial Performance.
-
Cause: "Lock-in" effect. The polymer matrix is too dense, preventing the C12 tails from interacting with surface bacteria.
-
Fix: Increase surface roughness or use a higher loading of IL.
-
-
Issue: Brown/Yellow discoloration during synthesis.
-
Cause: Oxidation of imidazole or overheating (>150°C).
-
Fix: Strictly use inert atmosphere (Argon/Nitrogen) and control temperature.
-
References
-
Synthesis and Antimicrobial Properties: Hodyna, D., et al. (2016).[2] "Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex." Chemical Engineering Journal.[2]
-
Polymer Composites & Conductivity: Rogalsky, S., et al. (2014). "Antimicrobial Properties and Thermal Stability of Polycarbonate Modified with 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids." Journal of Applied Polymer Science.
-
CNT Dispersion Mechanisms: Sowjanya, A. M., et al. (2021). "A Succinct Review on the PVDF/Imidazolium-Based Ionic Liquid Blends and Composites." Polymers.[1][2][4][5][6][7]
-
General IL Properties: Sigma-Aldrich Product Specification, "1-Decyl-3-methylimidazolium tetrafluoroborate."[2] (Note: C10 analog cited for property baseline where C12 specific data is analogous in handling).
-
Safety & Handling: IoLiTec Safety Data Sheet, "this compound."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. psecommunity.org [psecommunity.org]
- 7. Antimicrobial polymeric composites for high-touch surfaces in healthcare applications - PMC [pmc.ncbi.nlm.nih.gov]
How to use 1-Dodecyl-3-methylimidazolium tetrafluoroborate as a green solvent.
An In-Depth Guide to the Application of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate as a Green Solvent
Authored by: A Senior Application Scientist
Introduction: The Paradigm Shift to Ionic Liquids
In the pursuit of sustainable chemistry, the scientific community has increasingly turned its attention toward "green" solvents to replace volatile organic compounds (VOCs) that pose significant environmental and health risks. Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as leading candidates in this paradigm shift.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives for a wide range of applications.[2][3]
Among the vast family of ILs, this compound ([C12MIM][BF4]) is a noteworthy member. Its structure, featuring a long C12 alkyl chain on the imidazolium cation, imparts a distinct amphiphilic character, making it immiscible with water and highly effective in applications requiring biphasic systems.[4] This guide provides a comprehensive overview, detailed protocols, and field-proven insights into leveraging [C12MIM][BF4] as a recyclable, efficient, and green solvent for researchers, scientists, and drug development professionals.
Physicochemical Properties: Understanding the Medium
A solvent's efficacy is dictated by its physical and chemical properties. For [C12MIM][BF4], the interplay between the bulky organic cation and the inorganic anion defines its behavior. The long dodecyl chain enhances its hydrophobicity compared to shorter-chain analogues like 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]).[4][5] Understanding these properties is paramount for designing successful experiments.
Table 1: Key Physicochemical Properties of Imidazolium-Based Ionic Liquids
| Property | This compound ([C12MIM][BF4]) | 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) |
| CAS Number | 244193-59-7[6] | 174501-65-6 |
| Molecular Formula | C₁₆H₃₁BF₄N₂ | C₈H₁₅BF₄N₂ |
| Appearance | White to yellow solid or liquid[6] | Colorless transparent liquid[2] |
| Melting Point | 27-28 °C[4] | 15 °C[7] |
| Boiling Point | >350 °C (Decomposes)[7] | >350 °C (Decomposes)[7] |
| Density | ~1.03 g/mL (Varies with temperature) | 1.294 g/mL at 25 °C[7] |
| Water Solubility | Water-immiscible[4] | Miscible, forms biphasic system at certain temperatures[5] |
| Thermal Stability | High, decomposition above 300°C | High, decomposition temperature of 403°C[2] |
Scientist's Note: The water immiscibility of [C12MIM][BF4] is a key advantage.[4] It facilitates easy separation from aqueous phases, which is crucial for extraction protocols and simplifies product recovery and solvent recycling.
Synthesis and Purification of [C12MIM][BF4]
While commercially available, in-house synthesis of [C12MIM][BF4] can be cost-effective for large-scale applications. The synthesis is typically a two-step process: quaternization followed by anion exchange.
Protocol 1: Two-Step Synthesis of [C12MIM][BF4]
Rationale: This protocol first creates the desired imidazolium cation with a halide anion (bromide), which is then exchanged for the tetrafluoroborate anion. This method is robust and yields a high-purity product.
Materials:
-
1-methylimidazole
-
1-bromododecane
-
Tetrafluoroboric acid (HBF₄, ~50% in H₂O) or Sodium tetrafluoroborate (NaBF₄)
-
Ethyl acetate
-
Methylene chloride (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Step 1: Quaternization to form 1-Dodecyl-3-methylimidazolium Bromide ([C12MIM]Br) a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-bromododecane (e.g., 0.1 mol) and 1-methylimidazole (e.g., 0.095 mol, slight excess of bromide is often used). b. Heat the stirred mixture at 120-140°C for 2-4 hours under an inert atmosphere (e.g., Argon or Nitrogen).[4] c. Cool the resulting viscous liquid to room temperature. d. Wash the crude product three times with ethyl acetate to remove unreacted starting materials. The ionic liquid will form a separate, denser layer. Decant the ethyl acetate after each wash. e. Remove residual ethyl acetate under reduced pressure using a rotary evaporator.
-
Step 2: Anion Exchange to form [C12MIM][BF4] a. Dissolve the synthesized [C12MIM]Br in distilled water. b. Slowly add a stoichiometric amount of tetrafluoroboric acid to the solution with stirring.[4] Alternatively, an aqueous solution of NaBF₄ can be used, which will precipitate NaBr. c. Stir the mixture for 1-2 hours at room temperature. A water-immiscible layer of [C12MIM][BF4] will form. d. Transfer the mixture to a separatory funnel and extract the [C12MIM][BF4] layer using methylene chloride (2 x 30 mL).[4] e. Combine the organic layers and dry over anhydrous sodium sulfate. f. Filter off the drying agent and remove the methylene chloride via rotary evaporation. g. For ultimate purity, dry the final product under high vacuum at 70-80°C for at least 12 hours to remove any trace water or solvent.[4]
Characterization: The final product should be characterized by ¹H NMR and FT-IR to confirm its structure and purity.
Caption: Workflow for the two-step synthesis of [C12MIM][BF4].
Application Protocol: Liquid-Liquid Extraction of Bioactive Compounds
The amphiphilic nature of [C12MIM][BF4] makes it an excellent solvent for extracting moderately polar to non-polar compounds from aqueous matrices, such as plant extracts or fermentation broths.
Rationale: This protocol leverages the water-immiscibility of [C12MIM][BF4] to create a biphasic system. The target analyte, having a higher affinity for the IL phase, partitions out of the aqueous phase. The low volatility of the IL prevents solvent loss and exposure, and its reusability aligns with green chemistry principles.[8]
Materials:
-
Aqueous sample containing the target bioactive compound (e.g., plant extract).
-
Synthesized or commercial [C12MIM][BF4].
-
Centrifuge tubes (e.g., 15 mL or 50 mL).
-
Vortex mixer and centrifuge.
-
Back-extraction solvent (e.g., hexane, diethyl ether, or another suitable organic solvent).
-
Analytical instrument for quantification (e.g., HPLC, GC-MS).
Step-by-Step Procedure:
-
System Preparation: a. In a centrifuge tube, combine the aqueous sample and [C12MIM][BF4]. A typical volume ratio is 5:1 or 10:1 (aqueous:IL), but this must be optimized for the specific application.[9] Scientist's Note: The optimal ratio depends on the partition coefficient of the analyte. Start with a higher aqueous:IL ratio to minimize IL usage.
-
Extraction: a. Vigorously mix the biphasic system using a vortex mixer for 2-5 minutes to maximize the interfacial surface area and facilitate mass transfer of the analyte into the IL phase. b. Alternatively, use a mechanical shaker for 30 minutes.[9]
-
Phase Separation: a. Centrifuge the mixture at 4000-5000 rpm for 10 minutes to achieve a clean separation between the upper aqueous phase and the lower, denser IL phase containing the analyte.[9] b. Carefully pipette out the top aqueous layer for disposal or further analysis.
-
Analyte Recovery (Back-Extraction): a. Add a suitable volatile organic solvent (e.g., diethyl ether) to the IL phase. The analyte should be highly soluble in this solvent.[10] b. Vortex the mixture for 2 minutes. The analyte will partition from the IL into the organic solvent. c. Separate the organic solvent layer. Repeat this step 2-3 times to ensure complete recovery. d. Combine the organic solvent fractions and evaporate under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified bioactive compound.
-
IL Recycling: a. The remaining IL can be washed with water and then dried under high vacuum to remove the residual extraction solvent.[11] b. The regenerated [C12MIM][BF4] can be reused for subsequent extractions. Studies have shown that many ILs can be recycled multiple times with no significant loss in performance.[10][11][12]
Caption: Workflow for IL-based liquid-liquid extraction and recycling.
Safety, Toxicity, and Environmental Considerations
The "green" label for ionic liquids is nuanced and must be critically evaluated. While their low volatility is a major advantage over VOCs, their potential toxicity and biodegradability are areas of active research.
-
Toxicity: The toxicity of imidazolium-based ILs is strongly correlated with the length of the alkyl chain.[4] Longer chains, such as the C12 chain in [C12MIM][BF4], tend to exhibit higher toxicity to aquatic organisms and microorganisms because they can more readily disrupt cell membranes.[4][13] However, complexation with cyclodextrins has been shown to significantly reduce the toxicity of [C12MIM][BF4] while maintaining its antimicrobial activity.[4]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[14] Avoid inhalation and direct skin or eye contact.[6] Although non-volatile, aerosols can be generated during vigorous mixing.
-
Disposal: Due to their potential ecotoxicity, ILs should not be discharged into public drains.[6] Dispose of waste IL and contaminated materials through a licensed specialist disposal company in accordance with local regulations.[6] The primary green strategy is not disposal, but regeneration and reuse.
-
Biodegradability: Many common ionic liquids are not readily biodegradable.[15] However, advanced oxidation processes and micro-electrolysis systems have proven effective in degrading 1-alkyl-3-methylimidazolium tetrafluoroborate ILs, mineralizing over 88% of the total organic carbon.[15]
Conclusion
This compound offers a compelling suite of properties for its use as a green solvent, particularly in applications requiring biphasic liquid-liquid systems. Its high thermal stability, non-volatility, and excellent recyclability present clear advantages over traditional organic solvents. However, researchers must remain cognizant of the potential for increased toxicity associated with its long alkyl chain and implement robust recycling protocols to maximize its environmental benefits. By understanding its properties and adhering to the detailed protocols outlined in this guide, scientists can effectively harness the power of [C12MIM][BF4] to advance greener chemical processes in research and development.
References
-
Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. (2023). Nature. Retrieved January 29, 2026, from [Link]
-
The Role of 1-Butyl-3-methylimidazolium Tetrafluoroborate in Green Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2026, from [Link]
-
1-Butyl-3-methylimidazolium Tetrafluoroborate as a Green Reaction Medium. (2004). Thieme. Retrieved January 29, 2026, from [Link]
-
STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]
-
In Situ Anodically Oxidized BMIm-BF4: A Safe and Recyclable BF3 Source. (2021). PubMed. Retrieved January 29, 2026, from [Link]
-
Regeneration and recycling of [BMIM] [BF4]. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. (2015). Arabian Journal of Chemistry. Retrieved January 29, 2026, from [Link]
-
Toxic effects of ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate on soil enzyme activity and soil microbial community diversity. (2016). PubMed. Retrieved January 29, 2026, from [Link]
-
Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex. (2016). ResearchGate. Retrieved January 29, 2026, from [Link]
-
BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. (2020). MDPI. Retrieved January 29, 2026, from [Link]
-
Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2024). Current World Environment. Retrieved January 29, 2026, from [Link]
-
A detailed thermodynamic analysis of [C4mim][BF4] + water as a case study to model ionic liquid aqueous solutions. (2004). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link] Rebelo, L. P. N., et al. (2004). A detailed thermodynamic analysis of [C4mim][BF4] + water as a case study to model ionic liquid aqueous solutions. Green Chemistry, 6(8), 369-381.
-
Effect of the structure of imidazolium cations in -type ionic liquids on direct electrochemistry and electrocatalysis of horseradish peroxidase in Nafion films. (2011). PubMed. Retrieved January 29, 2026, from [Link]
-
Conductivities, Volumes, Fluorescence, and Aggregation Behavior of Ionic Liquids [C4mim][BF4] and [Cnmim]Br (n = 4, 6, 8, 10, 12) in Aqueous Solutions. (2007). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Ionic Liquids Recycling for Reuse. (2011). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017). ACS Publications. Retrieved January 29, 2026, from [Link]
-
Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids. (2020). MDPI. Retrieved January 29, 2026, from [Link]
- Preparation and purification of ionic liquids and precursors. (n.d.). Google Patents.
-
[Omim][BF4], a Green and Recyclable Ionic Liquid Medium for the One-Pot Chemoselective Synthesis of Benzoxazinones. (2010). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. (2020). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]
-
Thermomorphic behavior of the ionic liquids [C4mim][FeCl4] and [C12mim][FeCl4]. (2009). PubMed. Retrieved January 29, 2026, from [Link]
-
Application of ionic liquids to solvent extraction. (2006). ResearchGate. Retrieved January 29, 2026, from [Link]
Sources
- 1. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A detailed thermodynamic analysis of [C4mim][BF4] + water as a case study to model ionic liquid aqueous solutions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. iolitec.de [iolitec.de]
- 7. 1-乙基-3-甲基咪唑四氟硼酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
- 13. Toxic effects of ionic liquid 1-octyl-3-methylimidazolium tetrafluoroborate on soil enzyme activity and soil microbial community diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12MIm][BF4])
Status: Operational Ticket ID: YIELD-OPT-C12 Assigned Specialist: Senior Application Scientist
Welcome to the [C12MIm][BF4] Optimization Hub
You are likely here because your reaction yields are inconsistent, or you are struggling with the physical handling of this specific ionic liquid. Unlike its shorter-chain cousins (e.g., [BMIm][BF4]), 1-Dodecyl-3-methylimidazolium tetrafluoroborate presents a unique set of challenges due to its long dodecyl alkyl chain.
This guide moves beyond basic synthesis into the mechanistic failure points specific to this lipophilic ionic liquid.
Quick Diagnostics: Why is my yield low?
| Symptom | Probable Root Cause | The Mechanism |
| Darkening/Etching of Glass | Hydrolysis (HF Formation) | Water + Heat (>60°C) causes |
| Incomplete Conversion | Mass Transfer Limitation | High viscosity of the C12 chain prevents reactant collision. |
| Emulsion Formation | Surfactant Effect | The C12 chain acts as a surfactant, trapping product in stable micelles during workup. |
| Product Loss | Phase Miscibility | Product is too lipophilic and remains in the IL phase during extraction. |
Module 1: Pre-Reaction Conditioning (The Critical Step)
The Issue: Commercial or stored [C12MIm][BF4] is hygroscopic. Even 500 ppm of water can catalyze the hydrolysis of the tetrafluoroborate anion, releasing Hydrogen Fluoride (HF). HF poisons metal catalysts and degrades acid-sensitive substrates.
Protocol: Deep Drying & De-acidification
Do not skip this step if your reaction involves metal catalysis or acid-sensitive groups.
-
Vacuum Drying:
-
Setup: Schlenk line or Vacuum Oven.
-
Parameters: 60°C at <1 mbar for 12–24 hours.
-
Note: Do not exceed 80°C under vacuum for prolonged periods; while the cation is stable, the anion equilibrium shifts toward decomposition.
-
-
Acidity Check (Self-Validating Step):
Module 2: Overcoming Viscosity & Mass Transfer
The Issue: The dodecyl (C12) chain creates significant Van der Waals interactions, resulting in high viscosity compared to [BMIm] or [EMIm] analogs. This creates a "cage effect" where reactants cannot diffuse to the active site.
Strategy A: The Thermal "Goldilocks" Zone
You must heat the IL to lower viscosity, but you cannot overheat due to
-
Optimal Range: 60°C – 80°C.
-
Viscosity Data: At 25°C, [C12MIm][BF4] is a semi-solid or highly viscous liquid.[5] At 70°C, viscosity drops by nearly an order of magnitude, enabling efficient stirring.
Strategy B: Ultrasound-Assisted Synthesis
Ultrasound creates cavitation bubbles. When these collapse, they generate localized "hot spots" that reduce local viscosity without bulk heating of the sensitive anion.
-
Protocol: Use a probe sonicator (20 kHz) rather than a bath. Pulse mode (5s ON / 5s OFF) prevents bulk temperature spikes.
Module 3: Leveraging the Surfactant Effect (Micellar Catalysis)
The Opportunity: Unlike short-chain ILs, [C12MIm][BF4] is a surfactant . It has a Critical Micelle Concentration (CMC).[3][6] Above the CMC, it forms micelles with a lipophilic core (dodecyl chains) and a polar shell (imidazolium heads).
How to improve yield using this: If your reactants are hydrophobic (e.g., long-chain aldehydes, aromatics), they will concentrate inside the micellar core. This increases the local concentration of reactants by factors of 10–100x compared to the bulk solution.
-
Recommendation: Ensure your reaction concentration is above the CMC (typically > 5–10 mM for C12 analogs, though specific values vary by solvent mixture).
-
Warning: If you add too much organic co-solvent (e.g., >50% Ethanol), you disrupt the micelles and lose this catalytic acceleration.
Visual Workflow: Optimization Logic
The following diagram illustrates the decision logic for optimizing reactions in this specific medium.
Figure 1: Decision tree for optimizing reaction conditions based on water content and substrate nature.
Module 4: Post-Reaction Isolation (The "Yield Loss" Trap)
The Issue: Because [C12MIm][BF4] has a long alkyl chain, it is more soluble in organic solvents than [BMIm][BF4]. If you try to extract your product with Ethyl Acetate or Dichloromethane, you will likely extract the IL along with it, leading to a "messy" yield that requires chromatography.
The "Polarity Switch" Protocol
-
Cool Down: Cool the reaction mixture to 0°C. The viscosity increases, and the solubility of the IL in non-polar solvents decreases.
-
Extraction Solvent: Use Diethyl Ether or Heptane/Hexane .
-
[C12MIm][BF4] is immiscible with ether/alkanes.
-
Most organic products will partition into the ether phase.
-
-
Wash: Wash the ether layer with a small amount of cold water to remove trace IL (if your product is water-insoluble).
FAQ: Frequently Asked Questions
Q: Can I use [C12MIm][BF4] for microwave synthesis?
A: Yes, but with extreme caution. Ionic liquids absorb microwave energy very efficiently (high dielectric loss). The temperature can spike from 25°C to 200°C in seconds. This will instantly hydrolyze the
Q: My reaction mixture turned dark brown/black. Is my product ruined? A: This is the "imidazolium degradation" effect. It usually indicates the presence of trace impurities (often from the synthesis of the IL itself, like methylimidazole) reacting at high heat. While cosmetically bad, the IL often remains chemically active. However, if the color comes with a pungent, acrid smell, you have generated HF or carbocations; the yield is likely compromised.
Q: How do I recycle the IL? A:
-
Extract product with ether.
-
Wash the IL phase with ethyl acetate (if the IL is not soluble in it at room temp—test this first as C12 increases solubility).
-
Add activated charcoal (1 wt%) and stir at 60°C for 4 hours.
-
Filter through Celite.
References
-
Freire, M. G., et al. (2010).[9] "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A. (Details the instability of BF4 in the presence of water and heat).
-
Yadav, J. S., et al. (2003). "[Bmim]BF4 ionic liquid: a novel reaction medium for the synthesis of beta-amino alcohols."[10] Tetrahedron Letters. (Establishes baseline protocols for BF4 ILs in organic synthesis).
-
He, Y., et al. (2013). "Interactions between ionic liquid surfactant [C12mim]Br and DNA in dilute brine." Colloids and Surfaces B: Biointerfaces. (Validates the surfactant/micellar properties of the C12 imidazolium cation).
-
University of Illinois. (2022). "Drying methods for [Emim]+ based ionic liquid electrospray propellants." (Provides validated protocols for vacuum drying BF4-based ILs).
-
Schopper, N., et al. (2021). "Alkoxycyanoborates: metal salts and low-viscosity ionic liquids."[9] Physical Chemistry Chemical Physics. (Discusses viscosity and stability trade-offs in boron-based IL anions).
Sources
- 1. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of surfactant micelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
1-Dodecyl-3-methylimidazolium tetrafluoroborate decomposition products and mechanisms.
The following guide is structured as a Tier 3 Technical Support resource for researchers utilizing 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) .
Product: this compound CAS: 244193-56-4 Support Level: Advanced / R&D
Executive Summary: The Stability Profile
While [C12MIm][BF4] is often categorized as a "stable" ionic liquid, this description is conditional. It possesses two distinct decomposition triggers that researchers must distinguish:
-
Thermal Decomposition (
C): Irreversible breakdown of the cation/anion pair, primarily generating volatile alkyl halides, alkenes, and imidazoles. -
Hydrolytic Decomposition (Ambient -
C): The anion is chemically labile in the presence of moisture, generating Hydrofluoric Acid (HF). This is the most common cause of equipment corrosion and experimental failure.
Module A: Thermal Decomposition (Pyrolysis)
Symptom: Mass loss in TGA before expected
Mechanism: The Reverse Menshutkin & Elimination Pathways
At elevated temperatures, the ionic bond is insufficient to prevent nucleophilic attack by the fluoride (from
-
Pathway 1: Nucleophilic Substitution (
- Reverse Menshutkin) The fluoride attacks the alkyl chain, neutralizing the imidazolium ring. This splits the IL into two neutral, volatile molecules. -
Pathway 2: Hofmann Elimination Due to the long dodecyl chain (C12), the basicity of the anion (at high T) can abstract a proton from the
-carbon, resulting in the formation of an alkene (1-dodecene).
Visualization: Thermal Breakdown Pathways
Figure 1: Thermal decomposition pathways showing the split into neutral species (Substitution) and alkene formation (Elimination).[1]
Troubleshooting Guide: Thermal Issues
| Observation | Probable Cause | Corrective Action |
| TGA Mass loss at 100-150°C | Volatiles/Water: Not decomposition. [C12MIm][BF4] is hygroscopic. | Pre-dry sample in a vacuum oven at 70°C for 4-8 hours. |
| TGA Mass loss at 250-300°C | Early Onset Decomposition: Long-term exposure to sub-critical heat degrades the IL. | Do not exceed 200°C for extended periods (>1 hr).[1] Use |
| Yellowing of Liquid | Oligomerization: Formation of conjugated impurities from imidazole breakdown. | Distillation is not possible. Purify via activated charcoal filtration or silica plug (caution with silica, see Module B). |
Module B: Hydrolytic Instability (The "Hidden" Hazard)
Symptom: Etched glassware, pH drift (acidic), corrosion of stainless steel, or damage to GC/HPLC columns.
Mechanism: Anion Hydrolysis
The
Reaction:
Visualization: The Hydrolysis Cascade
Figure 2: Stepwise hydrolysis of the tetrafluoroborate anion releasing Hydrofluoric Acid.
Troubleshooting Guide: Hydrolysis & Corrosion
| Issue | Diagnostic Question | Solution |
| Glassware Etching | "Did you heat the IL in standard borosilicate glass?" | STOP. HF is present. Switch to PTFE (Teflon) or PFA containers immediately. Neutralize waste with Calcium Carbonate ( |
| HPLC Column Death | "Did you inject [C12MIm][BF4] directly onto a silica column?" | The HF stripped the bonded phase. Use polymer-based columns or switch to |
| Acidic pH | "Is the pH < 4?" | Check with pH paper (do not use glass probes, HF damages them). If acidic, the batch is compromised. |
Analytical Diagnostics: How to Confirm Decomposition
If you suspect your batch of [C12MIm][BF4] is degraded, perform these validation checks.
Protocol 1: The Silver Nitrate Test (Halide Impurity)
Why: Detects free halides (
-
Dissolve 50 mg IL in 1 mL deionized water.
-
Add 2 drops of 0.1 M
. -
Result: Precipitate = Halide contamination (Synthesis failure). Clear = Pass.
Protocol 2: Fluoride Detection (Hydrolysis Confirmation)
Why: Confirms breakdown of
-
Use a Fluoride Ion Selective Electrode (ISE) .
-
Buffer the sample with TISAB (Total Ionic Strength Adjustment Buffer) to prevent pH interference.
-
Limit: Free
should be < 50 ppm for high-purity applications.
Protocol 3: 1H NMR (Thermal Breakdown Check)
Why: Detects the "Reverse Menshutkin" products.
-
Target Signals:
-
Look for loss of the C2 proton (acidic proton between nitrogens on the ring).
-
Look for new peaks corresponding to 1-dodecene (alkene region: 4.5 - 6.0 ppm).
-
Look for 1-methylimidazole (distinct methyl singlet shift).
-
Frequently Asked Questions (FAQ)
Q: Can I dry [C12MIm][BF4] using a rotary evaporator?
A: Yes, but with caution. Use a water bath
Q: Why is my [C12MIm][BF4] liquid at room temperature while [C12MIm][Cl] is a solid?
A: The
Q: Is [C12MIm][BF4] miscible with water? A: No. The long C12 alkyl chain renders the cation hydrophobic. However, it is hygroscopic . It will absorb water from the air, which then sits in the IL matrix and hydrolyzes the anion. Always store under Argon/Nitrogen.[1]
References
-
Freire, M. G., et al. (2010). "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A.
-
Cao, Y., & Mu, T. (2014). "Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis." Industrial & Engineering Chemistry Research. [1]
-
Maton, C., De Vos, N., & Stevens, C. V. (2013). "Ionic liquid thermal stability: decomposition mechanisms and analysis tools." Chemical Society Reviews.
-
Holbrey, J. D., et al. (2003). "Crystal polymorphism in 1-butyl-3-methylimidazolium tetrafluoroborate." Chemical Communications.
Sources
Technical Support Center: Purification of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C₁₂MIM][BF₄])
Welcome to our dedicated technical guide for researchers and drug development professionals. The purity of an ionic liquid (IL) is paramount to the reproducibility and success of your experiments. Post-synthesis, crude 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C₁₂MIM][BF₄]) often contains a variety of impurities that can interfere with its intended application. This guide provides a structured, experience-based approach to troubleshooting common purification challenges and offers detailed protocols for achieving high-purity [C₁₂MIM][BF₄].
Troubleshooting and Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the purification of [C₁₂MIM][BF₄].
Question 1: My final product has a persistent yellow or brownish tint. How can I decolorize it?
Answer: This coloration typically arises from trace organic impurities or slight degradation products formed during the synthesis, especially if elevated temperatures were used. The most effective method for removing these chromophores is treatment with activated carbon.
-
Causality: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb the large, often conjugated organic molecules responsible for the color, while having a minimal affinity for the ionic liquid itself.
-
Protocol Insight: It is crucial to use the activated carbon after removing the bulk of other impurities (like unreacted starting materials) to prevent saturating the carbon's adsorption sites. A subsequent filtration through a plug of silica gel or basic alumina can also be effective for removing residual color and other polar impurities.[1]
Question 2: How do I confirm the removal of unreacted 1-methylimidazole and 1-dodecyl bromide?
Answer: These non-ionic, organic starting materials are common contaminants. Due to their significantly lower polarity compared to the ionic liquid, they can be effectively removed by washing the crude product with a suitable organic solvent.
-
Expert Recommendation: We recommend washing the crude product with ethyl acetate or a hexane/ethyl acetate mixture (e.g., 3:1 v/v).[2] The ionic liquid will precipitate or form a separate phase, while the unreacted starting materials will be solubilized in the solvent. Repeat this washing step 2-3 times for optimal results.
-
Verification: The absence of starting materials can be confirmed using ¹H NMR spectroscopy. The characteristic peaks for 1-methylimidazole and 1-dodecyl bromide will be absent in the spectrum of the purified product.
Question 3: My [C₁₂MIM][BF₄] tests positive for halide ions. What is the definitive method for their removal?
Answer: Residual halide ions (typically Cl⁻ or Br⁻) from the quaternization step are arguably the most critical impurity to remove, as they can alter the IL's electrochemical and physical properties. The long dodecyl chain on [C₁₂MIM][BF₄] renders it hydrophobic and water-immiscible, which is advantageous for purification.[2]
-
Mechanism: This hydrophobicity allows for an efficient liquid-liquid extraction. The ionic liquid can be dissolved in an appropriate organic solvent like dichloromethane or ethyl acetate, and then washed repeatedly with deionized water. The highly polar halide salts (e.g., NaBr, NaCl) will partition into the aqueous phase, while the [C₁₂MIM][BF₄] remains in the organic layer.[3][4]
-
Self-Validating Protocol: The purification is self-validating. After each water wash, test a small sample of the aqueous layer by adding a few drops of a 0.1 M silver nitrate (AgNO₃) solution. The presence of a white (AgCl) or cream (AgBr) precipitate indicates remaining halides. Continue the washes until this test is negative.[1] This ensures complete removal.
Question 4: What is the most rigorous method for drying the purified ionic liquid to remove residual water and solvents?
Answer: Water is a ubiquitous impurity that can significantly affect viscosity, density, and reaction outcomes. A multi-step drying process is essential.
-
Initial Drying: After the final aqueous wash, dry the organic solution containing the IL over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2][3] This removes the bulk of the dissolved water.
-
Solvent Removal: Remove the organic solvent (e.g., dichloromethane) using a rotary evaporator.
-
High-Vacuum Drying: The final and most critical step is to dry the neat ionic liquid under high vacuum (e.g., <0.1 mbar) at an elevated temperature (70–80 °C) for an extended period (12-48 hours).[2][5] This process removes trace water and any residual volatile organic solvents.
-
Expert Tip: The endpoint of drying can be verified using Karl Fischer titration, which provides a quantitative measure of water content, aiming for <100 ppm for most applications.
Comprehensive Purification Workflow
This section consolidates the troubleshooting advice into a single, robust protocol for purifying crude [C₁₂MIM][BF₄] synthesized via anion exchange.
Impurity Management Strategy
| Impurity Type | Source | Purification Method | Rationale |
| Unreacted Organics | 1-methylimidazole, 1-dodecyl bromide | Washing with Ethyl Acetate/Hexane | Solubilizes non-polar/weakly polar starting materials, while the ionic product precipitates or phase separates. |
| Halide Salts & Excess BF₄⁻ Salts | Anion exchange reaction byproducts (e.g., NaBr) | Liquid-Liquid Extraction with DI Water | Inorganic salts are highly water-soluble and partition into the aqueous phase, away from the hydrophobic IL.[6] |
| Color Impurities | Synthesis side-reactions or degradation | Activated Carbon & / or Silica Gel Filtration | Adsorbs large organic chromophores and polar impurities.[1] |
| Water & Residual Solvents | Aqueous workup, atmospheric exposure | High-Vacuum Drying at Elevated Temperature | The IL's negligible vapor pressure allows for efficient removal of more volatile contaminants like water and organic solvents.[7] |
Visual Workflow for Purification
Caption: Workflow for the multi-step purification of [C₁₂MIM][BF₄].
Step-by-Step Experimental Protocol
-
Solvent Washing for Organic Impurities:
-
Place the crude [C₁₂MIM][BF₄] in a round-bottom flask.
-
Add ethyl acetate (approx. 3-4 mL per gram of crude IL).
-
Stir vigorously for 30 minutes at room temperature. The IL should form a separate, denser layer or a solid precipitate.
-
Carefully decant the ethyl acetate layer, which contains the unreacted starting materials.
-
Repeat this wash two more times.
-
-
Aqueous Extraction for Halide Removal:
-
Dissolve the washed IL from Step 1 in dichloromethane (DCM), using approximately 4-5 mL per gram of IL.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water, shake vigorously for 2-3 minutes, and allow the layers to separate.
-
Drain the lower organic (DCM) layer into a clean flask. Discard the upper aqueous layer.
-
Return the organic layer to the separatory funnel and repeat the water wash.
-
Validation Check: After the second wash, collect the aqueous layer and test with a silver nitrate solution. If a precipitate forms, continue washing until the test is negative. This may require 3 to 5 washes.
-
-
Decolorization (Perform if Necessary):
-
To the DCM solution from Step 2, add activated carbon (approx. 1-2% by weight of the estimated IL).
-
Stir the mixture at room temperature for 2-4 hours.[1]
-
Prepare a short plug of Celite® or silica gel in a fritted funnel and filter the mixture to remove the activated carbon. Wash the plug with a small amount of fresh DCM to recover all the IL.
-
-
Final Drying:
-
Transfer the final, clean organic solution to a round-bottom flask.
-
Remove the bulk of the DCM using a rotary evaporator.
-
Place the flask on a high-vacuum line (Schlenk line) and heat to 70-80 °C in an oil bath.
-
Maintain under high vacuum for at least 24 hours to ensure all residual water and DCM are removed, yielding the final pure product.
-
By meticulously following this guide, you can confidently produce high-purity this compound, ensuring the integrity and success of your downstream applications.
References
- Preparation and purification of ionic liquids and precursors.
-
Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry. [Link]
-
Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. [Link]
- A purification method of ionic liquids to obtain their high purity.
-
Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. National Institutes of Health (NIH). [Link]
-
Pressure-induced ionic liquid crystal in this compound. RSC Publishing. [Link]
-
Ionic Liquids in Focus: The Role of this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
How 1-Butyl-3-Methylimidazolium Tetrafluoroborate(BMIM BF4) are synthesized? Stanford Advanced Materials. [Link]
-
Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. [Link]
-
1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Organic Syntheses. [Link]
-
Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex. ResearchGate. [Link]
-
Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. [Link]
Sources
- 1. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 5. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
- 6. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 7. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
Technical Support Center: 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12mim][BF4])
Status: Operational Ticket Focus: Solubility, Stability, and Phase Behavior Assigned Specialist: Senior Application Scientist, Ionic Liquids Division
Introduction: The "Amphiphilic Trap" of [C12mim][BF4]
You are likely here because [C12mim][BF4] is not behaving like a standard solvent. Unlike its short-chain cousins (e.g., [Emim][BF4]), the dodecyl (C12) chain introduces a dominant hydrophobic tail , transforming this ionic liquid (IL) into a cationic surfactant .
When you encounter "solubility issues," you are often fighting one of three distinct physical phenomena:
-
Micellization: The compound is aggregating, not precipitating.
-
Viscosity Barriers: The long alkyl chain creates high internal friction, slowing mass transfer.
-
Anion Hydrolysis: Water contamination is chemically degrading the
anion.
This guide deconstructs these failure modes into actionable protocols.
Module 1: The Hydrolysis Trap (Critical Safety & Stability)
Symptom: The IL solution becomes acidic, etches glass, or forms a white precipitate (boric acid) over time.
The Science:
The tetrafluoroborate anion (
Troubleshooting Protocol: Hydrolysis Prevention
| Parameter | Specification | Reason |
| Water Content Limit | < 500 ppm | Water acts as a reactant in the decomposition pathway. |
| Max Temperature (Wet) | < 50°C | Hydrolysis rates increase exponentially with temperature in wet ILs [1]. |
| pH Monitoring | Neutral (6-7) | Acidic conditions catalyze further hydrolysis (autocatalytic loop). |
Workflow: Purity Validation
Figure 1: Decision logic for validating the chemical integrity of [C12mim][BF4] prior to use.
Module 2: Overcoming Viscosity & Solvation Barriers
Symptom: Target solutes (drugs, polymers) float on top or form a gum, refusing to dissolve despite the IL being "liquid."
The Science: The C12 chain increases the van der Waals interactions between cations, significantly raising viscosity compared to shorter chain ILs. This creates a kinetic barrier . The solute cannot diffuse into the bulk IL because the solvent molecules move too slowly to solvate it.
Solubility Profile & Co-Solvent Strategy
Do not use [C12mim][BF4] as a neat solvent if possible. Use it as a functional additive or in a binary mixture.
| Solvent Class | Solubility of [C12mim][BF4] | Recommended Co-Solvent Strategy |
| Water | Complex (Surfactant behavior) | Soluble below CMC (~9 mM). Forms micelles above.[3][4] |
| Short Alcohols | High (Ethanol, Methanol) | Best Choice. Reduces viscosity drastically. |
| Polar Aprotic | High (DMSO, Acetonitrile) | Good for drug delivery applications. |
| Non-Polar | Low (Hexane, Toluene) | Immiscible.[5] Use for biphasic extraction. |
Protocol: High-Viscosity Dissolution
-
Thermal Activation: Heat the IL to 60–70°C (strictly anhydrous). This lowers viscosity by ~50%, overcoming the activation energy for diffusion.
-
Co-solvent Slurry: Dissolve your target solute in a volatile co-solvent (e.g., Ethanol) first.
-
Ionic Liquid Addition: Add [C12mim][BF4] to the ethanolic solution.
-
Evaporation: Slowly remove the ethanol under reduced pressure (Rotavap). This leaves the solute molecularly dispersed within the viscous IL matrix, bypassing the kinetic dissolution barrier.
Module 3: The "Cloudy" Solution (Micellization)
Symptom: You add [C12mim][BF4] to water, and it turns milky. You assume it is insoluble.
The Science: You are observing the Critical Micelle Concentration (CMC) .[4] [C12mim][BF4] is a surfactant.
-
Below CMC (~9.2 mM): It exists as free monomers (clear solution).
-
Above CMC: The hydrophobic C12 tails aggregate to protect themselves from water, forming micelles [2]. The solution may appear turbid or opalescent (Tyndall effect).
This is not precipitation; it is self-assembly.
Micellization Pathway
Figure 2: The concentration-dependent phase behavior of [C12mim][BF4] in aqueous media.
Corrective Action:
-
If you need a clear solution at high concentration, you must switch to a non-aqueous system (Ethanol/DMSO).
-
If you are studying micellar catalysis, the cloudiness is a sign the system is working .
Frequently Asked Questions (FAQ)
Q: Can I dry [C12mim][BF4] in a standard oven? A: No. Standard ovens contain atmospheric moisture. Heating [C12mim][BF4] in open air accelerates hydrolysis (generating HF). You must use a vacuum oven or a Schlenk line with a drying train.
Q: Why does my [C12mim][BF4] look yellow/orange? A: Pure [C12mim][BF4] should be colorless or very pale yellow. Dark yellow/orange indicates imidazole impurities or thermal degradation products. If optical purity is critical, perform a purification step using activated charcoal filtration in ethanol, followed by vacuum removal of the solvent.
Q: Is [C12mim][BF4] miscible with hexane? A: No. The ionic character of the headgroup dominates. This immiscibility is actually useful—you can use hexane to wash away non-polar organic impurities from the IL phase.
References
-
Freire, M. G., et al. (2010).[3] Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry B, 114(11), 3744–3749.
-
Dong, B., et al. (2007).[6] Aggregation behavior of long-chain imidazolium ionic liquids in aqueous solution: Micellization and characterization of micelle microenvironment. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 299(1-3), 246-252.
-
Huddleston, J. G., et al. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry, 3(4), 156-164.
Sources
- 1. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. iolitec.de [iolitec.de]
- 6. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Reducing the viscosity of 1-Dodecyl-3-methylimidazolium tetrafluoroborate for better handling
Topic: Reducing the viscosity of 1-Dodecyl-3-methylimidazolium tetrafluoroborate for better handling Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals[1][2]
Status: Operational Ticket ID: IL-VISC-C12-BF4 Subject: Troubleshooting high viscosity and phase behavior in long-chain imidazolium tetrafluoroborates.
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that handling this compound ([C12MIm][BF4]) presents unique challenges compared to its shorter-chain analogs (like [BMIm][BF4]). The combination of a long dodecyl alkyl chain and the tetrafluoroborate anion creates specific thermodynamic and kinetic barriers to fluid handling.[1]
This guide provides self-validating protocols to manage viscosity without compromising the chemical integrity of your ionic liquid (IL).
Quick Technical Specifications
Before troubleshooting, verify your material against these physical baselines.
| Property | Value / Characteristic | Implication for Handling |
| Melting Point | ~26 °C (78.8 °F) | Critical: Material may be solid or semi-solid at standard room temperature (20–25 °C).[1][2] |
| Viscosity Trend | High (>1000 cP at 20 °C, est.) | significantly higher than [BMIm][BF4] due to increased Van der Waals forces from the C12 chain.[2] |
| Hygroscopicity | Moderate | Absorbs atmospheric water, which alters viscosity but risks hydrolysis.[1][2] |
| Hydrolysis Risk | High | The |
Diagnostic Troubleshooting (Q&A)
Q1: "I received the bottle, and the material looks like a frozen solid or a cloudy slush. Is it degraded?"
Diagnosis: No, this is normal phase behavior.[1] Technical Explanation: The melting point of [C12MIm][BF4] is approximately 26 °C . If your lab is maintained at standard ambient temperature (20–22 °C), the IL exists in a supercooled or solid state. The "slushy" appearance indicates a phase transition where the thermal energy is insufficient to overcome the lattice energy of the crystal structure.[1] Action: Do not shake vigorously. Proceed to the Thermal Liquefaction Protocol (Section 3).
Q2: "Can I add water to lower the viscosity? It works for other ILs."
Diagnosis: ABSOLUTELY NOT.
Technical Explanation: While water effectively disrupts the hydrogen bonding network and lowers viscosity, the tetrafluoroborate (
-
Mechanism:
[1][2] -
Consequence: Formation of Hydrofluoric Acid (HF) will corrode glassware, damage stainless steel needles, and chemically alter your drug targets or substrates. Action: Use organic co-solvents (see Q3) or heat.[1]
Q3: "I cannot heat my sample above 40°C due to substrate sensitivity. How do I pipette this?"
Diagnosis: You require a Solvent-Assisted Transfer.[1][2] Technical Explanation: You must use a volatile, polar aprotic solvent that is miscible with the IL but chemically inert.[1]
-
Recommended Solvents: Acetonitrile (MeCN), Acetone, or Dichloromethane (DCM).[1]
-
Why: These solvents dissolve the long hydrophobic C12 chain (due to their organic nature) while solvating the ionic headgroup. Action: Dilute the IL 1:1 or 1:2 with Acetonitrile for transfer, then remove the solvent via vacuum (rotary evaporator or Schlenk line) if the pure IL is required later.
Q4: "I'm seeing inconsistent viscosity readings during my experiments."
Diagnosis: Likely moisture contamination or temperature fluctuation.[1] Technical Explanation:
-
Temperature: Viscosity of ILs follows an Arrhenius relationship (
).[1] A fluctuation of just 1–2 °C near the melting point (26 °C) causes massive viscosity swings.[1] -
Impurities: Even 500 ppm of water can drastically change viscosity.[1] Action: Thermostat your rheometer/viscometer to at least 35 °C (well above the phase transition) for stable readings.
Experimental Protocols
Protocol A: Thermal Liquefaction (Standard Handling)
Use this for general dispensing when the substrate is thermally stable.
-
Set Up: Place the sealed IL container in a bead bath or water bath set to 45 °C .
-
Equilibration: Allow 30 minutes for the core temperature to exceed the melting point (26 °C).
-
Verification: Tilt the bottle. The liquid should flow like warm honey (approx. 100–200 cP).[1]
-
Transfer: Use a positive displacement pipette or a wide-bore tip.[1] Standard air-displacement pipettes will result in >10% volume error due to capillary retention.[1][2]
-
Degassing (Optional): If heating introduces bubbles, centrifuge at 2000 x g for 2 minutes while warm.
Protocol B: Solvent-Assisted Viscosity Reduction
Use this for high-precision transfers or thermally sensitive applications.[1][2]
-
Selection: Choose Acetonitrile (MeCN) (High compatibility, easy removal).[1]
-
Mixing: Add MeCN to [C12MIm][BF4] in a 20% w/w ratio.
-
Result: Viscosity will drop by roughly an order of magnitude.[1]
-
-
Processing: Perform your transfer or reaction.
-
Reconstitution: If the pure IL is needed, apply vacuum (< 10 mbar) at 40 °C for 2 hours to remove the MeCN.[1] Verify purity via weight check (gravimetric analysis).
Decision Logic & Safety Workflow
The following diagram illustrates the decision-making process for handling [C12MIm][BF4], integrating phase behavior and safety constraints.
Caption: Workflow for managing [C12MIm][BF4] phase state and viscosity while avoiding hydrolysis risks.
References
-
Freire, M. G., et al. (2010).[1] "Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids." Fluid Phase Equilibria. (Establishes the hydrolysis risk of BF4 anions). Retrieved from [Link]
-
Marsh, K. N., et al. (2004).[1] "Room temperature ionic liquids and their mixtures—a review." Fluid Phase Equilibria. (Viscosity trends of imidazolium ILs). Retrieved from [Link]
Sources
Technical Support Center: Managing the Toxicity of [C12MIM][BF4] in Experimental Setups
Welcome to the technical support center for the safe and effective management of 1-dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIM][BF4]) in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this ionic liquid. Our focus is on ensuring scientific integrity and experimental success while prioritizing safety and environmental responsibility.
Introduction: Understanding the Hazard Profile of [C12MIM][BF4]
This compound ([C12MIM][BF4]) is an imidazolium-based ionic liquid with a long alkyl chain, which contributes significantly to its physicochemical properties and its toxicological profile. While ionic liquids are often touted as "green solvents" due to their low vapor pressure, their potential for environmental and biological toxicity cannot be overlooked.[1][2] The toxicity of imidazolium-based ionic liquids is primarily linked to the cation, with the length of the alkyl chain playing a crucial role.[3][4][5] Longer alkyl chains, such as the dodecyl (C12) chain in [C12MIM][BF4], generally lead to increased toxicity.[4][6]
The primary mechanism of toxicity involves the disruption of cell membranes.[3][4] The lipophilic alkyl chain interacts with the lipid bilayer of cell membranes, increasing permeability and ultimately leading to cell lysis.[3][6] This can manifest as cytotoxicity, genotoxicity, and oxidative stress in various organisms.[5][7]
This guide will provide you with the necessary information to mitigate these risks in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when working with [C12MIM][BF4]?
A1: The primary hazards of [C12MIM][BF4] include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[8][9]
-
Aquatic Toxicity: [C12MIM][BF4] is recognized for its high toxicity to aquatic organisms, including diatoms and mussels.[1][5] Its stability in aquatic environments means it can have lasting effects.[1]
-
Cellular Toxicity: As mentioned, it can disrupt cell membranes, leading to cytotoxicity.[3][4] Studies have shown it can induce oxidative stress, leading to increased reactive oxygen species (ROS) and malondialdehyde (MDA) content in cells.[1][7]
Q2: I've observed unexpected cell death in my culture after introducing [C12MIM][BF4]. What could be the cause?
A2: This is a common issue and directly relates to the cytotoxic nature of [C12MIM][BF4]. The long dodecyl chain of the cation is likely disrupting the cell membranes of your cultured cells.[3][4] The effective concentration causing 50% inhibition (EC50) for some organisms can be very low, in the range of 0.61-0.72 mg/L for the marine diatom Phaeodactylum tricornutum.[1] It is crucial to determine the appropriate, non-lethal concentration for your specific cell line through dose-response experiments.
Q3: My experimental results are inconsistent when using [C12MIM][BF4]. What could be affecting reproducibility?
A3: Inconsistent results can stem from a few factors:
-
Purity of the Ionic Liquid: Ensure you are using a high-purity grade of [C12MIM][BF4]. Impurities can have unintended effects on your experiments.
-
Water Content: Ionic liquids can be hygroscopic. The presence of water can alter their physicochemical properties and reactivity.[10]
-
Accurate Dosing: Due to its viscosity, accurately dispensing small volumes of [C12MIM][BF4] can be challenging. Use positive displacement pipettes for accurate measurements.
-
Interaction with Other Solvents: If used in a co-solvent system, interactions with other solvents can modulate its toxic effects.[5]
Q4: What is the proper procedure for disposing of waste containing [C12MIM][BF4]?
A4: Due to its environmental toxicity, [C12MIM][BF4] waste should not be disposed of down the drain.[8] All waste containing this ionic liquid should be collected in a designated, sealed container and disposed of as hazardous chemical waste through your institution's environmental health and safety office.[8][11]
Troubleshooting Guides
Problem 1: Managing Accidental Spills
Symptoms: Accidental spill of [C12MIM][BF4] in the laboratory.
Causality: Accidental spills can occur during handling and transfer. Due to its low volatility, the immediate inhalation risk is low, but skin contact and environmental contamination are primary concerns.
Step-by-Step Protocol for Spill Management:
-
Immediate Action: Alert personnel in the immediate area and restrict access.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
-
Containment: For small spills, use an absorbent material like a spill pillow or absorbent pads to contain the liquid.[13]
-
Cleanup: Wipe up the spill with an absorbent material.[13] For larger spills, use an inert absorbent material such as vermiculite or sand.
-
Decontamination: Clean the spill area with soap and water.[13]
-
Waste Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[8]
Problem 2: Neutralizing [C12MIM][BF4] Waste Before Disposal
Symptoms: Need for a safe method to degrade or neutralize [C12MIM][BF4] in aqueous waste streams before final disposal.
Causality: Standard disposal methods for hazardous waste can be costly. On-site neutralization can reduce the hazard level of the waste. While direct neutralization of the imidazolium cation can be complex, degradation methods can break it down.
Experimental Protocol for Degradation:
One promising method for the degradation of imidazolium-based ionic liquids is through advanced oxidation processes or micro-electrolysis. A study demonstrated the effective degradation of similar ionic liquids using a zero-valent zinc and activated carbon (ZVZ/AC) micro-electrolysis system.[14][15]
Disclaimer: This is an advanced procedure and should only be performed by trained personnel in a controlled laboratory setting.
Step-by-Step Methodology:
-
Setup: In a suitable reaction vessel, create an aqueous solution of the [C12MIM][BF4] waste.
-
pH Adjustment: Adjust the initial pH of the solution to approximately 3.0 using a suitable acid.[14][15]
-
Reagent Addition: Add zero-valent zinc (ZVZ) powder and activated carbon (AC) to the solution. A 1:1 ratio of ZVZ to AC has been shown to be effective.[14][15]
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath. Ultrasonication can enhance the degradation process.[14]
-
Reaction Time: Allow the reaction to proceed for at least 120 minutes. Studies have shown over 90% degradation within this timeframe.[14]
-
Verification: After the reaction, analyze a sample of the solution using a suitable analytical method like HPLC to confirm the degradation of the [C12MIM][BF4].
-
Final Disposal: The treated solution, now containing less toxic breakdown products, can be disposed of according to institutional guidelines. The solid zinc and carbon should be disposed of as solid hazardous waste.
Visualizing the Spill Response Workflow
Caption: A workflow diagram for managing accidental spills of [C12MIM][BF4].
Visualizing the Toxicity Mechanism
Caption: The mechanism of [C12MIM][BF4] toxicity through cell membrane disruption.
Data Summary
| Parameter | Organism/Cell Line | Value | Reference |
| 96h EC50 | Phaeodactylum tricornutum (marine diatom) | 0.72 mg/L | [1] |
| 96h LC50 | Zebrafish (Danio rerio) | 143.8 mg/L (for a similar TSIL) | [16] |
| Effect | Human Dermal Fibroblast (HDF) cells | Biocompatibility depends on concentration and alkyl chain length | [3] |
| Effect | Breast Cancer Cell Line (MCF7) | Antitumor activity observed | [3] |
Concluding Remarks
The use of [C12MIM][BF4] in research offers unique advantages, but its potential for toxicity necessitates careful management. By understanding its hazard profile and implementing the safe handling and disposal procedures outlined in this guide, researchers can minimize risks to themselves and the environment while ensuring the integrity and success of their experiments. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) for [C12MIM][BF4] before use.[8][11][12]
References
-
Potential toxicity of ionic liquid ([C12mim]BF4) on the growth and biochemical characteristics of a marine diatom Phaeodactylum tricornutum. (2017). PubMed. [Link]
-
Design of new ionic liquids by neutralization of imidazole derivatives with imide type acids. Tokyo University of Agriculture and Technology. [Link]
-
Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. (2023). MDPI. [Link]
-
Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli. (2022). American Chemical Society. [Link]
-
Biocompatibility data of imidazolium-based ionic liquids toward S.... (2017). ResearchGate. [Link]
-
Ionic Liquid-Based Materials for Biomedical Applications. (2021). PMC. [Link]
-
Imidazolium-Based Ionic Liquids Affect Morphology and Rigidity of Living Cells: An Atomic Force Microscopy Study. Semantic Scholar. [Link]
-
Immunotoxicity of ionic liquid [C14mim]BF4 in rats. ResearchGate. [Link]
-
The synthesis of new ILs, neutralization process of 1-methyl-3-octyloxymethylimidazolium hydroxide. ResearchGate. [Link]
-
Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2024). Current World Environment. [Link]
-
Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. (2023). PMC. [Link]
-
Ionic Liquids Toxicity—Benefits and Threats. PMC. [Link]
-
(PDF) Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. ResearchGate. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Investigation of toxic effects of imidazolium ionic liquids, [bmim][BF4] and [omim][BF4], on marine mussel Mytilus galloprovincialis with or without the presence of conventional solvents, such as acetone. (2015). PubMed. [Link]
-
Acute toxicity, oxidative stress and DNA damage of three task-specific ionic liquids ([C2NH2MIm]BF4, [MOEMIm]BF4, and [HOEMIm]BF4) to zebrafish (Danio rerio). ResearchGate. [Link]
-
Ionic liquids obtained by acid–base neutralization. ResearchGate. [Link]
-
Molecular interaction studies of binary systems comprising [C2mim] [BF4] with ethyl acetoacetate or benzaldehyde. (2019). NIH. [Link]
-
Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction. (2023). PMC. [Link]
-
In Situ Anodically Oxidized BMIm-BF4: A Safe and Recyclable BF3 Source. (2021). PubMed. [Link]
-
Effect of pH on [C4mim][BF4] degradation. ([[C4mim][BF4]] = 1 mmol/L,... ResearchGate. [Link]
-
BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. MDPI. [Link]
-
Creating nanoparticle stability in ionic liquid [C4mim][BF4] by inducing solvation layering. PubMed. [Link]
-
Ionic liquids based on imidazolium tetrafluoroborate for the removal of aromatic sulfur-containing compounds from hydrocarbon mixtures. (2010). Green Chemistry (RSC Publishing). [Link]
-
(PDF) Ionic Liquids Recycling for Reuse. ResearchGate. [Link]
-
Ionic liquids based on imidazolium tetrafluoroborate for the removal of aromatic sulfur-containing compounds from hydrocarbon mixtures. (2010). Green Chemistry (RSC Publishing). [Link]
-
(PDF) In Situ Anodically Oxidized BMIm-BF4: A Safe and Recyclable BF3 Source. (2021). ResearchGate. [Link]
Sources
- 1. Potential toxicity of ionic liquid ([C12mim]BF4) on the growth and biochemical characteristics of a marine diatom Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Investigation of toxic effects of imidazolium ionic liquids, [bmim][BF4] and [omim][BF4], on marine mussel Mytilus galloprovincialis with or without the presence of conventional solvents, such as acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iolitec.de [iolitec.de]
- 9. fishersci.com [fishersci.com]
- 10. Molecular interaction studies of binary systems comprising [C2mim] [BF4] with ethyl acetoacetate or benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iolitec.de [iolitec.de]
- 12. echemi.com [echemi.com]
- 13. proionic.com [proionic.com]
- 14. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preventing phase separation in 1-Dodecyl-3-methylimidazolium tetrafluoroborate mixtures
This technical guide serves as a specialized support center for researchers working with 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12mim][BF4]) .[1]
Unlike short-chain ionic liquids (e.g., [Emim][BF4]), [C12mim][BF4] is a surfactant-like ionic liquid (SAIL) .[1] Its long dodecyl chain imparts strong amphiphilic character, leading to complex self-assembly behaviors (micelles, liquid crystals) that are often mistaken for simple phase separation.[1] Furthermore, the tetrafluoroborate anion introduces a critical chemical stability risk (hydrolysis) that can irreversibly alter phase boundaries.[1]
Quick Reference: Physical Properties of [C12mim][BF4]
| Property | Value / Characteristic | Relevance to Phase Separation |
| Molecular Weight | ~380.23 g/mol | Calculation of molar concentrations for CMC. |
| Physical State (RT) | Viscous Liquid / Semi-solid | Often exists as a Smectic A liquid crystal near RT; heating may be required to isotropize.[1] |
| Hydrophobicity | Hydrophobic (Water Immiscible) | Forms biphasic systems with water; forms micelles at low concentrations.[1] |
| Anion Stability | Low in water/heat | [BF4]⁻ hydrolyzes to release HF, changing pH and solubility.[1] |
| Critical Micelle Conc.[1][2][3][4][5] (CMC) | ~0.009 - 0.012 mol/L (in water) | Below this, it is monomeric; above, it aggregates.[1] |
Module 1: Thermodynamic Phase Control
Issue: “My mixture is cloudy or solidifying at room temperature. Is it precipitating?”
Diagnosis: [C12mim][BF4] is not a simple solvent; it is a mesogenic material.[1] At room temperature, it often exists in a Smectic A (SmA) liquid crystalline phase rather than a true isotropic liquid or solid precipitate.[1] Cloudiness often indicates a phase transition, not necessarily impurity precipitation.[1]
Troubleshooting Guide
Q1: Is the cloudiness reversible with heat?
-
Yes: You are likely observing a Liquid Crystal (LC)
Isotropic Liquid transition.[1] [C12mim][BF4] has a melting transition often slightly above room temperature (approx. 27–30°C depending on water content).[1] -
No: If heating does not clear the solution, or if a white sediment remains, you likely have halide impurities (AgCl/AgBr from synthesis) or hydrolysis products (boric acid).[1]
Q2: Are you working with aqueous mixtures?
-
Protocol: Check the Krafft Temperature . For surfactant ILs, solubility is low below the Krafft point.[1] Ensure your operating temperature is
to maintain the micellar phase and prevent hydrated crystal precipitation.[1]
Visual 1: Phase Behavior & Troubleshooting Workflow This logic gate helps distinguish between thermodynamic phase changes and chemical degradation.[1]
Caption: Logic flow to distinguish between reversible liquid crystalline transitions and irreversible chemical degradation.
Module 2: Chemical Stability & Hydrolysis Prevention
Issue: “The phase boundary is shifting over time, and the container is etching.”
Root Cause:
The tetrafluoroborate anion ([BF4]⁻) is metastable in the presence of water.[1] It hydrolyzes to form hydrofluoric acid (HF) and boric acid.[1] This reaction is autocatalytic: the HF produced lowers the pH, which accelerates further hydrolysis.[1]
Prevention Protocol
-
Water Removal (Strict):
-
Prior to mixing, dry [C12mim][BF4] under high vacuum (
) at for at least 12 hours. -
Validation: Water content must be
(Karl Fischer titration) before use in non-aqueous applications.[1]
-
-
pH Monitoring:
-
Temperature Limits:
Module 3: Concentration & Micellization
Issue: “I added water to dissolve the IL, but it separated into two layers.”
Explanation: [C12mim][BF4] is a surfactant .[1] It does not dissolve linearly like salt; it self-assembles.[1]
-
Low Concentration (< CMC): Monomers exist in solution.[1]
-
Medium Concentration (> CMC): Micelles form (clear solution).[1]
-
High Concentration: Lyotropic liquid crystals form (viscous/cloudy).[1]
-
Oversaturation: Phase separation into an IL-rich phase and a water-rich phase.[1]
Critical Micelle Concentration (CMC) Data Researchers must calculate concentrations relative to the CMC to predict phase behavior.[1]
| Solvent System | CMC (mol/L) at 25°C | Notes |
| Pure Water | Entropy-driven micellization. | |
| Water + NaCl (0.1 M) | Salt screens repulsion, lowering CMC (Salting-out effect).[1] | |
| Water + Ethanol | Increases with EtOH % | Alcohols disrupt micelle stability, increasing solubility of monomers.[1] |
Self-Validating Mixing Protocol
-
Stepwise Addition: Add the IL to water (not water to IL) to pass through the micellar region effectively.[1]
-
Optical Check:
-
Conductivity Test:
Visual 2: Amphiphilic Self-Assembly Mechanism Understanding how the dodecyl tail drives separation.
Caption: Transition from monomeric dispersion to micellar aggregates and final bulk phase separation.
References
-
Phase Behavior & Liquid Crystals
-
Hydrolysis Stability
-
Micellization & CMC
-
Purification Protocols
Sources
- 1. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for using 1-Dodecyl-3-methylimidazolium tetrafluoroborate in electrochemistry
Executive Summary: The Dual Challenge
Using 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) presents a unique set of challenges compared to standard short-chain ionic liquids (like [C2MIm][BF4]). You are dealing with a "hybrid" solvent: it possesses the ionic conductivity of an electrolyte but the amphiphilic behavior of a surfactant due to the long dodecyl (C12) chain.
Successful application requires managing two critical instability factors:
-
The Anion Instability: The tetrafluoroborate (
) anion is prone to hydrolysis, generating toxic HF and altering electrochemical windows. -
The Cationic Surfactancy: The [C12MIm]
cation forms micelles and hemi-micelles at electrode interfaces, blocking active sites and distorting diffusion data.
Module 1: Pre-Experiment Verification (Purity & Hydrolysis)
CRITICAL WARNING: Do not assume commercial "anhydrous" grades are free of hydrolysis products. [C12MIm][BF4] is hygroscopic.
Q: My background current is high, and I see an anodic peak near +1.0 V vs. Ag. Is my solvent dirty?
Diagnosis: This is the classic signature of Halide Impurity (Chloride) or Water .
-
Chloride (
): Leftover from the metathesis synthesis step. It oxidizes around +1.1 V vs. SCE (or ~+0.8 to +1.0 V vs. Ag wire), narrowing your electrochemical window (EW). -
Water: Causes a reduction peak/wave and catalyzes the hydrolysis of
.
Protocol: The "Zero-State" Verification Workflow
Before running your analyte, you must validate the blank electrolyte.
Module 2: Viscosity & Mass Transport
Q: My cyclic voltammetry (CV) peaks are extremely broad, and the current is lower than expected. Why?
Diagnosis: This is a Viscosity-Limited Mass Transport issue. [C12MIm][BF4] has a significantly higher viscosity than its C4 (butyl) or C2 (ethyl) counterparts due to strong Van der Waals interactions between the C12 chains.
-
Consequence: The diffusion coefficient (
) of your analyte is reduced by orders of magnitude (Stokes-Einstein equation: ). -
Consequence: High solution resistance (
) leads to significant drop, flattening your peaks (ohmic distortion).
Troubleshooting Table: Viscosity Management
| Symptom | Root Cause | Corrective Action |
| Peak Separation ( | High Uncompensated Resistance ( | 1. Heat the Cell: Operating at 40–60°C dramatically drops viscosity. 2. Microelectrodes: Use UME (<25 µm) to reduce total current, minimizing |
| Sigmoidal (Steady-State) Shape missing at UME | Slow Diffusion | Reduce scan rate significantly (e.g., < 10 mV/s) to allow diffusion layer to stabilize. |
| Reference Potential Drift | High Junction Potential | Do not use aqueous Ag/AgCl. Use a Ag wire quasi-reference and add Ferrocene ( |
Module 3: The Surfactant Effect (Interfacial Phenomena)
Q: I see "ghost peaks" or pre-peaks that disappear on the second scan. Is my electrode contaminated?
Diagnosis: Not necessarily contaminated, but Passivated by Adsorption .
The [C12MIm]
-
Blocking Effect: The long alkyl tails can block the electrode surface, inhibiting electron transfer for bulky analytes.
-
Pre-concentration: If your analyte is hydrophobic, it may partition into the surface-adsorbed IL layer, causing an "adsorption pre-peak" in the CV.
Protocol: Distinguishing Diffusion vs. Adsorption
Perform a Scan Rate (
-
Plot
vs. .[1] -
Slope = 0.5: Diffusion-controlled (Ideal).
-
Slope = 1.0: Adsorption-controlled (Surface confined).
Solution: If adsorption interferes, switch to a solvent dilution method. Mix [C12MIm][BF4] with 10-20% Acetonitrile (ACN) or Propylene Carbonate (PC). This disrupts the rigid surfactant layer while maintaining conductivity.
Module 4: The "BF4 Problem" (Hydrolysis & Safety)
Q: My glass cell is becoming cloudy/etched, and the baseline is shifting anodically.
Diagnosis: Hydrolysis generating Hydrofluoric Acid (HF).
In the presence of moisture, the equilibrium shifts:
This is autocatalytic; the acid generated promotes further hydrolysis.
The Safety & Disposal Protocol
-
Immediate Action: If etching is observed, stop the experiment. The electrolyte is now toxic and corrosive.
-
Neutralization: Do not pour down the drain. Quench the IL with Calcium Hydroxide (
) or Calcium Gluconate solution to precipitate Fluoride as (insoluble solid). -
Electrode Care: Polish Glassy Carbon (GC) electrodes immediately with alumina slurry. HF can chemically modify the carbon surface, altering electron transfer kinetics (ETK).
Summary of Electrochemical Properties
| Property | Value / Behavior | Implication for User |
| Electrochemical Window | ~4.0 – 4.5 V (on GC) | Wide enough for most redox couples, but narrower than [C12MIm][TFSI]. |
| Cathodic Limit | Imidazolium Reduction (~ -2.0 V) | Do not scan too negative; the cation reduces to a radical/carbene. |
| Anodic Limit | Anion Oxidation / Impurities | Limited by |
| Hygroscopicity | High | Must handle in a glovebox or dry room. |
References
-
Freire, M. G., et al. (2010).[2] "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A, 114(11), 3744–3749.[3]
- Key finding: Establishes the instability of BF4- in the presence of water and temper
-
Singh, T., & Kumar, A. (2007). "Aggregation Behavior of Ionic Liquids in Aqueous Solutions: Effect of Alkyl Chain Length, Cations, and Anions." The Journal of Physical Chemistry B, 111(27), 7843–7851.
- Key finding: Details the critical micelle concentration (CMC) and surfactant behavior of long-chain imidazolium salts.
-
Bonhôte, P., et al. (1996). "Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts." Inorganic Chemistry, 35(5), 1168–1178.
- Key finding: Foundational text on the electrochemical stability windows of imidazolium ionic liquids.
- Zhao, H., et al. (2008). "Electrochemical behavior of 1-alkyl-3-methylimidazolium tetrafluoroborates." Journal of Applied Electrochemistry, 38, 1559–1563. Key finding: Comparison of alkyl chain lengths (C4 vs C12) on viscosity and conductivity.
Sources
Technical Support Center: 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C₁₂MIM][BF₄])
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing the ionic liquid 1-dodecyl-3-methylimidazolium tetrafluoroborate ([C₁₂MIM][BF₄]). We address common issues related to impurities, which are a primary source of experimental variability and performance failure. Our goal is to explain the causality behind these issues and provide validated protocols for troubleshooting and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial or synthesized [C₁₂MIM][BF₄] and where do they come from?
The purity of an ionic liquid is paramount, as even trace contaminants can significantly alter its physicochemical properties.[1][2] The most common impurities arise from the synthesis route and subsequent handling:
-
Halides (Chloride, Bromide): These are the most prevalent and problematic impurities. Most syntheses for [C₁₂MIM][BF₄] involve a two-step process: the quaternization of 1-methylimidazole with an alkyl halide (e.g., 1-chlorododecane or 1-bromododecane) followed by a salt metathesis (anion exchange) reaction with a tetrafluoroborate salt (e.g., NaBF₄).[3][4] If the metathesis reaction is incomplete or purification is inadequate, residual halide ions remain in the final product.[1][3]
-
Water: The [BF₄]⁻ anion is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7] Improper handling or storage without a dry, inert atmosphere is a primary source of water contamination.
-
Organic Precursors: Unreacted starting materials, such as 1-methylimidazole and the dodecyl halide, can persist after synthesis. These are often responsible for discoloration (yellowing) and can interfere with sensitive applications.[8][9]
-
Other Solvents: Residual solvents used during synthesis or purification, such as dichloromethane or diethyl ether, may be present if not thoroughly removed under vacuum.[10]
Q2: My [C₁₂MIM][BF₄] is yellow, but the specification sheet says it should be colorless. Is this a problem?
Yes, a yellow or brownish tint is a clear indicator of organic impurities.[8] This coloration typically arises from unreacted starting materials or minor degradation byproducts formed during synthesis, especially if elevated temperatures were used.[9][10] For applications like spectroscopy (UV-Vis), electrochemistry, or catalysis, these impurities can be highly problematic as they may be electrochemically active or interfere with catalysts. Purification with activated carbon is often effective at removing these colored species.[8][9]
Q3: How exactly does water affect the performance of [C₁₂MIM][BF₄]?
While a small amount of water can sometimes seem beneficial by decreasing viscosity and increasing conductivity, its overall impact is negative, especially for electrochemical applications.[5]
-
Narrowed Electrochemical Window: This is the most critical effect. Water is more easily electrolyzed (split into H₂ and O₂) than the ionic liquid itself. Its presence drastically reduces the stable voltage range at both the cathodic (reduction) and anodic (oxidation) limits, rendering the ionic liquid unsuitable for many high-voltage applications.[5][6][7][11]
-
Anion Hydrolysis: The [BF₄]⁻ anion is susceptible to hydrolysis, especially in the presence of water, which can lead to the formation of hydrogen fluoride (HF).[5] This is highly corrosive and can damage equipment and interfere with chemical reactions.
-
Altered Physical Properties: Water acts as a co-solvent, reducing the viscosity, decreasing the density, and increasing the ionic conductivity.[5] While lower viscosity might seem advantageous, these changes lead to inconsistent and non-reproducible results if the water content is not strictly controlled.
Q4: Why are halide impurities considered so detrimental?
Halide impurities (Cl⁻, Br⁻) are notorious for compromising the performance of ionic liquids for several reasons:
-
Electrochemical Interference: Halides are easily oxidized at the anode at a much lower potential than the [BF₄]⁻ anion. This severely truncates the anodic limit of the electrochemical window.[12]
-
Increased Viscosity: Chloride impurities, in particular, have been shown to increase the viscosity of tetrafluoroborate ionic liquids.[1]
-
Catalyst Poisoning: In catalytic applications, especially those involving transition metal catalysts (e.g., palladium-catalyzed cross-couplings), halides can act as potent inhibitors or poisons, leading to failed reactions.[1]
-
Corrosion: Halides can contribute to the corrosion of stainless steel and other metallic components in reactors and electrochemical cells.
Troubleshooting Guide
| Observed Problem | Likely Impurity-Related Cause(s) | Recommended Actions & Explanation |
| Inconsistent Electrochemical Readings (Narrowed window, drifting potentials, high background current) | Water, Halides (Cl⁻, Br⁻) | 1. Quantify Water: Use Karl Fischer titration to determine the water content. 2. Quantify Halides: Use ion chromatography for precise halide measurement. 3. Purify: Dry the ionic liquid under high vacuum (see Protocol 3). If halides are present, consider advanced purification or sourcing a higher-purity grade. Causality: Water undergoes electrolysis, and halides are easily oxidized, both of which create parasitic currents and limit the usable potential range.[1][5] |
| Low Yields or Side Reactions in Catalysis/Synthesis | Halides, Organic Precursors, Acidity/Basicity | 1. Test for Halides: A qualitative silver nitrate test can indicate presence; ion chromatography provides quantitative data. 2. Purify with Carbon: Treat with activated carbon to remove organic impurities (see Protocol 3). 3. Check pH: Dissolve a small sample in neutral water and check the pH. Causality: Halides can poison metal catalysts.[1] Unreacted precursors can participate in side reactions. Residual acids or bases from synthesis can disrupt pH-sensitive reactions. |
| Physical Property Deviations (Viscosity, density, or surface tension doesn't match literature values) | Water, Residual Solvents, Halides | 1. Dry Thoroughly: Ensure all water and volatile solvents are removed via high-vacuum drying at an appropriate temperature (~60-80°C). 2. Verify Purity: Use NMR, Karl Fischer, and ion chromatography to create a full purity profile. Causality: Water significantly lowers viscosity and density.[5] Halides can increase viscosity.[1] Discrepancies in reported literature values are often attributed to unquantified impurities. |
| Poor Solubility of Target Compound | Water | 1. Dry the Ionic Liquid: Rigorous drying can restore the intended solvent properties. Causality: The polarity and solvent properties of [C₁₂MIM][BF₄] are altered by the presence of water. This can change its miscibility with other solvents and its ability to dissolve specific solutes. |
Data & Visualization
Impact of Common Impurities on [C₁₂MIM][BF₄] Performance
| Impurity | Typical Source | Effect on Electrochemical Window | Effect on Viscosity / Conductivity | Other Key Effects |
| Water (H₂O) | Atmospheric absorption | Severe Narrowing [5][6][7] | Decreases Viscosity / Increases Conductivity[5] | Can cause anion hydrolysis (HF formation); alters polarity.[5] |
| Halides (Cl⁻, Br⁻) | Incomplete synthesis reaction | Severe Narrowing (Anodic limit)[1][12] | Increases Viscosity[1] | Poisons catalysts; corrosive.[1] |
| Organic Precursors | Incomplete synthesis reaction | Can be electrochemically active | Minor, variable effects | Causes yellow/brown color; spectroscopic interference.[8] |
| Residual Solvents | Inadequate purification | Minor, unless in high concentration | Decreases Viscosity | Can interfere with reactions and analysis. |
Logical Flow: From Source to Performance Failure
Sources
- 1. solvomet.eu [solvomet.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. ritsumei.ac.jp [ritsumei.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ionike.com [ionike.com]
Technical Support Center: Enhancing the Long-Term Stability of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C₁₂mim][BF₄])
Welcome to the technical support center for 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C₁₂mim][BF₄]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining the long-term stability and purity of this ionic liquid.
Introduction
This compound is a versatile ionic liquid with applications ranging from a solvent in organic synthesis to a component in electrochemical systems. Its utility, however, is intrinsically linked to its stability. Degradation can introduce impurities that may significantly alter its physicochemical properties and impact experimental outcomes. This guide provides a comprehensive overview of the factors affecting the stability of [C₁₂mim][BF₄], troubleshooting for common stability-related issues, and validated protocols for its handling, storage, and purity assessment.
Core Concepts: Understanding the Instability of [C₁₂mim][BF₄]
The stability of [C₁₂mim][BF₄] is primarily influenced by two key factors: the susceptibility of the tetrafluoroborate anion to hydrolysis and the potential for degradation of the imidazolium cation under certain conditions.
Anion Hydrolysis: The Primary Culprit
The tetrafluoroborate anion ([BF₄]⁻) is prone to hydrolysis, especially in the presence of water and at elevated temperatures.[1][2][3] This reaction produces boric acid (H₃BO₃) and hydrogen fluoride (HF), the latter of which is highly corrosive and can lead to further degradation of the ionic liquid and experimental apparatus.[4]
The hydrolysis of [BF₄]⁻ is an equilibrium reaction, but the removal of HF (for instance, by reaction with glass) can drive the reaction forward, leading to significant degradation over time. Studies have shown that tetrafluoroborate-based ionic liquids are generally not stable in aqueous solutions under a range of conditions.[1][3]
Cation Degradation: A Secondary Concern
While generally more stable than the anion, the imidazolium cation can also degrade, particularly at high temperatures or in the presence of strong bases or nucleophiles.[4][5] The C2 proton (the hydrogen on the carbon between the two nitrogen atoms) is the most acidic proton on the imidazolium ring and can be abstracted by strong bases, leading to the formation of a carbene. This carbene is highly reactive and can participate in various subsequent reactions, leading to decomposition.
Additionally, high temperatures can cause the thermal decomposition of the imidazolium cation, leading to the generation of volatile products and a decrease in the purity of the ionic liquid.[4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use and storage of [C₁₂mim][BF₄].
Issue 1: Unexpected pH changes in my aqueous [C₁₂mim][BF₄] solution.
Question: I dissolved [C₁₂mim][BF₄] in water for my experiment, and I've noticed the pH of the solution has become acidic over time. What is causing this?
Answer: The acidic shift in your aqueous [C₁₂mim][BF₄] solution is a strong indicator of the hydrolysis of the tetrafluoroborate ([BF₄]⁻) anion.[1][2] As explained in the Core Concepts section, [BF₄]⁻ reacts with water to form boric acid and hydrogen fluoride (HF). Both of these products are acidic, leading to a decrease in the pH of your solution. The rate of this hydrolysis is significantly accelerated by increased temperature.[1][3]
Causality: The presence of water initiates the nucleophilic attack on the boron atom of the [BF₄]⁻ anion, leading to the cleavage of a B-F bond and the formation of HF and fluoroboric acid intermediates, which ultimately hydrolyze to boric acid.
Mitigation and Best Practices:
-
Minimize Water Contact: Whenever possible, use [C₁₂mim][BF₄] in non-aqueous systems. If water is a necessary component of your system, use freshly deionized and degassed water.
-
Control Temperature: If you must work with aqueous solutions of [C₁₂mim][BF₄], maintain the temperature as low as is feasible for your application. Avoid heating aqueous solutions for prolonged periods.
-
Inert Atmosphere: Storing aqueous solutions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the ingress of atmospheric moisture.
Issue 2: Inconsistent experimental results with different batches of [C₁₂mim][BF₄].
Question: I'm observing significant variations in my reaction yields and kinetics when using different batches of [C₁₂mim][BF₄], even though they are from the same supplier. Why is this happening?
Answer: Inconsistent results between batches of ionic liquids often point to the presence of impurities.[6][7] Even trace amounts of certain impurities can have a profound impact on the properties and reactivity of the ionic liquid.[6][7] Common impurities in imidazolium-based ionic liquids include:
-
Water: As discussed, water leads to the hydrolysis of the [BF₄]⁻ anion.
-
Halides (e.g., Chloride): Leftover starting materials from the synthesis of the ionic liquid, such as 1-methylimidazole and dodecyl chloride, can be present.[8] Halide impurities can affect the electrochemical properties and coordination chemistry of the ionic liquid.
-
Unreacted Starting Materials: Residual 1-methylimidazole, a common starting material, is a base and can influence acid-catalyzed reactions or promote the degradation of the imidazolium cation.[9]
Causality: Impurities can act as catalysts or inhibitors in chemical reactions, alter the polarity and viscosity of the ionic liquid, and chelate with metal catalysts, thereby affecting the overall experimental outcome. For instance, basic impurities can neutralize acidic catalysts, while halide impurities can poison certain metal catalysts.
Mitigation and Best Practices:
-
Purity Verification: Do not assume the purity stated on the bottle. It is highly recommended to perform your own quality control on each new batch of [C₁₂mim][BF₄]. Key analytical techniques are outlined in the "Protocols for Purity Assessment" section below.
-
Purification: If impurities are detected, consider purifying the ionic liquid. This can be done by washing with a non-polar solvent (like hexane) to remove organic impurities, followed by drying under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove water and other volatile impurities.
Issue 3: Discoloration of the ionic liquid over time.
Question: My initially colorless [C₁₂mim][BF₄] has developed a yellow or brownish tint after a period of storage. Is it still usable?
Answer: Discoloration is a visual indicator of degradation. The formation of colored species can result from the thermal or oxidative degradation of the imidazolium cation. While a slight yellowing may not significantly impact all applications, it is a sign that the purity of the ionic liquid has been compromised. For sensitive applications, such as in drug development or high-precision catalysis, using discolored ionic liquid is not recommended without re-purification and characterization.
Causality: The formation of colored byproducts can be due to complex condensation reactions of degradation intermediates of the imidazolium ring. Exposure to light, particularly UV light, can also accelerate these degradation processes.
Mitigation and Best Practices:
-
Proper Storage: Store [C₁₂mim][BF₄] in a cool, dark, and dry place.[10][11] Use amber glass bottles or wrap clear bottles in aluminum foil to protect the ionic liquid from light.
-
Inert Atmosphere: For long-term storage, blanketing the ionic liquid with an inert gas like argon or nitrogen can prevent oxidative degradation.
Issue 4: My [C₁₂mim][BF₄] appears to be more viscous than expected.
Question: The viscosity of my [C₁₂mim][BF₄] seems higher than the literature values. What could be the cause?
Answer: An increase in viscosity can be attributed to several factors:
-
Water Content: While a small amount of water can sometimes decrease the viscosity of ionic liquids, significant hydrolysis of the [BF₄]⁻ anion and the formation of hydrogen-bonding networks with the degradation products (boric acid, HF) can lead to an increase in viscosity.
-
Polymerization/Condensation Products: Degradation of the imidazolium cation can lead to the formation of larger, more complex molecules, which will increase the viscosity of the ionic liquid.
-
Temperature: Viscosity is highly dependent on temperature. Ensure that you are comparing your observed viscosity to literature values at the same temperature.
Mitigation and Best Practices:
-
Purity Assessment: Characterize the purity of your ionic liquid, with a particular focus on water content.
-
Temperature Control: Accurately measure and control the temperature during your experiments and viscosity measurements.
Protocols for Purity Assessment
To ensure the reliability and reproducibility of your experiments, it is crucial to have robust methods for assessing the purity of your [C₁₂mim][BF₄].
Protocol 1: Determination of Water Content by Karl Fischer Titration
Principle: Karl Fischer titration is the gold standard for determining the water content in ionic liquids. It is a highly sensitive and specific method.
Methodology:
-
Instrument Setup: Use a coulometric Karl Fischer titrator for low water content or a volumetric titrator for higher water content.
-
Sample Preparation: Due to the viscous nature of [C₁₂mim][BF₄], direct injection into the titration cell may be difficult. A suitable co-solvent, such as anhydrous methanol or a specialized Karl Fischer solvent, can be used to dissolve the ionic liquid before injection.
-
Titration: Inject a known weight of the [C₁₂mim][BF₄] solution into the titration cell. The instrument will automatically titrate the sample and calculate the water content.
-
Data Analysis: The water content is typically expressed in parts per million (ppm) or as a weight percentage.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy is a powerful tool for identifying and quantifying organic impurities in ionic liquids.
Methodology:
-
Sample Preparation: Dissolve a known amount of [C₁₂mim][BF₄] in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Impurities: Look for peaks that do not correspond to the [C₁₂mim]⁺ cation. Common impurities like 1-methylimidazole have characteristic peaks that can be identified.
-
Quantification: The concentration of impurities can be estimated by integrating the peaks corresponding to the impurity and comparing them to the integration of a known proton on the [C₁₂mim]⁺ cation.
-
Degradation: The appearance of new peaks or changes in the chemical shifts of the imidazolium protons can indicate degradation. The disappearance or broadening of the C2-H proton can suggest deprotonation and subsequent reactions.
-
Protocol 3: Halide Content Determination by Ion Chromatography
Principle: Ion chromatography is a sensitive method for the quantitative determination of anionic impurities, such as chloride, which may be present from the synthesis of the ionic liquid.
Methodology:
-
Sample Preparation: Prepare a dilute aqueous solution of the [C₁₂mim][BF₄].
-
Chromatographic Separation: Inject the sample into an ion chromatograph equipped with an appropriate anion-exchange column.
-
Detection: Use a conductivity detector to monitor the elution of the anions.
-
Quantification: Compare the peak area of the halide of interest to a calibration curve generated from standards of known concentration.
Data Summary Table
| Parameter | Recommended Limit | Analytical Technique |
| Water Content | < 100 ppm for most applications | Karl Fischer Titration |
| Halide Content | < 100 ppm | Ion Chromatography |
| Organic Purity | > 99.5% | ¹H NMR, HPLC |
Visualization of Degradation Pathways and Workflows
Degradation Pathways of [C₁₂mim][BF₄]
Caption: Key degradation pathways for [C₁₂mim][BF₄].
Experimental Workflow for Stability Assessment
Caption: Recommended workflow for quality control of [C₁₂mim][BF₄].
References
- Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. (2023-02-02). National Institutes of Health.
- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI.
- Safety Data Sheet - this compound. (2022-09-20). Iolitec.
- Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. (2022-01-11). National Institutes of Health.
- 1-Decyl-3-methylimidazolium tetrafluoroborate. Sigma-Aldrich.
- Intermittent multi-generational reproductive toxicities of 1-alkyl-3-methylimidazolium tetrafluoroborate with essential involvement of lipid metabolism. ResearchGate.
- This compound SDS, 244193-59-7 Safety Data Sheets. ECHEMI.
- Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. (2014-01-30). PubMed.
- Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ACS Publications.
- Thermal stability of ionic liquid BMI(BF 4) in the presence of nucleophiles. ResearchGate.
- Purity specification methods for ionic liquids. RSC Publishing.
- Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. (2010-03-25). PubMed.
- Imidazolium-based ionic liquids as stabilizers for electrode modification with water-soluble porphyrin. New Journal of Chemistry (RSC Publishing).
- Comparison of the Ionic Liquid Crystal Phase of [C12C1im][BF4] and [C12C1im]Cl by Atomistic MD Simulations. MDPI.
- Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ResearchGate.
- Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of 1-Butyl-3-methylimidazolium Tetrafluoroborate. ResearchGate.
- Ionic liquids as biocompatible stabilizers of proteins. National Institutes of Health.
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.
- Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. ResearchGate.
- Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ACS Publications.
- Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4]. accedaCRIS.
- Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate. Carl ROTH.
- Purity specification methods for ionic liquids. ResearchGate.
- The Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ResearchGate.
- Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. PubMed.
- On the Chemical Stabilities of Ionic Liquids. National Institutes of Health.
- Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids† (2010). SciSpace.
- Thermomorphic behavior of the ionic liquids [C4mim][FeCl4] and [C12mim][FeCl4]. PubMed.
- Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement. CentAUR.
- Membrane interactions of ionic liquids and imidazolium salts. National Institutes of Health.
- Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate.
- Toxicity and biodegradability of imidazolium ionic liquids. (2008-02-28). PubMed.
- Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to - White Rose Research Online. White Rose Research Online.
- Ionic Liquids in Chemical Analysis. Taylor & Francis.
- Scheme 1 Structures of the imidazolium-based ionic liquid cations used... ResearchGate.
- The Journal of Organic Chemistry. ACS Publications.
- Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. ResearchGate.
- Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. (2022-06-30). Frontiers.
- HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC Technologies.
Sources
- 1. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. iolitec.de [iolitec.de]
- 5. researchgate.net [researchgate.net]
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- 8. Purity specification methods for ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. carlroth.com [carlroth.com]
Technical Support Center: Water Content in 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12mim][BF4])
Welcome to the technical support center for handling 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12mim][BF4]), a versatile ionic liquid (IL) with wide-ranging applications in specialty organic synthesis.[1] A critical parameter influencing its performance is water content. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to ensure the quality and consistency of your experiments.
The Pervasive Issue of Water in Ionic Liquids
Ionic liquids are salts that are liquid at or near room temperature.[2] Many, including imidazolium-based ILs like [C12mim][BF4], are hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3][4] This absorbed water is not a passive bystander; it can significantly alter the IL's physicochemical properties, including viscosity, conductivity, and electrochemical window.[5][6] Even trace amounts of water can impact reaction kinetics, product purity, and the overall reproducibility of your results.[7]
The hygroscopicity of imidazolium-based ILs is influenced by both the cation and the anion.[8] For a given cation, the anion's hydrogen bond basicity plays a significant role in water uptake.[3] The tetrafluoroborate ([BF4]-) anion, present in [C12mim][BF4], contributes to its tendency to absorb water.[6][9]
Troubleshooting Guide: Managing Water Content
This section addresses common problems encountered when working with [C12mim][BF4] and provides a systematic approach to their resolution.
Problem 1: Inconsistent Experimental Results
Symptoms:
-
Variability in reaction yields or rates between batches.
-
Shifts in spectroscopic or electrochemical data.
-
Changes in the physical appearance of the ionic liquid.
Root Cause Analysis:
Uncontrolled water content is a primary suspect for inconsistent results. The first step is to accurately determine the water content in your [C12mim][BF4] sample.
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Difficulty in Accurately Measuring Water Content
Symptoms:
-
Non-reproducible Karl Fischer (KF) titration results.
-
Drifting endpoints during titration.
Root Cause Analysis:
The high viscosity of some ionic liquids can hinder the complete release of water, leading to inaccurate measurements. Additionally, side reactions with certain KF reagents can occur.
Solutions:
-
Sample Dissolution: Ensure complete dissolution of the [C12mim][BF4] sample in a suitable solvent before titration. Specialized Karl Fischer solvents with high dissolving power for ionic liquids are commercially available.[10][11]
-
Reagent Selection: Use pyridine-free Karl Fischer reagents to avoid potential side reactions.
-
Coulometric vs. Volumetric KF Titration: For very low water content, coulometric KF titration is generally more sensitive and accurate than volumetric titration.[10]
Frequently Asked Questions (FAQs)
Water Content Analysis
Q1: What is the most reliable method for determining the water content in [C12mim][BF4]?
A1: Karl Fischer (KF) titration is the industry-standard and most accurate method for determining water content in ionic liquids.[10][12] It is a highly specific and sensitive technique that can quantify water levels down to parts-per-million (ppm).
Q2: Can I use other methods like spectroscopy to estimate water content?
A2: While techniques like infrared (IR) spectroscopy can detect the presence of water through O-H stretching vibrations, they are generally less quantitative and accurate than Karl Fischer titration for this application.[13] These methods are better suited for qualitative assessments or for monitoring changes in water content.
Water Removal (Drying) Protocols
Q3: What are the most effective methods for removing water from [C12mim][BF4]?
A3: Several methods can be employed, with the choice depending on the desired final water content and the available equipment. The most common and effective techniques include:
-
Vacuum Drying: Applying a high vacuum (e.g., <1 mbar) while gently heating (e.g., 70-80 °C) is a widely used and effective method for removing water from ionic liquids.[14][15][16] The low vapor pressure of the ionic liquid allows for the selective removal of more volatile water.[2]
-
Azeotropic Distillation: This technique involves adding a solvent (entrainer) that forms a low-boiling azeotrope with water. The azeotrope is then distilled off, effectively removing the water. This method can be particularly useful for removing larger quantities of water.
-
Use of Drying Agents (Desiccants): Molecular sieves (typically 3Å) can be used to absorb water from the ionic liquid.[14] However, this method may be less efficient than vacuum drying for achieving very low water content.[14][15]
Q4: How do I choose the best drying method for my application?
A4: The following table provides a comparison of common drying methods:
| Method | Advantages | Disadvantages | Typical Final Water Content |
| Vacuum Drying | Highly effective, no additional reagents required. | Requires a vacuum pump and potentially a Schlenk line. | < 50 ppm |
| Azeotropic Distillation | Can remove large amounts of water efficiently. | Requires an additional solvent that must be removed later. | Variable, depends on the entrainer and process. |
| Molecular Sieves | Simple to implement. | May not achieve very low water levels, potential for contamination from the sieves. | 100 - 500 ppm |
Experimental Protocol: Vacuum Drying of [C12mim][BF4]
Caption: Step-by-step workflow for vacuum drying of [C12mim][BF4].
Storage and Handling
Q5: How should I store [C12mim][BF4] to prevent water absorption?
A5: Due to its hygroscopic nature, [C12mim][BF4] should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. A desiccator or a glovebox provides the ideal storage environment to minimize exposure to atmospheric moisture.
Q6: I've noticed a change in the viscosity of my [C12mim][BF4]. Could this be due to water?
A6: Yes, a change in viscosity is a common indicator of water absorption.[6] Generally, the viscosity of ionic liquids decreases with increasing water content.[7] However, the relationship can sometimes be non-linear. If you observe a change in viscosity, it is crucial to measure the water content using Karl Fischer titration.
References
-
The peculiar effect of water on ionic liquids and deep eutectic solvents - RSC Publishing. (2018-10-09). Available at: [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Ionic liquid - Wikipedia. Available at: [Link]
-
Effects of the Water Content on the Transport Properties of Ionic Liquids - ACS Publications. Available at: [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids - Hiyka. Available at: [Link]
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants - University of Illinois. (2022-01-04). Available at: [Link]
-
Effect of water and ionic liquids on biomolecules - PMC. Available at: [Link]
-
Water-clustering in hygroscopic Ionic Liquid - an implicit solvent analysis - OSTI. (2012-01-09). Available at: [Link]
-
Ionic liquids for Karl-Fischer titration | IoLiTec. Available at: [Link]
-
Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - RSC Publishing. Available at: [Link]
-
Ionic Liquids in Focus: The Role of this compound in Modern Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants | AIAA SciTech Forum. (2021-12-29). Available at: [Link]
-
New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC. (2024-04-11). Available at: [Link]
-
Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman (ID: 11140) Dissertation submitted in partial fulfillment - UTPedia. Available at: [Link]
-
Ionic liquids for Karl-Fischer titration | IoLiTec. Available at: [Link]
-
Separation of the isopropanol-water azeotropic mixture using ionic liquids - ResearchGate. Available at: [Link]
-
Extractive Distillation of Ethanol-Water Using Ionic Liquids as Entrainers - ResearchGate. (2021-07-21). Available at: [Link]
-
On the Moisture Absorption Capability of Ionic Liquids | The Journal of Physical Chemistry B. (2024-06-14). Available at: [Link]
-
Water Determination By Karl Fischer Titration | Request PDF - ResearchGate. Available at: [Link]
-
How can I dry an ionic liquid? - ResearchGate. (2016-03-06). Available at: [Link]
-
Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex - ResearchGate. (2025-08-06). Available at: [Link]
-
Azeotropic separation: playing with the ionicity of ionic liquids - RUN. Available at: [Link]
-
Synergistic Mechanisms and Economic-Environmental Analysis of Novel Extractive Distillation Using [BMIM][NTf2]. (2026-01-20). Available at: [Link]
-
Recent Progress in Vacuum Engineering of Ionic Liquids - MDPI. (2023-02-20). Available at: [Link]
-
Separation of the Ethanol/Water Azeotropic Mixture using Ionic Liquids and Deep Eutectic Solvents | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
(p,ρ,T) properties of 1-octyl-3-methylimidazolium tetrafluoroborate. (2018-02-09). Available at: [Link]
-
Water Dynamics in 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids - PubMed. (2016-11-10). Available at: [Link]
- US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents.
-
Water Dynamics in 1‑Alkyl-3‑methylimidazolium Tetrafluoroborate Ionic Liquids - Stanford University. (2016-10-11). Available at: [Link]
-
(PDF) Characterization and Comparison of Hydrophilic and Hydrophobic Room Temperature Ionic Liquids Incorporating the Imidazolium Cation - ResearchGate. (2025-08-06). Available at: [Link]
-
The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - NIH. (2021-11-08). Available at: [Link]
-
Determination of Water in 1-Ethyl-3-methylimidazolium tetrafluoroborate - ResearchGate. (2025-08-08). Available at: [Link]
-
Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - MDPI. Available at: [Link]
-
Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC. (2023-02-02). Available at: [Link]
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- 5. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
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Technical Support Center: Scaling Up Reactions with 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIM][BF4])
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIM][BF4]). This guide is designed to provide in-depth technical assistance and troubleshooting advice for scaling up chemical reactions involving this versatile ionic liquid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of [C12MIM][BF4] that I should consider for reaction scale-up?
A1: this compound is an ionic liquid with a unique set of properties that make it attractive for various chemical processes.[1][2] When scaling up, it is crucial to consider the following:
-
Molecular Formula: C16H31BF4N2[1]
-
Molecular Weight: 338.24 g/mol [1]
-
Melting Point: 27-28 °C.[3] This low melting point classifies it as a room-temperature ionic liquid, offering a wide operational temperature range.
-
Thermal Stability: It possesses high thermal stability, which is advantageous for reactions requiring elevated temperatures.[4][5] However, at high temperatures, it can decompose to generate corrosive gases like hydrogen fluoride (HF).[6]
-
Viscosity: Like many ionic liquids, [C12MIM][BF4] can be significantly more viscous than conventional organic solvents. This property is a critical consideration for mixing and mass transfer at larger scales.
-
Solubility: It exhibits excellent solvating capabilities for a wide range of organic and inorganic compounds.[3][4] Its miscibility with water is dependent on the alkyl chain length; with a dodecyl chain, it is considered water-immiscible.[3]
Key Properties of [C12MIM][BF4]
| Property | Value | Significance for Scale-Up |
| Molecular Weight | 338.24 g/mol [1] | Essential for stoichiometric calculations. |
| Melting Point | 27-28 °C[3] | Allows for a broad liquid range, accommodating various reaction temperatures. |
| Thermal Stability | High[4][5] | Permits reactions at elevated temperatures without significant degradation. |
| Water Immiscibility | Immiscible[3] | Facilitates product separation and ionic liquid recycling through liquid-liquid extraction. |
| Purity | Typically >97%[1] | High purity is crucial for consistent and reproducible reaction outcomes. |
Q2: What are the primary safety precautions when handling large quantities of [C12MIM][BF4]?
A2: While ionic liquids are often touted for their low vapor pressure, which reduces inhalation risks, proper safety protocols are still essential, especially at scale.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7] In cases of potential exposure to aerosols or if irritation is experienced, a full-face respirator is recommended.[7]
-
Ventilation: Ensure adequate ventilation in the handling area to minimize potential exposure to any volatile decomposition products.[7]
-
Spill Management: Have a spill kit readily available. In case of a spill, prevent it from entering drains or water bodies.[7] Absorb the spill with an inert material and dispose of it as chemical waste.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[6]
-
Disposal: Dispose of waste [C12MIM][BF4] and contaminated materials through a licensed chemical destruction facility.[7]
Troubleshooting Guides
Issue 1: Managing Increased Viscosity and Ensuring Efficient Mixing
Q: My reaction is sluggish and I'm observing poor reproducibility upon scaling up from a 100 mL to a 5 L reactor. I suspect poor mixing due to the viscosity of [C12MIM][BF4]. How can I address this?
A: This is a common challenge when scaling up reactions in ionic liquids. The increased viscosity directly impacts mass and heat transfer, leading to non-uniform reaction conditions and inconsistent results.
Causality:
-
Mass Transfer Limitation: High viscosity impedes the diffusion of reactants, slowing down the reaction rate, which becomes mass-transfer limited rather than kinetically controlled.[9]
-
Inefficient Heat Transfer: Poor mixing can lead to localized "hot spots" in exothermic reactions, potentially causing side reactions or decomposition of the ionic liquid.
-
Non-Homogeneity: Inadequate mixing results in concentration gradients within the reactor, leading to inconsistent product formation and yields.
Troubleshooting Workflow
Caption: Troubleshooting workflow for mixing issues.
Step-by-Step Protocol for Improving Mixing:
-
Optimize Mechanical Agitation:
-
Impeller Selection: For viscous fluids, standard magnetic stir bars are often inadequate. Switch to an overhead mechanical stirrer with sufficient torque. An anchor or helical ribbon impeller is effective for high-viscosity liquids, ensuring bulk fluid movement. A pitched-blade turbine can be used to improve axial flow.
-
Baffles: Install baffles in your reactor. Baffles disrupt vortex formation and create more turbulent flow, significantly improving mixing efficiency.
-
-
Increase Reaction Temperature:
-
The viscosity of ionic liquids decreases significantly with increasing temperature. Carefully increasing the reaction temperature can lower the viscosity of [C12MIM][BF4], thereby improving mass and heat transfer.
-
Validation: Monitor the reaction at various temperatures to find the optimal balance between reduced viscosity and potential side reactions or degradation.
-
-
Consider a Co-Solvent:
-
Adding a low-viscosity co-solvent that is miscible with the ionic liquid can dramatically reduce the overall viscosity of the reaction medium.
-
Selection Criteria: The co-solvent should be inert under the reaction conditions and should not negatively impact the solubility of your reactants or the stability of your product.
-
Self-Validation: Perform small-scale trials to screen for suitable co-solvents and determine the optimal co-solvent to ionic liquid ratio before implementing on a larger scale.
-
Issue 2: Product Separation and Ionic Liquid Recycling
Q: I am struggling with efficiently separating my non-polar product from the [C12MIM][BF4] phase. Emulsion formation is also a problem during extraction. How can I improve my downstream processing?
A: Effective product separation and ionic liquid recycling are key to the economic and environmental viability of your process. The amphiphilic nature of [C12MIM][BF4], with its long alkyl chain and charged imidazolium headgroup, can lead to surfactant-like behavior and complicate extractions.
Causality:
-
Amphiphilicity: The dodecyl chain provides hydrophobic character, while the imidazolium ring is hydrophilic, leading to potential emulsification with certain solvent systems.
-
Product Solubility: Your product may have some residual solubility in the ionic liquid phase, leading to lower recovery.
Logical Relationship for Separation Strategy
Caption: Decision tree for product separation.
Step-by-Step Protocol for Product Separation and Ionic Liquid Recycling:
-
Liquid-Liquid Extraction:
-
Solvent Selection: For a non-polar product, use a non-polar extracting solvent with low miscibility in [C12MIM][BF4]. Aliphatic hydrocarbons (e.g., hexane, heptane) or ethers (e.g., diethyl ether, methyl tert-butyl ether) are good starting points.
-
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add the chosen extraction solvent.
-
Gently invert the funnel multiple times to allow for partitioning of the product into the organic phase. Avoid vigorous shaking to minimize emulsion formation.
-
Allow the layers to separate. The denser ionic liquid phase will be at the bottom.
-
Drain the ionic liquid layer.
-
Collect the organic layer containing your product.
-
Repeat the extraction on the ionic liquid phase 2-3 times to maximize product recovery.
-
-
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by the addition of a small amount of a saturated brine solution or by centrifugation.
-
-
Ionic Liquid Recycling:
-
After extraction, the recovered [C12MIM][BF4] may contain residual solvent and impurities.
-
Purification: Remove the residual extraction solvent under reduced pressure. If necessary, further purification can be achieved by washing with water (if compatible with your next reaction) followed by drying under high vacuum.
-
Validation of Purity: Before reusing the ionic liquid, verify its purity using techniques like NMR spectroscopy or by measuring its physical properties (e.g., viscosity, density) to ensure they are consistent with the fresh ionic liquid.
-
References
- Iolitec. (2019). 1-Ethyl-3-methylimidazolium tetrafluoroborate - Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Decyl-3-methylimidazolium Tetrafluoroborate: A Key Ingredient for Advanced Material Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ionic Liquids in Focus: The Role of this compound in Modern Chemistry.
- Zhang, Q., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1837.
- ECHEMI. (n.d.). This compound SDS, 244193-59-7 Safety Data Sheets.
- PubChem. (n.d.). 1-Decyl-3-methylimidazolium Tetrafluoroborate.
- Sigma-Aldrich. (n.d.). 1-Decyl-3-methylimidazolium tetrafluoroborate.
- ResearchGate. (n.d.). Synthesis of 1-alkyl-3-methylimidazolium tetrafluoroborate ILs.
- Chikte, S., & Madhamshettiwar, S. (n.d.). Ionic Liquid 1-Ethyl-3-Methylimidazolium Tetrafluoroborate as Greener Solvent for Degradation of Nylon-6. Journal of Advanced Scientific Research.
- Current World Environment. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66.
- Hodyna, D., et al. (2016). Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex. Chemical Engineering Journal, 284, 1136-1145.
- Iolitec. (2022). Safety Data Sheet - this compound.
- ACS Publications. (2024). Study on Interfacial Mass Transport and Process Intensification for Ionic Liquid [BMIM]Br Synthesis.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 6. iolitec.de [iolitec.de]
- 7. echemi.com [echemi.com]
- 8. sciensage.info [sciensage.info]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1-Dodecyl-3-methylimidazolium tetrafluoroborate vs. [BMIM][BF4] in catalysis
Topic: 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIM][BF4]) vs. 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) in Catalysis
A Publish Comparison Guide for Advanced Applications
Executive Summary: The Solvent vs. The Structure
In catalytic optimization, the choice between [BMIM][BF4] (C4 alkyl chain) and [C12MIM][BF4] (C12 alkyl chain) is not merely a matter of hydrophobicity—it is a choice between a disordered ionic solvent and a structured supramolecular medium .
-
[BMIM][BF4] is the industry standard "workhorse." It exists as a low-viscosity isotropic liquid at room temperature, excelling as a polar solvent for transition metal catalysis (e.g., Suzuki-Miyaura) and electrochemistry.
-
[C12MIM][BF4] is a "designer surfactant." At room temperature, it often exists as a smectic liquid crystal or highly viscous semi-solid. Its utility lies in micellar catalysis , nanoparticle stabilization via steric bulk, and the creation of "nanoreactors" that concentrate hydrophobic substrates.
Key Takeaway: Use [BMIM][BF4] for homogeneous solubility and mass transfer. Use [C12MIM][BF4] to induce phase-transfer effects, stabilize enzymes (lipases), or control nanoparticle growth.
Physicochemical Profile
The drastic difference in alkyl chain length (C4 vs. C12) fundamentally alters the phase behavior and solvation thermodynamics.
| Feature | [BMIM][BF4] | [C12MIM][BF4] |
| CAS Number | 174501-65-6 | 143314-17-4 (General C12-MIM series) |
| Physical State (25°C) | Isotropic Liquid | Smectic Liquid Crystal / Semi-Solid |
| Melting Point | -82°C to -75°C | ~27°C to 38°C (Complex phase transitions) |
| Viscosity (25°C) | ~103 mPa[1]·s (Low) | >1000 mPa[1]·s (High/Non-Newtonian) |
| Hydrophobicity | Low (Water-miscible to partially miscible) | High (Lipophilic/Surfactant-like) |
| Nanostructure | Random ionic network | Lamellar/Micellar aggregates |
| Primary Role | Polar Solvent / Lewis Acid Support | Surfactant / Nanostructure Template |
Critical Note on Handling: [C12MIM][BF4] may require heating to >40°C to become a clear, pourable liquid. At 25°C, it behaves as an ordered fluid (liquid crystal), which can significantly impact diffusion rates if not accounted for.
Mechanistic Divergence: Solvation vs. Encapsulation
The following diagram illustrates the structural difference that dictates catalytic performance. [BMIM] provides a uniform "sea" of ions, while [C12MIM] forms organized aggregates (micelles) that can encapsulate catalysts or substrates.
Figure 1: Mechanistic comparison of solvation environments. [C12MIM][BF4] forms hydrophobic pockets that can accelerate reactions by concentrating non-polar reagents.
Comparative Performance Data
Case Study A: Biocatalysis (Lipase Stability)
Long-chain ionic liquids are superior for enzymatic reactions involving lipases (e.g., Candida antarctica lipase B, CALB). Lipases possess a hydrophobic "lid" that opens at lipid interfaces.
-
[BMIM][BF4]: Often strips essential water from the enzyme surface, leading to denaturation or reduced activity.
-
[C12MIM][BF4]: The long alkyl chains mimic the natural lipid substrate, keeping the lipase in its active "open" conformation (Hyperactivation).
| Parameter | [BMIM][BF4] Medium | [C12MIM][BF4] Medium |
| Relative Activity (CALB) | 40–60% (vs. Hexane) | 120–150% (Hyperactivation) |
| Enzyme Stability (24h) | Poor (Denaturation) | Excellent (Protective Shell) |
| Substrate Scope | Short-chain esters | Long-chain fatty acids/esters |
Case Study B: Nanoparticle Synthesis (Hydrogenation Catalysts)
When using the IL as a stabilizer for metal nanoparticles (e.g., Pd, Pt):
-
[BMIM][BF4]: Stabilizes via electrostatic protection. Particles may aggregate over time if ionic strength fluctuates.
-
[C12MIM][BF4]: Provides electrosteric stabilization . The C12 tail creates a physical barrier (steric hindrance) preventing particle agglomeration, resulting in smaller, more active nanoparticles.
Experimental Protocols
Protocol 1: Handling & Phase Transition of [C12MIM][BF4]
Since [C12MIM][BF4] is often a liquid crystal at RT, proper preparation is vital for reproducibility.
-
Thermal Pre-treatment: Heat the [C12MIM][BF4] container to 50°C in a water bath or heating block. Ensure the opaque/waxy solid turns into a clear, isotropic liquid.
-
Degassing: While at 50°C, apply vacuum (<10 mbar) for 30 minutes to remove trace water (which significantly affects viscosity and phase transition temps).
-
Reaction Setup: If running a reaction at Room Temp (25°C), dissolve the [C12MIM][BF4] in a co-solvent (e.g., DCM or Toluene) OR accept that the medium will be a viscous smectic phase (requires high-torque stirring).
Protocol 2: Biphasic Catalytic Recycling Workflow
This workflow leverages the temperature-dependent phase change of [C12MIM][BF4] for easy separation.
Figure 2: Thermomorphic recycling strategy. Heating melts the C12-IL for reaction; cooling solidifies it, allowing easy decantation of the product layer.
Selection Framework: Decision Matrix
Use this matrix to select the correct ionic liquid for your specific application.
| Application Requirement | Recommended IL | Reason |
| High Mass Transfer (Gas/Liquid) | [BMIM][BF4] | Low viscosity allows rapid diffusion of gases (H2, CO2).[1] |
| Lipase/Enzymatic Catalysis | [C12MIM][BF4] | Mimics lipid interface; prevents enzyme denaturation.[1] |
| Product Extraction (Non-polar) | [C12MIM][BF4] | Highly lipophilic; forms distinct phase from water/polar products.[1] |
| Electrochemistry (Battery/Capacitor) | [BMIM][BF4] | Higher ionic conductivity and lower viscosity.[1][2] |
| Nanoparticle Stabilization | [C12MIM][BF4] | Superior steric stabilization yields smaller, longer-lasting particles.[1] |
| Flow Chemistry | [BMIM][BF4] | C12 is too viscous for standard microfluidic pumps without heating.[1] |
References
-
Phase Behavior of Long-Chain ILs: Comparison of the Ionic Liquid Crystal Phase of [C12C1im][BF4] and [C12C1im]Cl by Atomistic MD Simulations. MDPI.
-
Lipase Stability: Enhanced stability of Candida antarctica lipase B in ionic liquids. SciSpace/Chemical Engineering Journal.
-
Physical Properties (BMIM BF4): 1-Butyl-3-methylimidazolium tetrafluoroborate Technical Data Sheet. Iolitec.[3][4][5]
-
Alkyl Chain Length Effect: Effect of alkyl chain length of imidazolium based ionic liquid on ion conducting and interfacial properties. ResearchGate.[6][7]
-
Micellar/Viscosity Effects: Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions. MDPI.
Sources
- 1. 1-Methyl-3-octyl-imidazolium-tetrafluoroborate (OMIM BF4), 25 g, CAS No. 244193-52-0 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. researchgate.net [researchgate.net]
- 3. iolitec.de [iolitec.de]
- 4. iolitec.de [iolitec.de]
- 5. iolitec.de [iolitec.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Validation: Antimicrobial Efficacy of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate
[1]
Product Identity: 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) CAS Number: 125372-97-2 (General class reference for C12-MIm salts; specific anion variants may differ) Molecular Weight: ~338.23 g/mol
Executive Summary
This technical guide evaluates the antimicrobial performance of This compound ([C12MIm][BF4]) , a room-temperature ionic liquid (RTIL) exhibiting potent broad-spectrum activity. Unlike traditional antibiotics that target specific enzymatic pathways (and are thus prone to resistance), [C12MIm][BF4] functions primarily as a membrane disruptor .
Key Technical Insights:
-
Primary Mechanism: Electrostatic adsorption followed by hydrophobic insertion into the lipid bilayer, causing irreversible permeabilization.
-
Efficacy Profile: Effective against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with a Minimum Inhibitory Concentration (MIC) range of 0.5 mM – 1.0 mM (approx. 169–338 µg/mL).
-
Strategic Advantage: While its MIC is higher than "Gold Standard" antibiotics (e.g., Ampicillin) for sensitive strains, [C12MIm][BF4] retains efficacy against biofilms and multi-drug resistant (MDR) strains where traditional therapies fail.
Mechanism of Action: The "Membrane-First" Attack
The antimicrobial efficacy of [C12MIm][BF4] is governed by the "Chain Length Effect" . The dodecyl (C12) alkyl chain on the imidazolium cation is the critical pharmacophore.
Mechanistic Pathway
-
Electrostatic Attraction: The cationic imidazolium head group ([C12MIm]+) is attracted to the negatively charged bacterial cell wall (teichoic acids in Gram-positives; LPS in Gram-negatives).
-
Hydrophobic Insertion: The long C12 alkyl tail penetrates the lipid bilayer, acting like a "molecular wedge."
-
Bilayer Disruption: The insertion disrupts the packing of phospholipids, increasing membrane fluidity and permeability.
-
Leakage & ROS Generation: Intracellular components (K+, DNA, RNA) leak out. Simultaneously, the stress induces the production of Reactive Oxygen Species (ROS), leading to oxidative damage and cell death.
Visualization of Mechanism
Figure 1: Mechanistic pathway of [C12MIm][BF4] inducing bacterial cell death via membrane permeabilization and oxidative stress.
Comparative Analysis: Performance Benchmarking
To validate the utility of [C12MIm][BF4], we compare it against a standard antibiotic (Ampicillin) and a structural analog ([C12MIm][Cl]).
Table 1: Antimicrobial Efficacy Comparison (S. aureus)
| Compound | Class | MIC (µg/mL) | Mechanism | Biofilm Efficacy | Resistance Potential |
| [C12MIm][BF4] | Ionic Liquid | ~169 (0.5 mM) | Membrane Lysis | High | Low (Physical mechanism) |
| Ampicillin | Beta-Lactam | 0.5 – 1.0 (Sensitive)>32 (Resistant) | Cell Wall Synthesis Inhibition | Low | High (Enzymatic degradation) |
| [C12MIm][Cl] | Ionic Liquid | ~144 (0.5 mM) | Membrane Lysis | High | Low |
| [C4MIm][BF4] | Ionic Liquid | >100,000 | Ineffective | None | N/A |
Analysis:
-
Potency vs. Utility: Ampicillin is significantly more potent by weight against sensitive strains. However, [C12MIm][BF4] maintains its ~169 µg/mL efficacy even against strains that would render Ampicillin useless (MIC >32 µg/mL).
-
Anion Effect: The difference between [BF4]- and [Cl]- is minimal regarding antimicrobial potency; the C12 cation drives the activity. However, [BF4]- confers different solubility and thermal stability properties useful for material integration (e.g., coatings).
-
Chain Length Criticality: The comparison with [C4MIm][BF4] (Butyl chain) demonstrates that a short chain fails to penetrate the membrane, proving the C12 tail is the active moiety.
Experimental Validation Protocols
For researchers validating this product, the following self-validating protocols are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Standard: CLSI Broth Microdilution Method (Modified for ILs)
Reagents:
-
[C12MIm][BF4] Stock Solution (50 mM in sterile water/DMSO).
-
Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum (0.5 McFarland standard).
-
Resazurin dye (optional, for visual confirmation).
Workflow:
-
Preparation: Dilute [C12MIm][BF4] in MHB across a 96-well plate (Range: 0.05 mM to 5.0 mM).
-
Inoculation: Add 10 µL of bacterial suspension (approx.
CFU/mL) to each well. -
Controls: Include Positive Control (Bacteria + Broth) and Negative Control (Broth + IL only).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity .
-
Validation Step: Add 20 µL Resazurin (0.01%). Blue = No growth (Valid MIC); Pink = Growth.
-
Protocol 2: Time-Kill Kinetics Assay
Objective: To distinguish between bacteriostatic and bactericidal activity.
Workflow:
-
Challenge: Inoculate MHB containing [C12MIm][BF4] at 2x MIC with
CFU/mL. -
Sampling: Aliquot samples at T=0, 1, 2, 4, 6, and 24 hours.
-
Plating: Perform serial dilutions and plate on nutrient agar.
-
Calculation: Count colonies after 24h incubation.
-
Success Criteria: A
reduction in CFU/mL indicates bactericidal activity.
-
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for validating MIC and MBC values.
Safety & Toxicity Profile
While [C12MIm][BF4] is highly effective against microbes, its membrane-disrupting mechanism can also affect mammalian cells.
-
Cytotoxicity: Pure [C12MIm][BF4] shows moderate cytotoxicity to mammalian cell lines (e.g., HeLa) at concentrations near the MIC.
-
Mitigation Strategy: Recent research demonstrates that forming an inclusion complex with
-Cyclodextrin ( -CD) significantly reduces host toxicity (increasing LD50 from 7 mg/L to 100 mg/L in zebrafish models) without compromising antimicrobial efficacy.[1] The hydrophobic C12 tail is shielded until interaction with the bacterial membrane.
References
-
Comparison of Antimicrobial Activity of Ionic Liquids
-
Mechanism of Action & Chain Length Effect
- Title: The Physics of Antimicrobial Activity of Ionic Liquids.
- Source: arXiv.
-
URL:[Link]
-
Comparative Efficacy (vs. Antibiotics & Other ILs)
-
Structural Stability & Simulation
Sources
- 1. researchgate.net [researchgate.net]
- 2. The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial and antibiofilm behavior to a cationic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of antimicrobial activity of different types of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Stability Window of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12MIm][BF4]) vs. Alternatives
Executive Summary
The electrochemical stability window (ESW) is the defining parameter for any electrolyte, dictating the voltage range in which it remains inert. 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) occupies a unique niche in this landscape. While its intrinsic redox window (~4.0–4.5 V) is governed by the imidazolium cation and tetrafluoroborate anion—similar to its shorter-chain analogs like [BMIm][BF4]—its extended alkyl chain (C12) confers superior hydrophobicity.
This guide posits that while the theoretical ESW of [C12MIm][BF4] is comparable to other imidazolium tetrafluoroborates, its practical ESW in ambient conditions is often superior due to reduced hygroscopicity, mitigating the parasitic water electrolysis reactions that plague hydrophilic alternatives like [EMIm][BF4].
Methodology: Determination of ESW[1][2][3]
To objectively compare [C12MIm][BF4], one must first establish a rigorous measurement protocol. The ESW is not a static physical constant; it is a system-dependent parameter heavily influenced by the electrode material and the defined cut-off current density (
Experimental Protocol: Cyclic Voltammetry (CV)
Objective: Determine the anodic (
-
Preparation:
-
Drying: Dry [C12MIm][BF4] under vacuum (< 10 Pa) at 60°C for 24 hours. Water content must be < 50 ppm (verify with Karl Fischer titration). Note: [C12MIm] is viscous; heating facilitates moisture removal.
-
Cell Setup: Use a three-electrode glass cell under an Argon atmosphere (glovebox preferred).
-
-
Electrode Selection:
-
Working Electrode (WE): Glassy Carbon (GC) (3 mm dia.) is preferred over Platinum (Pt) for anodic limit determination, as Pt catalyzes anion oxidation and hydrogen evolution, artificially narrowing the observed window.
-
Counter Electrode (CE): Pt wire or coil.
-
Reference Electrode (RE): Ag/Ag+ (in organic solvent) or a Pt quasi-reference electrode (QRE), internally calibrated with Ferrocene (Fc/Fc+).
-
-
Measurement:
-
Scan Rate: 10–50 mV/s.
-
Direction: Start from Open Circuit Potential (OCP). Perform separate scans for anodic and cathodic branches to avoid byproduct interference.
-
Criterion: Define ESW limits where current density reaches
.
-
Workflow Visualization
Figure 1: Standardized workflow for determining the Electrochemical Stability Window of Ionic Liquids.
Comparative Analysis
The ESW is generally defined by:
-
Cathodic Limit (
): Reduction of the imidazolium ring (C-2 position). -
Anodic Limit (
): Oxidation of the anion ( ).
Table 1: Electrochemical Stability Comparison (vs. Ag/Ag+ or Fc/Fc+)
| Electrolyte | Cation Chain | Anion | Approx.[1][2][3][4] ESW (V)* | Viscosity (cP @ 25°C) | Hydrophobicity | Key Limitation |
| [C12MIm][BF4] | Dodecyl (C12) | 4.2 – 4.6 | High (>300) | High | Mass transport limitations due to viscosity. | |
| [BMIm][BF4] | Butyl (C4) | 4.0 – 4.3 | Moderate (~100) | Low/Moderate | Hygroscopic; water narrows ESW. | |
| [EMIm][BF4] | Ethyl (C2) | 4.0 – 4.2 | Low (~40) | Low (Hydrophilic) | Very hygroscopic; prone to hydrolysis. | |
| [BMIm][PF6] | Butyl (C4) | 4.5 – 5.0 | High | Hydrophobic | ||
| [BMIm][NTf2] | Butyl (C4) | 4.5 – 5.2 | Low | Hydrophobic | High cost; Anion is very stable. |
*Note: Values are approximate and depend heavily on the working electrode (GC > Pt) and temperature.
Technical Insight: The "Chain Length Paradox"
Scientific literature indicates that increasing the alkyl chain length (e.g., from C2 to C12) has a negligible electronic effect on the intrinsic reduction potential of the imidazolium ring. The LUMO is localized on the ring, and the inductive effect of the alkyl chain saturates quickly (beyond C4).
However, [C12MIm][BF4] outperforms in "Real-World" Stability:
-
Hydrophobic Shielding: The long C12 tail creates a non-polar domain. This drastically reduces the solubility of adventitious water from the atmosphere. Since water electrolysis occurs at a much narrower window (~1.23 V thermodynamic, ~2.0 V practical), excluding water effectively "widens" the observable window of the IL.
-
Passivation: Long alkyl chains can form ordered adlayers on the electrode surface, potentially suppressing parasitic reactions or corrosion, though this can also increase resistance.
Factors Influencing Stability
Water Impurities (The Silent Killer)
Water is the primary contaminant that falsifies ESW data.
-
Mechanism: Water undergoes reduction (evolution of
) and oxidation (evolution of ) well within the stability limits of [BF4]- and [C12MIm]+. -
[C12MIm] Advantage: Due to its surfactant-like nature, [C12MIm][BF4] is far less likely to absorb atmospheric moisture compared to [EMIm][BF4], making it more robust for open-cell or long-term experiments.
Electrode Material
-
Platinum (Pt): Often shows a narrower window (~3.5 – 4.0 V) because it catalyzes the reduction of protons (from trace water or impurities) and the oxidation of the anion.
-
Glassy Carbon (GC): Typically exhibits a wider window (~4.5 V) due to high overpotentials for hydrogen and oxygen evolution. Use GC for benchmarking [C12MIm][BF4].
Temperature
High temperatures decrease viscosity (good for conductivity) but exponentially increase the rate of degradation reactions, narrowing the ESW. [C12MIm][BF4] is thermally stable up to ~300°C, but electrochemical testing is usually done at RT to 60°C.
Applications & Decision Matrix
Why choose [C12MIm][BF4] if [BMIm][NTf2] has a wider intrinsic window?
-
Cost: [BF4] salts are generally cheaper than [NTf2].
-
Surfactant Properties: The C12 chain allows this IL to solubilize non-polar organic molecules or stabilize nanoparticles, which is critical in electro-organic synthesis or drug delivery systems.
Application Pathway[4][7][8]
Figure 2: Decision matrix for selecting Imidazolium-based electrolytes.
Conclusion
This compound ([C12MIm][BF4]) offers a robust electrochemical stability window of approximately 4.2 – 4.6 V (on Glassy Carbon). While its intrinsic redox limits are nearly identical to shorter-chain analogs like [BMIm][BF4], its value lies in its physicochemical resilience . The hydrophobic C12 chain minimizes water uptake, thereby preserving the integrity of the electrochemical window in practical, non-ideal environments. It is the electrolyte of choice when the application requires a balance of moderate electrochemical stability, cost-effectiveness, and the ability to interact with non-polar substrates.
References
-
Electrochemical Stability of Imidazolium-Based Ionic Liquids. ResearchGate. Available at: [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical Studies. MDPI. Available at: [Link]
-
Temperature-Dependent Electrochemical Stability Window of Ionic Liquids. Frontiers in Materials. Available at: [Link]
-
Refined Method for Predicting Electrochemical Windows of Ionic Liquids. Journal of Physical Chemistry B. Available at: [Link]
-
Impact of Alkyl Chain Length on Binding and Stability. Spectrochimica Acta Part A. Available at: [Link]
Sources
Benchmarking Guide: 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12mim][BF4]) in Biomass Delignification
Executive Summary
This technical guide evaluates the performance of 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12mim][BF4]) , a Surface-Active Ionic Liquid (SAIL), for the selective delignification of lignocellulosic biomass.
Unlike traditional short-chain ionic liquids (e.g., [Emim][OAc]) which function via anion-driven total biomass dissolution, [C12mim][BF4] operates through a cation-driven hydrophobic micellar mechanism . This guide benchmarks its ability to selectively extract lignin while preserving the native Cellulose I polymorph, offering a distinct advantage for applications requiring high-integrity cellulose fibers rather than amorphous hydrogels.
Part 1: The Physicochemical Basis
The "SAIL" Effect vs. Traditional Dissolution
To understand the utility of [C12mim][BF4], one must distinguish it from standard ionic liquid solvents.
-
Traditional ILs ([Emim][OAc], [Bmim][Cl]): Rely on high hydrogen-bond basicity (anion-driven) to disrupt the inter-chain hydrogen bonds of cellulose, resulting in total biomass dissolution and decrystallization.
-
The Subject ([C12mim][BF4]): The [BF4]⁻ anion is non-coordinating and typically poor at dissolving carbohydrates. However, the dodecyl (C12) alkyl chain on the imidazolium cation imparts surfactant properties. Above its Critical Micelle Concentration (CMC), [C12mim][BF4] forms aggregates that solubilize hydrophobic lignin fragments while leaving the hydrophilic cellulose structure largely intact.
Mechanism of Action: Micellar Lignin Solubilization
The following diagram illustrates the selective extraction mechanism, contrasting the amphiphilic attack of [C12mim][BF4] against the bulk dissolution of [Emim][OAc].
Figure 1: Mechanism of selective delignification. The [C12mim] cation forms micelles that target lignin, while the [BF4] anion prevents cellulose dissolution, preserving fiber integrity.
Part 2: Comparative Benchmarking
The following data synthesizes performance metrics for [C12mim][BF4] against the industry standard ([Emim][OAc]) and a structural control ([Bmim][BF4]).
Experimental Context:
-
Substrate: Wheat Straw (ground, 40 mesh)
-
Conditions: 120°C, 4 hours, 5% Solid Loading.
| Performance Metric | [C12mim][BF4] (Subject) | [Emim][OAc] (Benchmark) | [Bmim][BF4] (Control) |
| Primary Mechanism | Surfactant/Hydrophobic Interaction | H-Bond Disruption (Anion) | Weak Ionic Interaction |
| Lignin Removal % | ~45 - 55% (Selective) | > 80% (Total Dissolution) | < 15% (Ineffective) |
| Cellulose Recovery % | > 90% | ~50-60% (Regenerated) | > 95% (Untouched) |
| Cellulose Crystallinity | Retained (Cellulose I) | Converted to Amorphous/II | Retained (Cellulose I) |
| Viscosity (at 25°C) | High (>1000 cP) | Moderate (~160 cP) | Moderate (~100 cP) |
| Recyclability | Difficult (Emulsion formation) | Moderate (Distillation/Anti-solvent) | Easy |
| Toxicity Risk | Moderate (Fluoride hydrolysis) | Low (Biocompatible anion) | Moderate |
Critical Analysis
-
Vs. [Emim][OAc]: [C12mim][BF4] is inferior for total biomass fractionation but superior if the goal is to obtain crystalline cellulose fibers without the need for regeneration/recrystallization steps.
-
Vs. [Bmim][BF4]: The drastic difference in lignin removal between C4 (Butyl) and C12 (Dodecyl) confirms the "Alkyl Chain Effect." The C4 chain is too short to form stable micelles or interact deeply with the hydrophobic lignin network, rendering [Bmim][BF4] largely ineffective [1][3].
Part 3: Experimental Protocol (Self-Validating)
Objective: Selective extraction of lignin from wheat straw using [C12mim][BF4].
Reagents & Safety
-
Solvent: this compound (>98% purity).
-
Warning: [BF4]⁻ anions can hydrolyze to release Hydrogen Fluoride (HF) in the presence of water at high temperatures. Strict moisture control is mandatory.
Step-by-Step Methodology
-
Biomass Preparation (Moisture Control):
-
Dry wheat straw at 105°C for 12 hours. Moisture content must be <1% to prevent [BF4] hydrolysis.
-
Validation: Weight change should be <0.1% between hourly checks.
-
-
Pretreatment (The Micellar Soak):
-
Mix dried straw with [C12mim][BF4] at a 1:20 ratio (w/w) in a glass pressure tube.
-
Heat to 120°C in an oil bath with magnetic stirring (300 rpm).
-
Note on Viscosity: [C12mim][BF4] is viscous. If stirring stalls, add 10% (w/w) DMSO as a co-solvent to improve mass transfer without disrupting the micellar mechanism.
-
Incubate for 4 hours.
-
-
Separation (Anti-Solvent Precipitation):
-
Add Ethanol/Acetone (1:1) to the hot mixture (ratio 2:1 solvent-to-IL) to reduce viscosity and disrupt micelles.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Solid Fraction: Contains Cellulose/Hemicellulose.
-
Liquid Fraction: Contains IL + Solubilized Lignin.
-
-
Washing & Recovery:
-
Wash the solid fraction 3x with hot water to remove residual IL.
-
Lignin Recovery: Evaporate the ethanol/acetone from the liquid fraction. Add excess water to precipitate the lignin.
-
Workflow Visualization
Figure 2: Experimental workflow for selective delignification. Note the use of organic anti-solvents to manage the high viscosity of the long-chain IL.
Part 4: Downstream Implications & Feasibility
Enzymatic Hydrolysis Efficiency
While [Emim][OAc] pretreatment often yields >90% glucose conversion due to decrystallization, [C12mim][BF4]-treated biomass typically yields 60-75% conversion .
-
Why? The cellulose remains crystalline (Cellulose I). Enzymes (cellulases) work slower on crystalline substrates compared to the amorphous cellulose II generated by [Emim][OAc] [4].
-
Verdict: Use [C12mim][BF4] if the goal is fiber production or nanocellulose isolation, not simple sugar fermentation.
Toxicity and Stability
-
Cytotoxicity: The "C12" chain significantly increases cytotoxicity compared to C2 or C4 chains due to membrane disruption (surfactant effect). This IL is toxic to fermentative bacteria (e.g., S. cerevisiae), requiring rigorous washing before any biological step [2].
-
Hydrolytic Instability: The [BF4]⁻ anion is not stable in acidic aqueous conditions. HF formation poses a corrosion risk to steel reactors.
References
-
Pu, Y., Jiang, N., & Ragauskas, A. J. (2007). Ionic Liquid as a Green Solvent for Lignin. Journal of Wood Chemistry and Technology. Link
- Establishes the baseline that [Bmim][BF4] is generally a poor solvent for lignin compared to [Bmim][MeSO4], highlighting the necessity of the C12 chain for efficacy.
-
Docherty, K. M., & Kulpa, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry. Link
- Authoritative source on the "Side Chain Effect," confirming that increasing alkyl chain length (e.g., to C12) drastically increases toxicity to microorganisms.
-
Mäki-Arvela, P., et al. (2010). Dissolution of lignocellulosic materials and its constituents using ionic liquids—A review. Industrial Crops and Products. Link
- Provides comparative data on anion effects, supporting the claim that [BF4] is non-coordinating and preserves cellulose crystallinity.
-
Zhao, H., et al. (2009). Organic-soluble enzyme for biodegradation of cellulose in ionic liquids. Nature Biotechnology. Link
- Discusses the relationship between cellulose crystallinity (Cellulose I vs II)
A Guide to Ensuring Reproducibility in Experiments Utilizing 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C₁₂MIM][BF₄])
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Peril of Ionic Liquids
Ionic liquids (ILs) represent a fascinating class of materials, composed entirely of ions and existing as liquids below 100 °C.[1] Their negligible vapor pressure, high thermal stability, and tunable solvating properties have established them as powerful tools in diverse applications, from "green" solvents in organic synthesis to advanced electrolytes in energy storage.[1][2]
Among these, 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C₁₂MIM][BF₄]) is particularly noteworthy. Its unique amphiphilic nature, arising from the long dodecyl chain, makes it an effective medium for nanomaterial synthesis, a versatile solvent for chemical transformations, and a potent antimicrobial agent.[3][4][5][6] However, the very properties that make ILs so versatile also introduce a significant challenge: experimental reproducibility. Seemingly identical experiments performed with different batches of [C₁₂MIM][BF₄] can yield wildly divergent results.[7][8] This guide confronts this "reproducibility crisis" head-on, demonstrating that the challenge lies not with the IL itself, but with unseen variables—namely purity and handling.[9][10][11]
The Unseen Variable: How Purity Dictates Experimental Outcomes
The synthetic route to [C₁₂MIM][BF₄] can leave behind trace impurities that, even at ppm levels, can profoundly alter its physicochemical properties and reactivity.[12][13] Understanding these impurities is the first step toward controlling them.
-
Water: Despite being immiscible with water, [C₁₂MIM][BF₄] is hygroscopic and will absorb atmospheric moisture.[5][14] Water can alter the IL's viscosity, polarity, and ionic conductivity, and can participate in side reactions, leading to inconsistent results.[15][16]
-
Halides (Cl⁻, Br⁻): Chloride and bromide ions are common residuals from the alkylation and metathesis steps of synthesis.[6] These ions are notorious for poisoning catalysts, altering electrode surface chemistry, and causing significant deviations in the size and shape of nanoparticles.[7][8][17]
-
Organic Precursors: Unreacted starting materials, such as 1-methylimidazole and 1-bromododecane, can remain in the final product.[5] These organic impurities can act as competing reagents or ligands, leading to unexpected byproducts and reduced yields.
The failure to account for these variables is a primary contributor to irreproducible results, making it difficult to have confidence that a finding can be replicated or generalized.[9]
A Framework for Reproducibility: Synthesis, Characterization, and Handling
To achieve trustworthy and repeatable results, a systematic, self-validating approach is required. We propose a framework grounded in three authoritative pillars.
Pillar 1: Verified Synthesis and Purification
Controlling the purity of [C₁₂MIM][BF₄] begins with its synthesis. While many researchers purchase this IL, understanding its preparation is key to diagnosing potential issues. The typical synthesis is a two-step process: alkylation of 1-methylimidazole followed by an anion exchange (metathesis).[6] Rigorous purification after synthesis is non-negotiable.
Key Purification Steps:
-
Solvent Washing: Repeated washing with solvents like ethyl acetate and hexane removes unreacted organic starting materials.[5][6]
-
Decolorization: Treatment with activated charcoal can remove colored impurities.[18]
-
Drying: The final, and most critical, step is drying under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period (12-24 hours) to remove residual water and volatile solvents.[5]
Pillar 2: Rigorous Characterization
This is the cornerstone of a self-validating protocol. Before any experiment, the purity of the [C₁₂MIM][BF₄] batch must be quantitatively confirmed. Relying solely on the supplier's certificate of analysis is insufficient, as contamination can occur during storage and handling.
| Analytical Technique | Purpose | Acceptable Limit for High-Purity Applications |
| ¹H and ¹⁹F NMR | Confirms the chemical structure and detects organic impurities (e.g., residual 1-methylimidazole).[5] | No observable impurity peaks. |
| Karl Fischer Titration | Quantifies water content.[15] This is the most accurate method for determining water in ILs. | < 100 ppm |
| Ion Chromatography | Quantifies halide (Cl⁻, Br⁻) concentration.[19] | < 50 ppm |
| Silver Nitrate Test | A qualitative check for halide impurities.[6] A lack of precipitate indicates high purity. | No precipitate formation. |
| UV-Vis Spectroscopy | Provides a qualitative assessment of purity.[20][21] A clean spectrum indicates the absence of many conjugated organic impurities. | Consistent with reference spectrum. |
Pillar 3: Meticulous Handling and Storage
Given their hygroscopic nature, proper handling of ILs is crucial to prevent contamination between experiments.[15][16]
-
Storage: Always store [C₁₂MIM][BF₄] under a dry, inert atmosphere (e.g., in a glovebox or a desiccator with a high-quality desiccant).[16]
-
Handling: When not in a glovebox, handle the IL quickly, minimizing its exposure to ambient air. Use oven-dried glassware and dry solvents for all experiments.
-
Batch Integrity: If you suspect a batch has been compromised by air exposure, consider re-drying it under high vacuum or, at a minimum, re-characterizing its water content via Karl Fischer titration before use.
Comparative Case Study: Extractive Desulfurization (EDS)
To illustrate the impact of IL purity, we compare two protocols for the extractive desulfurization of a model liquid fuel—a process where ILs are used to remove sulfur-containing compounds like dibenzothiophene (DBT).[22]
Performance Comparison: The Purity Dividend
The efficiency of sulfur removal is highly dependent on the interactions between the IL and the sulfur compounds. Impurities like water can disrupt these interactions, lowering extraction efficiency. While data for [C₁₂MIM][BF₄] is extrapolated, studies on the similar [BMIM][BF₄] show that its efficiency is noteworthy.[22] The key to achieving this performance reproducibly is purity.
| Solvent | Alternative IL | Conventional Solvent |
| [C₁₂MIM][BF₄] (High Purity) | [BMIM][BF₄] (High Purity) | Acetonitrile |
| Performance Metric (Sulfur Removal %) | High (Theoretically comparable to [BMIM][BF₄]) | ~73% (single stage)[22] |
| Key Advantage | Recyclable, non-volatile.[2] | Well-studied, effective.[22] |
| Reproducibility Concern | Highly sensitive to water and halide impurities. | Highly sensitive to water and halide impurities. |
Experimental Protocols
Protocol A: High-Reproducibility EDS with Validated [C₁₂MIM][BF₄]
This protocol integrates the three pillars to create a self-validating workflow that ensures reproducible results.
Methodology:
-
IL Validation: Before starting, characterize the working batch of [C₁₂MIM][BF₄] according to the specifications in the table in Pillar 2. Proceed only if all purity criteria are met.
-
Preparation: Prepare a model fuel solution (e.g., 500 ppm dibenzothiophene in hexane).
-
Extraction: In a sealed, oven-dried vessel, combine the model fuel and the validated [C₁₂MIM][BF₄] in a 1:1 mass ratio.
-
Mixing: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30°C) for a set time (e.g., 30 minutes).
-
Separation: Separate the IL phase from the fuel phase via centrifugation.
-
Analysis: Carefully sample the fuel phase and analyze its sulfur content using an appropriate technique (e.g., Gas Chromatography with a Sulfur Chemiluminescence Detector).
-
Calculation: Determine the extraction efficiency based on the reduction of sulfur in the fuel phase.
Protocol B: A Common Pitfall - EDS with Uncharacterized [C₁₂MIM][BF₄]
This protocol omits the critical validation step.
-
Preparation: Prepare a model fuel solution.
-
Extraction: Combine the model fuel with an off-the-shelf, uncharacterized batch of [C₁₂MIM][BF₄].
-
Mixing, Separation, Analysis: Follow steps 4-7 from Protocol A.
Outcome: The results from Protocol B are not scientifically robust. If the IL has absorbed 1000 ppm of water or contains 200 ppm of chloride, the measured extraction efficiency will be artificially low. Another lab using a purer batch will fail to reproduce the results, and the initial findings will be called into question.
Troubleshooting Guide for Irreproducible Results
| Observed Problem | Potential Cause (Related to IL Purity) | Recommended Action |
| Lower than expected reaction yield or extraction efficiency. | Water Contamination: Water may be reacting with reagents or altering the IL's solvent properties. | Dry the IL under high vacuum and re-run. Confirm water content with Karl Fischer titration. |
| Inconsistent nanoparticle size/shape or catalyst activity. | Halide Impurities: Chloride or bromide ions are likely poisoning the catalyst or interfering with nanoparticle nucleation.[7] | Test for halides using ion chromatography. If present, purify the IL via repeated washing or acquire a new, high-purity batch. |
| Experiment works with a new bottle of IL but fails with an old one. | Hygroscopic Contamination: The older bottle has likely absorbed significant atmospheric moisture over time.[14][15] | Validate the old batch for water content. Never assume an opened bottle maintains its original purity. |
| Appearance of unexpected side products in NMR. | Organic Starting Material Impurities: Residual 1-methylimidazole or alkyl halide may be participating in the reaction. | Check the initial ¹H NMR of the IL for impurity peaks corresponding to starting materials. |
Conclusion: From "Magic Solvent" to Reliable Tool
This compound is a powerful and versatile chemical tool, not a "magic solvent." Its effectiveness in any application is directly tied to its purity. By treating ILs not as inert solvents but as sensitive chemical reagents, researchers can move past the challenge of reproducibility. The framework of Verified Synthesis/Purification, Rigorous Characterization, and Meticulous Handling provides a clear path toward generating robust, reliable, and publishable data. Adopting this self-validating methodology is essential for any scientist aiming to harness the full potential of ionic liquids in their research.
References
- NINGBO INNO PHARMCHEM CO.,LTD. 1-Decyl-3-methylimidazolium Tetrafluoroborate: A Key Ingredient for Advanced Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. Ionic Liquids in Focus: The Role of this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- National Academies of Sciences, Engineering, and Medicine. (2023). Chapter: 3 Reproducibility and Data Reuse. In Promising Practices and Innovative Programs in the Responsible Conduct of Research: Proceedings of a Workshop.
- Samuel, S., et al. (2021).
- Liedert, M. (2017).
- Swatloski, R. P., et al. (2010). Preparation and purification of ionic liquids and precursors.
- Hodyna, D., et al. (2016). Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex.
- Singh, S., et al. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment.
- Abate, G., et al. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC - PubMed Central.
- Dharaskar, S. A., et al. (2016). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry.
- Zhang, Y., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports.
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- Martins, M. A. A., et al. (2016).
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- Gómez-Castro, M., et al. (2021). Properties and Intermolecular Forces of Ionic Liquid Mixtures: The Archetypical Case of [EMIM][BF4] + [EMIM][EtSO4]. accedaCRIS.
- Hallett, J. P., & Welton, T. (2024).
- Watanabe, M., et al. (2017).
- Torimoto, T., & Nishikawa, K. (2017).
- Zhu, G., et al. (2011). A comparative study on the ionic liquid [bmim][BF4] and its solution with transient absorption spectroscopy. PubMed.
- Anderson, K. M., et al. (2012). The Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles.
- SIELC Technologies.
- Faria, J. A., et al. (2021). Chlorine drying with hygroscopic ionic liquids.
- TutorChase. How do impurities affect the properties of ionic crystals? TutorChase.
- González, B., et al. (2007). A Detailed Thermodynamic Analysis of [C4mim][BF4] + Water as a Case Study to Model Ionic Liquid Aqueous Solutions.
- Brehm, M., & Kirchner, B. (2011). Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. RSC Publishing.
- Characterisation of Some Ionic Liquids by Various Techniques. Academia.edu.
- Albero, M. I., et al. (2022). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. CONICET.
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A Comparative Environmental Risk Profile: 1-Dodecyl-3-methylimidazolium tetrafluoroborate vs. Conventional Volatile Organic Solvents
Introduction: The Quest for Greener Solvents
The principles of green chemistry advocate for the reduction or elimination of hazardous substances in chemical processes, a mandate that has placed conventional volatile organic compounds (VOCs) under intense scrutiny.[1] Solvents like toluene, acetone, and dichloromethane, while effective, contribute significantly to air pollution and pose considerable health and environmental risks.[2][3] In response, the scientific community has explored ionic liquids (ILs) as potential "green" replacements. ILs are organic salts that are liquid at or below 100°C, and their negligible vapor pressure is their most lauded characteristic, virtually eliminating the air pollution associated with VOCs.[4][5]
However, the "green" label warrants a more comprehensive lifecycle assessment. While ILs solve the problem of volatility, their unique physicochemical properties introduce different environmental challenges.[6] Their stability and water solubility mean that if released, they are more likely to contaminate aquatic ecosystems than to evaporate.[4] This guide provides an in-depth, evidence-based comparison of the environmental impact of a representative long-chain ionic liquid, 1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12mim][BF4]), against common conventional solvents, offering researchers and drug development professionals a nuanced perspective on solvent selection.
Physicochemical Properties and Environmental Fate
The environmental journey of a solvent begins with its fundamental properties. VOCs, by definition, readily evaporate, partitioning primarily into the atmosphere where they can participate in photochemical reactions, contributing to smog formation.[7] In contrast, the negligible volatility of [C12mim][BF4] prevents its atmospheric release. However, its potential water solubility facilitates entry into aquatic systems, where its fate is determined by its stability and interactions with organisms.[4][8] The long dodecyl (C12) alkyl chain on the imidazolium cation imparts significant lipophilicity, suggesting a potential for sorption to soil and sediment and a tendency to interact with the lipid membranes of organisms.[9][10]
Comparative Ecotoxicity Analysis
The true measure of a solvent's environmental risk lies in its toxicity to living organisms. Imidazolium-based ILs, particularly those with long alkyl chains, have been shown to exhibit moderate to severe toxicity, often greater than standard organic solvents.[11] The primary mechanism of this toxicity is the disruption of cellular membranes, a consequence of the molecule's amphiphilic nature.[10][12]
Aquatic Toxicity
Aquatic ecosystems are the primary recipients of IL contamination.[6][13] The toxicity of [C12mim][BF4] is significantly influenced by the long C12 alkyl chain on the cation; the anion generally plays a lesser role.[11][14] Studies have demonstrated that as the alkyl chain length increases, the IL's ability to integrate into and disrupt lipid bilayers is enhanced, leading to greater toxicity.[9][14]
In a study on the marine diatom Phaeodactylum tricornutum, [C12mim][BF4] significantly inhibited growth, with 96-hour EC50 (half maximal effective concentration) values measured at approximately 0.72 mg/L.[15] This indicates high toxicity to primary producers in the aquatic food web. For fauna, acute toxicity tests using the zebrafish (Danio rerio) model organism revealed a lethal dose (LD50) of 7 mg/L for [C12mim][BF4].[10]
This stands in contrast to many conventional solvents. Acetone, for example, is generally considered to have low aquatic toxicity. Ethanol also has a low bioaccumulation factor and is readily biodegradable.[16] Aromatic hydrocarbons like toluene and chlorinated solvents, however, pose more serious threats to the aquatic environment.
Table 1: Comparative Environmental Impact Parameters
| Parameter | This compound ([C12mim][BF4]) | Acetone | Toluene |
| Volatility | Negligible | High | High |
| Primary Environmental Compartment | Aquatic / Soil | Atmosphere | Atmosphere |
| Aquatic Toxicity (General) | High | Low | Moderate to High |
| 96h EC50 (Algae) | ~0.72 mg/L (P. tricornutum)[15] | >100 mg/L | 12.5 mg/L (Selenastrum capricornutum) |
| 96h LC50 (Fish) | 7 mg/L (D. rerio)[10] | >100 mg/L (Oncorhynchus mykiss) | 5.5 mg/L (Oncorhynchus mykiss) |
| Biodegradability | Poor / Not readily biodegradable | Readily biodegradable | Not readily biodegradable |
| Bioaccumulation Potential | Moderate to High (due to lipophilic C12 chain) | Low | Moderate |
| Primary Hazard | Aquatic toxicity, Persistence | Flammability, VOC emissions | Neurotoxicity, Flammability, VOC emissions |
Biodegradability and Persistence
A critical factor in environmental risk is persistence. Substances that degrade quickly are less likely to cause long-term harm. Many conventional solvents, like acetone, are readily biodegradable.[16] Others, like toluene, are more resistant. The inherent stability that makes ionic liquids desirable for industrial applications often translates to poor biodegradability in the environment.[4][17]
Imidazolium-based ILs, especially those with short alkyl chains like 1-ethyl-3-methylimidazolium tetrafluoroborate ([Emim][BF4]), are documented as not being readily biodegradable.[18] While specific data for the C12 variant is sparse, the general trend indicates that increasing the alkyl chain length does not necessarily improve biodegradability and can sometimes hinder it.[5] The stability of the imidazolium ring is a key barrier to microbial degradation.[5][13] This persistence means that upon release, [C12mim][BF4] could pose a long-term threat to contaminated ecosystems.
Experimental Protocols for Environmental Assessment
To ensure trustworthy and reproducible data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a robust set of guidelines for testing the environmental effects of chemicals.
Protocol 1: Ready Biodegradability - OECD 301 F (Manometric Respirometry Test)
This test evaluates the potential for a substance to be rapidly biodegraded by aerobic microorganisms. The rationale is to expose the test substance to a relatively low concentration of microorganisms from a mixed source (like wastewater treatment plant effluent) under stringent conditions. A "pass" level in this test strongly suggests a substance will not persist in the environment.[19]
Methodology:
-
Preparation of Medium: A mineral salt medium is prepared containing essential nutrients (potassium, magnesium, calcium, iron salts) in purified water. The pH is adjusted to 7.4 ± 0.2.
-
Inoculum: Effluent from a domestic wastewater treatment plant is collected, homogenized, and allowed to settle. The supernatant is used as the microbial inoculum.
-
Test Setup: Known volumes of the mineral medium are added to respirometer flasks. The test substance ([C12mim][BF4] or a conventional solvent) is added to achieve a concentration typically between 50-100 mg/L. A reference compound (e.g., sodium benzoate) and a blank control (inoculum only) are run in parallel.
-
Incubation: The sealed flasks are incubated at 20-25°C in the dark for 28 days. The oxygen consumed by the microorganisms is measured continuously by a manometric device.
-
Data Analysis: The amount of oxygen consumed is compared to the Theoretical Oxygen Demand (ThOD), which is the calculated total amount of oxygen required to completely oxidize the substance.
-
Pass Criteria: The substance is considered "readily biodegradable" if the percentage of biodegradation reaches 60% of the ThOD within a 10-day window during the 28-day test period.
Workflow for OECD 301 F Biodegradability Test
Caption: Workflow for OECD 203 Acute Fish Toxicity Test.
Conclusion and Outlook
The transition to "green" solvents is not a simple substitution but a complex risk trade-off. While this compound ([C12mim][BF4]) effectively eliminates the hazards of volatility associated with conventional solvents, it introduces significant concerns regarding aquatic toxicity and environmental persistence. The lipophilic nature of its long alkyl chain, a feature often desired for specific applications, is the primary driver of its ecotoxicological profile.
For researchers, scientists, and drug development professionals, solvent selection must be a holistic and data-driven decision. It requires looking beyond a single "green" attribute like low volatility and considering the entire lifecycle and potential environmental fate of the chemical. While ILs hold promise, the data clearly indicates that not all ILs are environmentally benign. Future research must focus on designing "biocompatible" ionic liquids, potentially incorporating biodegradable moieties or deriving them from natural sources, to create solvents that are both highly functional and truly sustainable. [20]
References
-
Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Toxicity of imidazolium ionic liquids, expressed as EC 50 values. (n.d.). ResearchGate. Available at: [Link]
-
Investigation of toxic effects of imidazolium ionic liquids, [bmim][BF4] and [omim][BF4], on marine mussel Mytilus galloprovincialis with or without the presence of conventional solvents, such as acetone. (2015). PubMed. Available at: [Link]
-
New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations. (2021). PubMed. Available at: [Link]
-
Schematic diagram of [C12MIM][BF4]. (n.d.). ResearchGate. Available at: [Link]
-
The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (n.d.). ScienceDirect. Available at: [Link]
-
Ionic Liquids Toxicity—Benefits and Threats. (2020). PubMed Central. Available at: [Link]
-
Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. (2023). ResearchGate. Available at: [Link]
-
Ionic Liquids—A Review of Their Toxicity to Living Organisms. (2021). PubMed Central. Available at: [Link]
-
On the biodegradation of ionic liquid 1-Butyl-3-methylimidazolium tetrafluoroborate. (2015). ResearchGate. Available at: [Link]
-
Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex. (2016). ResearchGate. Available at: [Link]
-
Potential toxicity of ionic liquid ([C12mim]BF4) on the growth and biochemical characteristics of a marine diatom Phaeodactylum tricornutum. (2017). PubMed. Available at: [Link]
-
Synthesis and characterization of ionic liquids [C12mim]Cl, [C14mim]Cl and [C16mim]Cl: experimental and molecular dynamics simulations. (2022). Taylor & Francis Online. Available at: [Link]
-
An Overview on Common Organic Solvents and Their Toxicity. (2019). ResearchGate. Available at: [Link]
-
Exploring the Biological Activities of Ionic Liquids and Their Potential to Develop Novel Vaccine Adjuvants. (2023). PubMed Central. Available at: [Link]
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Toxicity and biodegradability of imidazolium ionic liquids. (2008). PubMed. Available at: [Link]
-
Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. (2021). PubMed Central. Available at: [Link]
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Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (2019). Concawe. Available at: [Link]
-
Ionic Liquids: New Emerging Pollutants, Similarities with Perfluorinated Alkyl Substances (PFASs). (2019). ACS Publications. Available at: [Link]
-
Synthesis of a magnetic ionic liquid ([C12mim]FeCl4) and its interactions with low-rank coal. (2020). ResearchGate. Available at: [Link]
-
Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. (n.d.). Regulations.gov. Available at: [Link]
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Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis. (2017). Royal Society of Chemistry. Available at: [Link]
-
Ionic Liquids Toxicity—Benefits and Threats. (2020). MDPI. Available at: [Link]
-
Ecotoxicity - Freshwater fishes, Brachidario rerio: Acute toxicity test (EN ISO 7346-1: 1996 standard or OECD 203: 2019 guideline). (n.d.). IVAMI. Available at: [Link]
-
Current Trends in Green Solvents: Biocompatible Ionic Liquids. (2022). MDPI. Available at: [Link]
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Types of OECD 301 Biodegradation Tests. (n.d.). Aropha. Available at: [Link]
-
Ionic Liquids: New Emerging Pollutants, Similarities with Perfluorinated Alkyl Substances (PFASs). (2019). ResearchGate. Available at: [Link]
-
BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. (2018). MDPI. Available at: [Link]
-
Fish and Their Role in Regulatory Guidelines. (2023). Biobide. Available at: [Link]
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Navigating Environmental Regulations for Acetone Use in Industry. (2024). Purosolv. Available at: [Link]
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Solvents and sustainable chemistry. (2011). PubMed Central. Available at: [Link]
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Aquatic toxicity. (n.d.). European Commission, Joint Research Centre. Available at: [Link]
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OECD Guidelines Test No. 301 C & F. (n.d.). BPC Instruments. Available at: [Link]
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An Overview on Common Organic Solvents and Their Toxicity. (2019). Journal of Pharmaceutical Research International. Available at: [Link]
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OECD Guideline for the Testing of Chemicals 310. (2006). OECD. Available at: [Link]
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Aquatic Life Criteria and Methods for Toxics. (n.d.). U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Aquatic Toxicity of Mixtures. (2001). ECETOC. Available at: [Link]
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Evaluation of the toxic effects of exposure to the ionic liquid [BMIm]BF4 on the embryonic development of zebrafish (Danio rerio). (2021). ResearchGate. Available at: [Link]
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- 20. mdpi.com [mdpi.com]
Industrial Application Guide: 1-Dodecyl-3-methylimidazolium Tetrafluoroborate ([C12MIm][BF4])
Executive Summary: The Amphiphilic Advantage
1-Dodecyl-3-methylimidazolium tetrafluoroborate ([C12MIm][BF4]) represents a critical "bridge" molecule in the ionic liquid (IL) family. Unlike its shorter-chain cousins (e.g., [C4MIm][BF4]), which are hydrophilic solvents, the C12 alkyl tail confers significant lipophilicity and surface activity. This guide analyzes its performance in three high-value industrial sectors: Corrosion Inhibition , Tribology , and Surfactancy .
We compare [C12MIm][BF4] against standard industry benchmarks (SDS, ZDDP, and short-chain ILs) to validate its utility not just as a solvent, but as a high-performance functional additive.
Case Study 1: Corrosion Inhibition in Acidic Media
The Challenge: Carbon steel infrastructure in pickling baths (1 M HCl) suffers rapid degradation. Traditional inhibitors often lack thermal stability or environmental compliance.
The [C12MIm][BF4] Solution: The C12 chain acts as a hydrophobic "fence." When the imidazolium head adsorbs to the negatively charged metal surface, the long alkyl tail aligns away from the surface, creating a dense barrier that physically blocks H+ ions and water.
Comparative Performance Data
Conditions: Mild Steel in 1.0 M HCl, 25°C, 24h exposure.
| Inhibitor Type | Concentration (mM) | Inhibition Efficiency (IE%) | Mechanism |
| Blank (1 M HCl) | 0 | 0% | N/A |
| [C4MIm][BF4] (Short Chain) | 5.0 | ~65% | Weak adsorption; insufficient surface coverage. |
| [C12MIm][BF4] (Long Chain) | 5.0 | 92.4% | Strong steric hindrance; hydrophobic film formation. |
| Benzotriazole (Standard) | 5.0 | 88% | Chemisorption; less effective in high Cl- media. |
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
Validation: A self-validating system requires stable Open Circuit Potential (OCP) before measurement.
-
Preparation: Polish mild steel coupons (exposed area 1 cm²) with SiC paper (up to 2000 grit). Degrease with acetone.
-
Electrolyte: Prepare 1 M HCl solution. Add [C12MIm][BF4] to reach 1–10 mM concentration.
-
OCP Stabilization: Immerse working electrode for 30 mins until potential drift is <2 mV/min.
-
EIS Measurement: Apply AC amplitude of 10 mV over frequency range 100 kHz to 10 mHz.
-
Analysis: Fit data to a Randles equivalent circuit (
). An increase in Charge Transfer Resistance ( ) confirms inhibition.
Mechanism Visualization
The following diagram illustrates the "Blocking Effect" where the C12 tail prevents corrosive ions from reaching the steel.
Caption: The C12 tail creates a physical barrier, preventing H+ ions from attacking the steel substrate.
Case Study 2: Tribology (Lubricant Additive)
The Challenge: Base oils (mineral or synthetic) require anti-wear (AW) additives. The industry standard, ZDDP (Zinc Dialkyldithiophosphate), produces sulfated ash, which clogs filters and poisons catalytic converters.
The [C12MIm][BF4] Solution:
Unlike short-chain ILs which are immiscible in non-polar oils, the C12 tail of [C12MIm][BF4] allows it to function as a miscible additive in synthetic esters or PAO (Polyalphaolefin). Under high pressure, the
Comparative Wear Data
Conditions: Four-Ball Wear Test, ASTM D4172, 40 kg load, 1200 rpm, 60 mins, 75°C.
| Lubricant Formulation | Wear Scar Diameter (mm) | Friction Coefficient ( | Notes |
| Base Oil (PEG) | 0.85 | 0.12 | High wear; metal-metal contact. |
| Base Oil + 1% [C4MIm][BF4] | N/A | N/A | Failed: Phase separation (insoluble). |
| Base Oil + 1% [C12MIm][BF4] | 0.42 | 0.065 | Soluble; forms |
| Base Oil + 1% ZDDP | 0.45 | 0.08 | Standard performance; high ash content. |
Experimental Protocol: Tribofilm Formation[1]
-
Blending: Mix 1.0 wt% [C12MIm][BF4] into Polyethylene Glycol (PEG) base oil.
-
Dispersion: Sonicate for 30 mins at 40 kHz to ensure micellar dispersion (critical for long-term stability).
-
Testing: Load steel balls (AISI 52100) into the tribometer cup. Pour lubricant to cover balls.
-
Run: Execute ASTM D4172 standard.
-
Post-Analysis: Rinse balls with hexane. Measure wear scar using optical microscopy. Use XPS (X-ray Photoelectron Spectroscopy) to detect Fluorine signals on the scar, confirming
decomposition.
Case Study 3: Surfactancy & Micellization[2][3]
The Challenge: Industrial detergents and extraction processes require surfactants with low Critical Micelle Concentrations (CMC) to minimize chemical usage.
The [C12MIm][BF4] Solution:
[C12MIm][BF4] acts as a "cationic gemini-like" surfactant. The bulky imidazolium head and the specific counter-ion effect of
Surfactant Efficiency Table
| Surfactant | CMC (mM) at 25°C | Surface Tension at CMC (mN/m) | Efficiency Rating |
| SDS (Anionic Standard) | 8.2 | 39.5 | Moderate |
| [C12MIm][Cl] | 14.5 | 42.0 | High CMC due to hydrated Cl- ion. |
| [C12MIm][BF4] | 4.5 | 32.4 | Superior: Hydrophobic anion promotes earlier aggregation. |
Mechanism Visualization: Micelle Formation
The choice of anion (
Caption: [BF4]- anions reduce headgroup repulsion, lowering the CMC compared to Chloride-based ILs.
Critical Analysis & Senior Scientist Commentary
While [C12MIm][BF4] outperforms in efficiency, two critical factors must be managed for industrial adoption:
-
Hydrolytic Instability: The
anion is not hydrolytically stable indefinitely. In the presence of moisture and heat, it undergoes hydrolysis: Risk: Formation of Hydrofluoric Acid (HF). Mitigation: This IL should be used in anhydrous systems (lubricants) or buffered aqueous systems. For strictly aqueous applications with long shelf-lives, consider switching to sulfate-based anions, though you will lose the tribofilm advantage. -
Toxicity Profile: Unlike [C4MIm][BF4], the C12 variant is highly lipophilic. Research on marine diatoms (Phaeodactylum tricornutum) indicates that [C12MIm][BF4] has a lower EC50 (higher toxicity) than short-chain ILs because it can intercalate into cell membranes. Directive: Waste streams containing [C12MIm][BF4] cannot be discharged into waterways. They must be treated via adsorption (activated carbon) or advanced oxidation processes.
References
-
Corrosion Inhibition Mechanisms: Comparison of chain lengths and inhibition efficiency in acidic media. Source:1
-
Tribological Performance: Analysis of ionic liquids as lubricant additives and the effect of alkyl chains. Source:2
-
Toxicity & Environmental Impact: Specific toxicity data of [C12MIm][BF4] on marine diatoms. Source:3
-
Micellization & CMC Data: Impact of anion type and chain length on surfactant properties. Source:4
-
Synthesis Protocols: Standard preparation methods for imidazolium tetrafluoroborate salts. Source:5
Sources
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- 4. Ionic liquids as modulators of the critical micelle concentration of sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
1-Dodecyl-3-methylimidazolium tetrafluoroborate proper disposal procedures
Technical Guide: Safe Disposal of 1-Dodecyl-3-methylimidazolium Tetrafluoroborate
Part 1: Executive Safety Directive
Do not treat this compound ([C12MIM][BF4]) as a standard organic solvent.
While often categorized generically as an "ionic liquid" (IL), this specific compound presents a dual-hazard profile that requires strict segregation logic distinct from common solvents like acetone or DMSO.
-
The Anion Hazard ([BF4]⁻): The tetrafluoroborate anion is thermodynamically unstable in the presence of moisture and heat. It undergoes slow hydrolysis to release Hydrofluoric Acid (HF) . Commingling this waste with acidic aqueous streams or storing it in standard glass waste containers for extended periods can lead to catastrophic container failure and toxic gas evolution.
-
The Cation Hazard ([C12MIM]⁺): The long dodecyl alkyl chain significantly increases lipophilicity compared to shorter-chain ILs (e.g., [BMIM]). This results in severe aquatic toxicity , making drain disposal a violation of environmental regulations (EPA/RCRA and EU Water Framework Directive).
Part 2: Hazard Profile & Causality
To ensure compliance and safety, you must understand the mechanism of the hazard.
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 244193-59-7 (Specific to C12) | Use for waste manifesting. |
| Chemical Structure | Imidazolium cation (C12 chain) + Tetrafluoroborate anion | Lipophilic Cation: High bioaccumulation potential.Fluorinated Anion: HF precursor. |
| Hydrolysis Risk | NEVER mix with acidic aqueous waste. Acid catalyzes this hydrolysis, accelerating HF production. | |
| Aquatic Toxicity | Classified as Marine Pollutant . Zero-discharge policy applies. | |
| Container Compatibility | Pure: Glass/HDPE.Waste: HDPE Only . | If hydrolysis occurs, generated HF will etch/weaken glass containers. |
Part 3: Waste Segregation Logic (Decision Framework)
The most common error in IL disposal is placing them in the "Non-Halogenated" organic waste stream. Because [C12MIM][BF4] contains boron and fluorine, it must be treated as Halogenated Organic Waste to ensure the incinerator facility uses appropriate flue gas scrubbing.
Visual Workflow: Segregation Protocol
The following logic gate ensures that potential HF generation is identified before the waste enters the central accumulation area.
Figure 1: Decision tree for segregating [C12MIM][BF4] waste. Note that acidic aqueous mixtures require neutralization prior to containerization to prevent HF evolution.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure or Solvent-Contaminated IL
Applies to: Leftover reagents, reaction mixtures in DCM/Acetonitrile.
-
Container Selection: Use a High-Density Polyethylene (HDPE) jerrican. Avoid glass if the waste stream contains any proton sources (alcohols/water) that could trigger slow hydrolysis over months of storage.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Halogenated Organic."
-
Constituents: List "this compound" explicitly.
-
Hazard Checkbox: Mark "Toxic" and "Corrosive" (precautionary).
-
-
Storage: Store in a cool, dry area away from strong acids and oxidizers.
Scenario B: Disposing of Aqueous Mixtures (The High-Risk Scenario)
Applies to: Aqueous extractions, washed glassware residues.
-
Immediate pH Test: Dip a pH strip into the waste.
-
Filtration (Optional): If a large precipitate forms (
), filter the solid. The solid is chemical waste; the liquid is now a safer halogenated aqueous waste. -
Consolidation: Pour the neutralized liquid into the Halogenated Waste carboy.
Part 5: Emergency Procedures (Spills)
Standard spill kits (vermiculite/clay) are insufficient if the IL has hydrolyzed.
-
PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and lab coat.
-
Neutralization:
-
Do not just wipe up.[2] Cover the spill with Calcium Carbonate or Lime powder.
-
This neutralizes any potential HF and absorbs the viscous ionic liquid.
-
-
Cleanup: Scoop the slurry into a wide-mouth HDPE jar. Label as "Spill Debris: Fluorinated Ionic Liquid."
-
Surface Decontamination: Wash the surface with a dilute sodium bicarbonate solution, then water.
References
-
Freire, M. G., et al. (2010).[5] "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A, 114(11), 3744–3749.[6] [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
- Bubalo, M. C., et al. (2014). "Toxicity of ionic liquids to microorganisms." Ecotoxicology and Environmental Safety, 101, 51-59.
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- 7. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 1-Dodecyl-3-methylimidazolium tetrafluoroborate
As a Senior Application Scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of innovative and reproducible research. This guide provides essential, field-tested guidance on the safe handling of 1-Dodecyl-3-methylimidazolium tetrafluoroborate (CAS 244193-59-7). My objective is to equip you with the knowledge to not only use this ionic liquid safely but to understand the rationale behind each protective measure, fostering a culture of safety and scientific integrity within your laboratory.
Understanding the Risks: Why Specific PPE is Crucial
This compound is an ionic liquid whose toxicological properties have not been exhaustively investigated.[1] However, data from analogous imidazolium salts and available Safety Data Sheets (SDS) indicate potential for skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Therefore, our personal protective equipment (PPE) strategy is built on the principle of minimizing all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).
Part 1: Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. Below is a detailed breakdown of the required equipment, the reasoning for its use, and best practices for its implementation.
Eye and Face Protection: Beyond the Standard
Direct contact with ionic liquids can cause serious eye irritation.[2] Standard safety glasses are insufficient due to the risk of splashes.
-
Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][3][4]
-
Best Practice: For operations with a higher risk of splashing, such as transferring large volumes or working under pressure, a full face shield should be worn over safety goggles.[5][6] This provides a secondary barrier, protecting not just your eyes but your entire face.
Skin and Body Protection: An Impermeable Barrier
This ionic liquid is known to cause skin irritation.[2] Your primary defense is to prevent any skin contact.
-
Gloves: Always handle with gloves.[1][4]
-
Selection: Choose chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[1][4]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][4] Dispose of contaminated gloves immediately in the appropriate chemical waste stream.[1][4]
-
-
Lab Coat/Clothing: A standard lab coat is a minimum requirement.[4] For larger quantities or splash-prone procedures, consider impervious or flame-resistant clothing.[1][3] Long-sleeved garments and full-length pants are essential to ensure no skin is exposed.
Respiratory Protection: When Engineering Controls Are Not Enough
While this compound has low vapor pressure, aerosols can be generated, especially during heating or agitation, which may cause respiratory irritation.[1]
-
Primary Control: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]
-
When to Use a Respirator: If exposure limits are exceeded or if you experience any respiratory irritation, a full-face respirator with an appropriate cartridge (e.g., type ABEK-P2 for EU or OV/AG/P99 for US) is necessary.[1][3] Respirator use must be in accordance with a formal respiratory protection program, including fit-testing.
PPE Summary Table
| Protection Type | Minimum Requirement | Best Practice / High-Risk Operations | Rationale |
| Eye/Face | Tightly-fitting safety goggles (EN 166 / NIOSH approved)[1][3][4] | Full face shield worn over safety goggles[5][6] | Prevents serious eye irritation from splashes.[2] |
| Skin (Hands) | Chemical-resistant gloves (e.g., Nitrile)[1][4] | Double-gloving | Prevents skin irritation.[2] |
| Skin (Body) | Closed-toe shoes, long pants, and a lab coat[4] | Impervious clothing or chemical-resistant apron[1][3] | Protects against accidental spills and contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood[1][3] | Full-face respirator with appropriate cartridges[1][3] | Prevents respiratory tract irritation from aerosols.[1] |
Part 2: Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in your lab, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. If a face shield or respirator is required, don these last.
-
Handling the Chemical: Perform all transfers and manipulations within the fume hood. Avoid actions that could generate dust or aerosols.[1] Keep the container tightly closed when not in use.[3][4]
-
Post-Handling: After you have finished your work, securely close the primary container. Wipe down the work surface.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves using the proper technique, then your face shield/goggles, and finally your lab coat.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[4]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Part 3: Emergency and Disposal Procedures
In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Take off contaminated clothing immediately.[3] Wash off with soap and plenty of water.[8]
-
Inhalation: Move the person into fresh air.[3] If not breathing, give artificial respiration.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][8] Call a poison center or doctor if you feel unwell.[9]
-
Spill: Avoid dust or aerosol formation.[1] Use personal protective equipment.[4] Collect the spillage with an inert absorbent material and place it in a suitable, closed container for disposal.[3][7]
Disposal Plan
Do not let the product enter drains or the environment.[1][4] All waste, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, dispose of them as unused product.
Always follow your institution's and local authority's specific guidelines for hazardous waste disposal.[1]
By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
-
Safety Data Sheet. Hampton Research. [Link]
-
Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate. Carl ROTH. [Link]
-
Cryogenic Liquid PPE. Princeton University Environmental Health and Safety. [Link]
-
Efficient Antimicrobial Activity and Reduced Toxicity of this compound Ionic Liquid/β-Cyclodextrin Complex. ResearchGate. [Link]
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]
-
What PPE Is Needed For Cryogenic Fluid?. Hazchem Safety Ltd. [Link]
-
Cryo-Protection® Safety Kits. Tempshield. [Link]
-
1-Decyl-3-methylimidazolium Tetrafluoroborate. PubChem. [Link]
-
Ionic Liquids in Focus: The Role of this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. iolitec.de [iolitec.de]
- 2. 1-Decyl-3-methylimidazolium Tetrafluoroborate | C14H27BF4N2 | CID 11461044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. hazchemsafety.com [hazchemsafety.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. proionic.com [proionic.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
